molecular formula C10H12ClNO4S B2505202 Ethyl 2-Chloro-6-(methylsulfonamido)benzoate CAS No. 1447213-80-0

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Cat. No.: B2505202
CAS No.: 1447213-80-0
M. Wt: 277.72
InChI Key: OMQFQSWXBYOKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-chloro-6-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQFQSWXBYOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Benzoates

In the landscape of modern drug discovery and materials science, the substituted benzoate scaffold remains a cornerstone of molecular design. Its inherent stability, coupled with the rich possibilities for functionalization, allows for the precise tuning of steric and electronic properties. Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a compound of particular interest, embodying a convergence of key functional groups: a halogen for potential cross-coupling reactions, a sulfonamide moiety prevalent in a wide array of therapeutic agents, and an ethyl ester providing a handle for further modification or influencing pharmacokinetic properties. This guide provides a detailed, field-proven framework for the synthesis and rigorous characterization of this valuable research chemical, intended for professionals engaged in synthetic chemistry and pharmaceutical development.

Part 1: Synthesis Methodology

The synthesis of this compound is predicated on a logical and efficient pathway, beginning with a commercially available precursor. The chosen strategy emphasizes procedural robustness and high yield, transforming a simple substituted aniline into the target molecule through a standard, yet critical, sulfonylation reaction.

Synthetic Design & Rationale

The retrosynthetic analysis points to a straightforward disconnection at the nitrogen-sulfur bond. The most direct approach involves the reaction of a suitable amino-benzoate precursor with methanesulfonyl chloride.

  • Starting Material Selection: Ethyl 2-amino-6-chlorobenzoate is the ideal starting material. Its existing chloro and ethyl ester functionalities obviate the need for additional protection or installation steps, streamlining the synthesis.

  • Core Reaction: The formation of the sulfonamide bond is achieved via nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur of methanesulfonyl chloride (MsCl).

  • Catalysis/Reaction Conditions: The reaction liberates hydrochloric acid (HCl) as a byproduct. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the acid and drive the reaction to completion. Pyridine is often chosen as it can also serve as the solvent. The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the acylation, followed by a period at room temperature to ensure complete conversion.

Visualizing the Synthetic Workflow

The following diagram outlines the single-step transformation from the starting material to the final product.

Synthesis_Workflow SM Ethyl 2-amino-6-chlorobenzoate Product This compound SM->Product Sulfonylation 0°C to rt Reagents Methanesulfonyl Chloride (MsCl) Pyridine (Base/Solvent) Reagents->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Part 2, confirms the synthesis.

Reagents and Materials:

  • Ethyl 2-amino-6-chlorobenzoate (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Pyridine (anhydrous, as solvent)

  • Dichloromethane (DCM, for extraction)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Ethyl 2-amino-6-chlorobenzoate (1.0 eq).

  • Dissolution: Add anhydrous pyridine to dissolve the starting material completely. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: While stirring, add methanesulfonyl chloride (1.2 eq) dropwise to the solution over 10-15 minutes. The dropwise addition is crucial to manage the exothermicity of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl and DCM. The acid will neutralize the excess pyridine.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The complementary nature of the following techniques provides an authoritative and self-validating confirmation of the target molecule.[1]

Visualizing the Characterization Logic

The confirmation of the final product follows a logical workflow where each analysis provides a piece of the structural puzzle.

Characterization_Flow cluster_Primary Primary Structure & Purity cluster_Secondary Functional Group Confirmation cluster_Conclusion NMR NMR Spectroscopy (¹H & ¹³C) Final Confirmed Structure: This compound NMR->Final Confirms Connectivity MS Mass Spectrometry MS->Final Confirms Mass & Formula IR IR Spectroscopy IR->Final Confirms Functional Groups

Caption: Logical workflow for the structural elucidation of the target compound.

Predicted Analytical Data

The following tables summarize the expected data from standard analytical techniques for this compound (Molecular Formula: C₁₀H₁₂ClNO₄S, Molecular Weight: 277.72 g/mol ).[][3]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8m3HAr-H Aromatic protons on the benzene ring. The specific pattern will be complex due to substitution.
~6.8 - 7.0s (broad)1HN-H The sulfonamide proton is typically broad and may exchange with D₂O.
4.41q2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (J ≈ 7.1 Hz).
3.10s3H-S(=O)₂-CH₃ Methyl protons of the sulfonamide group, appearing as a sharp singlet.
1.40t3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (J ≈ 7.1 Hz).

Note: ¹H NMR data for similar ethyl benzoate structures can be referenced for comparison.[4][5]

Table 2: Predicted Key ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165C =O (Ester)Carbonyl carbon of the ester group.
~125 - 140Ar-C Aromatic carbons. Carbons attached to heteroatoms will be shifted further.
~62-O-C H₂-CH₃Methylene carbon of the ethyl ester.
~40-S(=O)₂-C H₃Methyl carbon of the sulfonamide group.
~14-O-CH₂-C H₃Methyl carbon of the ethyl ester.

Table 3: Mass Spectrometry (Electron Ionization, EI-MS)

m/z ValueAssignmentRationale
277 / 279[M]⁺ / [M+2]⁺Molecular ion peaks. The presence of a chlorine atom results in a characteristic ~3:1 isotopic pattern.
232 / 234[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester is a common fragmentation pathway.
198[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical.

Note: Fragmentation patterns of related chloro-substituted aromatic compounds can provide further insight.[6]

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentRationale
~3250N-H stretchCharacteristic stretch for the sulfonamide N-H bond.
~3000-3100Aromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
~2850-2980Aliphatic C-H stretchStretching vibrations of the C-H bonds in the ethyl and methyl groups.
~1725C=O stretch (Ester)Strong, sharp absorption characteristic of the ester carbonyl group.
~1340 & ~1160Asymmetric & Symmetric S=O stretchTwo strong absorptions characteristic of the sulfonyl group in a sulfonamide.
~750-800C-Cl stretchAbsorption for the carbon-chlorine bond.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and verify this valuable chemical intermediate. The convergence of the described synthetic and analytical methodologies ensures a high degree of certainty in the final product's identity and purity, enabling its effective use in further research and development endeavors.

References

  • Vertex AI Search. CAS 1447213-80-0 this compound.
  • BLD Pharm. 1447213-80-0|this compound.
  • The Royal Society of Chemistry. Supporting information.
  • The Royal Society of Chemistry. General experimental procedures.
  • ChemicalBook. This compound | 1447213-80-0.
  • PubMed. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][]benzothiazepin-1-ones. Available from:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a unique molecule positioned at the intersection of several key functional groups in medicinal chemistry: a substituted benzoate ester, a halogenated aromatic ring, and a sulfonamide linkage. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive insights derived from analogous structures. The following sections are designed to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and application of this compound in a research and development setting.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in experimental science. This section details the known and predicted attributes of this compound.

Identity and Structure
  • Chemical Name: this compound

  • CAS Number: 1447213-80-0

  • Molecular Formula: C₁₀H₁₂ClNO₄S

  • Molecular Weight: 277.72 g/mol

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Data
PropertyPredicted Value/RangeRationale/Comparative Compounds
Melting Point 130-150 °CBased on the melting points of substituted N-phenylmethanesulfonamides and 2-chlorobenzoic acid derivatives.[1] The presence of the sulfonamide group and the chloro-substituent on the aromatic ring is expected to result in a crystalline solid with a relatively high melting point due to strong intermolecular interactions.
Boiling Point > 300 °C (decomposes)Benzoate esters typically have high boiling points.[2][3][4][5] Given the molecular weight and polar functional groups of the target molecule, significant thermal energy would be required for vaporization, likely leading to decomposition before a boiling point is reached at atmospheric pressure.
Solubility
    WaterSparingly solubleSulfonamides exhibit a wide range of water solubilities, often dependent on pH.[6][7] The presence of the ethyl ester group decreases aqueous solubility compared to the corresponding carboxylic acid.
    Organic SolventsSoluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Moderately soluble in alcohols (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents (e.g., hexane, toluene).The polarity of the sulfonamide and ester groups suggests good solubility in polar organic solvents.[8][9]
LogP 2.5 - 3.5This prediction is based on the hydrophobic contributions of the ethyl benzoate and chlorinated phenyl groups, balanced by the polar sulfonamide moiety.

Synthesis and Purification

A robust synthetic protocol is essential for obtaining high-purity material for research purposes. The following outlines a plausible, multi-step synthesis for this compound, based on established organic chemistry transformations.

Synthetic Workflow

Synthesis_Workflow A 2-Chloro-6-nitrobenzoic acid P1 Esterification A->P1 B Ethyl 2-Chloro-6-nitrobenzoate P2 Reduction B->P2 C Ethyl 2-Amino-6-chlorobenzoate P3 Sulfonylation C->P3 D This compound P1->B P2->C P3->D

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Esterification of 2-Chloro-6-nitrobenzoic acid

This procedure is adapted from standard Fischer esterification methods.[10][11][12]

  • To a solution of 2-Chloro-6-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-Chloro-6-nitrobenzoate.

Step 2: Reduction of the Nitro Group

This step utilizes a standard catalytic hydrogenation for the reduction of an aromatic nitro group.

  • Dissolve Ethyl 2-Chloro-6-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Add Palladium on carbon (10% w/w, 0.05-0.1 eq) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl 2-Amino-6-chlorobenzoate.

Step 3: Sulfonylation of the Aniline

This protocol is based on the Hinsberg reaction for the synthesis of sulfonamides.[13][14]

  • Dissolve Ethyl 2-Amino-6-chlorobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5-2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1-1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the final product, this compound.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity and purity of the synthesized compound. This section details the expected spectral data based on the known characteristics of its constituent functional groups.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons (Ar-H): Multiplets in the range of 7.0-8.0 ppm. Ethyl ester protons (-OCH₂CH₃): A quartet around 4.3 ppm and a triplet around 1.3 ppm. Sulfonamide proton (-SO₂NH-): A broad singlet, the chemical shift of which is solvent-dependent. Methylsulfonamido protons (-SO₂CH₃): A singlet around 3.0 ppm.
¹³C NMR Aromatic carbons: Peaks in the range of 120-140 ppm. Carbonyl carbon (C=O): A peak around 165 ppm.[15][16][17] Ethyl ester carbons (-OCH₂CH₃): Peaks around 61 ppm and 14 ppm.[1] Methylsulfonamido carbon (-SO₂CH₃): A peak around 40 ppm.
Infrared (IR) N-H stretch: A band in the region of 3200-3300 cm⁻¹. C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹. S=O stretches (sulfonamide): Two characteristic strong bands, one asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.[13][18][19][20][21]
Mass Spectrometry (MS) Expected [M+H]⁺: m/z 278.0. Key fragmentation patterns for sulfonamides include cleavage of the S-N bond and loss of SO₂.[10][11][22][23][24]
Chromatographic Analysis Workflow

Chromatography_Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC/LC-MS Injection A->B C Separation on C18 Column (Gradient elution) B->C D UV Detection C->D E Mass Spectrometry Detection C->E F Data Analysis (Purity assessment and identification) D->F E->F

Caption: Workflow for purity assessment by HPLC/LC-MS.

Stability and Reactivity Profile

Understanding the stability and potential degradation pathways of a compound is critical for its handling, storage, and application in various experimental conditions.

Hydrolytic Stability

Sulfonamides are generally considered to be hydrolytically stable under neutral and alkaline conditions.[12][25][26] However, under acidic conditions, cleavage of the S-N bond can occur, particularly with elevated temperatures.[27] The ester functional group is also susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

Photostability

Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light.[28][29] The aromatic ring acts as a chromophore, and degradation can involve the sulfonamide linkage. It is recommended to store the compound in amber vials and protect it from direct light, especially when in solution.[30]

Thermal Stability

As indicated by the predicted high boiling point, the compound is expected to be a thermally stable solid. However, prolonged exposure to high temperatures, particularly above its melting point, will likely lead to decomposition. Differential Scanning Calorimetry (DSC) would be the ideal technique to experimentally determine its thermal stability profile.

Safety and Handling

General Handling
  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Hazard Identification

While a specific safety data sheet (SDS) for this compound is not publicly available, based on its functional groups, it should be treated as a potential irritant.[31][32]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and related fields. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for its synthesis and analysis. By understanding these fundamental characteristics, researchers can confidently and effectively utilize this molecule in their discovery and development endeavors.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 417-418, 173-181.
  • Sun, W., & Wang, Y. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 21(4), 653–661.
  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 417-418, 173-181.
  • Request PDF. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Li, X., & Cole, R. B. (2006). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 71(1), 139-146.
  • Request PDF. (2025). Hydrolysis of sulphonamides in aqueous solutions.
  • Vione, D., Minero, C., & Chiron, S. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate. Journal of Environmental Science and Health, Part B, 49(3), 200-211.
  • Benchchem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
  • Çıkla, Y., & Çıkla, P. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 45(1), 87-89.
  • Petala, E., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9899-9907.
  • T3DB. (n.d.).
  • Arkat USA. (n.d.). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669.
  • PubChem. (n.d.).
  • The Good Scents Company. (n.d.).
  • Alfa Aesar. (2011).
  • Brainly. (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum.
  • Filo. (2025).
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-238.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Sigma-Aldrich. (2025).
  • CONICET. (2005).
  • The Royal Society of Chemistry. (n.d.). The infrared spectra of some sulphonamides.
  • Wikipedia. (n.d.).
  • Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665.
  • Semantic Scholar. (n.d.). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism.
  • Paruta, A. N., & Irani, S. A. (1966). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 55(10), 1060-1064.
  • Sigma-Aldrich. (2024).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • IUPAC-NIST Solubility D
  • Reed, R. A. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 48-58.
  • ChemicalBook. (n.d.).
  • CHEMICAL POINT. (n.d.).
  • Stenutz. (n.d.).
  • Klementova, S., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6694.
  • The Perfumers Apprentice. (n.d.).
  • Fisher Scientific. (2025).
  • Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21462-21469.
  • PubMed. (n.d.). [Photosensitivity caused by sulfa drugs. 3.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • PubChem. (n.d.). Methanesulfonamide, N-phenyl-.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). N-methyl-N-phenylmethanesulfonamide.
  • arXiv. (2025).
  • ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB)

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a compound of interest in medicinal chemistry and drug development. This document moves beyond a simple listing of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features. The information presented herein is intended to empower researchers to confidently identify and characterize this molecule.

The structural complexity of this compound, incorporating a substituted aromatic ring, an ethyl ester, and a sulfonamide functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and purity. While direct experimental spectra for this specific compound are not widely published, this guide will provide a detailed predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups. This approach not only offers a robust framework for interpreting future experimental data but also serves as an educational tool for understanding structure-spectrum correlations.

Molecular Structure:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid impurities can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.

  • Internal Standard: While modern spectrometers can use the residual solvent peak for calibration, an internal standard such as tetramethylsilane (TMS) can be added for highly accurate chemical shift referencing.

Instrumental Parameters:

A standard 400 MHz or 500 MHz NMR spectrometer is well-suited for the analysis of this molecule.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally appropriate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is suitable to cover the expected range of proton resonances.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Spectral Width: A spectral width of 200-220 ppm will encompass the expected chemical shifts for organic molecules.

Caption: General workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.2Multiplet3HAromatic protons (H-3, H-4, H-5)
~7.0Singlet1HN-H proton of the sulfonamide
~4.4Quartet2H-OCH₂CH₃
~3.1Singlet3H-SO₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation:

  • Aromatic Region (δ 8.0 - 7.2): The three protons on the benzene ring will appear as a complex multiplet due to their coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, ester, and sulfonamido groups.

  • Sulfonamide Proton (δ ~7.0): The N-H proton of the sulfonamide group is expected to appear as a broad singlet. Its chemical shift can be variable and may be affected by concentration and temperature.

  • Ethyl Ester Protons (δ ~4.4 and ~1.4): The ethyl group will give rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.

  • Methylsulfonamide Protons (δ ~3.1): The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will likely display the following resonances:

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~140C-2 (ipso-Cl)
~138C-6 (ipso-N)
~133C-4
~129C-5
~125C-3
~120C-1 (ipso-ester)
~62-OCH₂CH₃
~40-SO₂CH₃
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon (δ ~165): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum.

  • Aromatic Carbons (δ ~140 - 120): The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electronegative chlorine and nitrogen atoms (C-2 and C-6) will be significantly deshielded.

  • Ethyl Ester Carbons (δ ~62 and ~14): The methylene carbon (-OCH₂-) will appear around 62 ppm, and the methyl carbon (-CH₃) will be upfield at approximately 14 ppm.

  • Methylsulfonamide Carbon (δ ~40): The methyl carbon of the sulfonamide group is expected around 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3250N-H stretchSulfonamide (-SO₂NH-)
~3100-3000C-H stretch (aromatic)Benzene ring
~2980-2850C-H stretch (aliphatic)Ethyl and methyl groups
~1730C=O stretchEster
~1600, ~1470C=C stretchAromatic ring
~1340 and ~1160Asymmetric and symmetric SO₂ stretchSulfonamide (-SO₂NH-)
~1250C-O stretchEster
~800-750C-Cl stretchAryl chloride

Interpretation:

  • N-H Stretch (~3250 cm⁻¹): A prominent peak in this region is characteristic of the N-H bond in the sulfonamide group.

  • C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.

  • SO₂ Stretches (~1340 and ~1160 cm⁻¹): Two strong absorption bands are the hallmark of the sulfonyl group, corresponding to its asymmetric and symmetric stretching vibrations.[1]

  • Aromatic and Aliphatic C-H Stretches: These will appear in their respective characteristic regions.

  • C-O and C-Cl Stretches: These will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

  • Sample Introduction: The sample, which must be volatile and thermally stable, can be introduced directly into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For a solid sample like this compound, a direct insertion probe is a suitable method.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₁₂ClNO₄S, with a molecular weight of 277.72 g/mol .

Key Predicted Fragments:

  • Molecular Ion (M⁺): A peak at m/z 277 is expected for the molecular ion. The presence of chlorine will result in a characteristic M+2 peak at m/z 279 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.

  • Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z 232, corresponding to the loss of the ethoxy radical.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 213.[]

  • Benzoyl Cation Derivative: A fragment corresponding to the [M - OCH₂CH₃ - SO₂]⁺ ion.

  • Loss of the Ethyl Group (-CH₂CH₃): A fragment at m/z 248.

  • Methylsulfonamide Fragment: Fragments related to the methylsulfonamide moiety.

MS_Fragmentation M [C10H12ClNO4S]+. (m/z 277) F1 [M - OCH2CH3]+ (m/z 232) M->F1 - OCH2CH3 F2 [M - SO2]+. (m/z 213) M->F2 - SO2 F3 [M - CH2CH3]+. (m/z 248) M->F3 - CH2CH3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The provided experimental protocols are based on established, reliable methods for the analysis of small organic molecules. The interpretation of the predicted spectra is grounded in the fundamental principles of spectroscopy and the known characteristics of the constituent functional groups. This document serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and structurally related compounds.

References

  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 87(1), 57-62.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3051-3058.
  • Accela ChemBio Inc. (n.d.). Product List. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, with the Chemical Abstracts Service (CAS) number 1447213-80-0 , is a synthetic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structure, which incorporates a sulfonamide group attached to a substituted benzoic acid ester, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential biological applications of this compound, grounded in the current scientific literature.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 1447213-80-0[1][2][3]
Molecular Formula C10H12ClNO4S[1][2][3]
Molecular Weight 277.72 g/mol [1][2][3]
Canonical SMILES CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C[4]
InChI InChI=1S/C10H12ClNO4S/c1-3-15-10(14)8-5-4-6-9(11)7(8)12-17(2,15)16[4]
Hazard Statements H302 (Harmful if swallowed)[1]
Precautionary Statements P264, P270, P301+P312, P330[1]

For research and development use only. Not for human or other use.

Proposed Synthesis of this compound

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Esterification 2-Amino-6-chlorobenzoic_acid 2-Amino-6-chlorobenzoic acid Intermediate_acid 2-Chloro-6-(methylsulfonamido)benzoic acid 2-Amino-6-chlorobenzoic_acid->Intermediate_acid Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Intermediate_acid Reagent Pyridine Pyridine (base) Pyridine->Intermediate_acid Catalyst Final_Product Ethyl 2-Chloro-6- (methylsulfonamido)benzoate Intermediate_acid->Final_Product Reaction Ethanol Ethanol Ethanol->Final_Product Reagent Sulfuric_acid Sulfuric acid (catalyst) Sulfuric_acid->Final_Product Catalyst Biological_Pathway Extracellular_ATP Extracellular ATP h-NTPDase h-NTPDase Extracellular_ATP->h-NTPDase Substrate P2_Receptors P2 Receptors Extracellular_ATP->P2_Receptors Activation ADP_AMP ADP/AMP h-NTPDase->ADP_AMP Hydrolysis Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) P2_Receptors->Cellular_Response Signal Transduction Target_Compound Ethyl 2-Chloro-6- (methylsulfonamido)benzoate (Potential Inhibitor) Target_Compound->h-NTPDase Inhibition

Sources

The Lynchpin Intermediate: A Technical Guide to Ethyl 2-Chloro-6-(methylsulfonamido)benzoate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with a series of meticulously planned chemical transformations. Central to this endeavor are the chemical intermediates—compounds that, while not present in the final drug, are crucial for its construction. This guide delves into the chemistry and application of one such pivotal intermediate: Ethyl 2-Chloro-6-(methylsulfonamido)benzoate . With the CAS Number 1447213-80-0, this unassuming molecule has emerged as a key building block, most notably in the synthesis of targeted cancer therapies like Quizartinib.[1]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It will provide an in-depth exploration of the synthesis of this compound, a detailed protocol for its application as a chemical intermediate, and an analysis of the chemical principles that underpin its utility. Our focus will be on providing not just a series of steps, but a deeper understanding of the causality behind the experimental choices, empowering scientists to not only replicate but also innovate upon these methods.

Physicochemical Properties and Structural Attributes

A thorough understanding of a chemical intermediate begins with its fundamental properties. This data is essential for reaction design, purification, and safety considerations.

PropertyValueSource
CAS Number 1447213-80-0
Molecular Formula C10H12ClNO4S
Molecular Weight 277.72 g/mol
Canonical SMILES CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C
InChI Key CVWXJKQAOSCOAB-UHFFFAOYSA-N

The structure of this compound is characterized by a highly substituted benzene ring. The presence of an ethyl ester, a chloro group, and a methylsulfonamido group at specific positions makes it a versatile precursor for complex molecular architectures. The chloro and methylsulfonamido groups, in particular, are key functional handles that can be selectively targeted in subsequent synthetic steps.

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation A 2-Chloro-6-nitrobenzoic acid B Ethyl 2-chloro-6-nitrobenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 2-amino-6-chlorobenzoate B->C Fe, NH₄Cl Ethanol/Water, Reflux D This compound C->D Methanesulfonyl chloride Pyridine, 0 °C to rt

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Three-Step Synthesis

The following protocol is a detailed, practical guide for the synthesis of this compound, based on the proposed pathway.

Step 1: Esterification of 2-Chloro-6-nitrobenzoic acid

  • Rationale: The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard Fischer esterification reaction, catalyzed by a strong acid, which prevents the carboxylic acid from interfering in the subsequent reduction and sulfonylation steps.

  • Procedure:

    • To a solution of 2-chloro-6-nitrobenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 2-chloro-6-nitrobenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution, a method known as the Béchamp reduction. This method is preferred for its relatively mild conditions and cost-effectiveness.[2]

  • Procedure:

    • To a suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and add a solution of Ethyl 2-chloro-6-nitrobenzoate (1.0 eq) in ethanol dropwise.

    • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 2-amino-6-chlorobenzoate.

Step 3: Sulfonylation of the Amino Group

  • Rationale: The final step involves the formation of the sulfonamide bond. The primary amine is reacted with methanesulfonyl chloride in the presence of a base, typically pyridine, which acts as both a solvent and an acid scavenger.

  • Procedure:

    • Dissolve Ethyl 2-amino-6-chlorobenzoate (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

StepReactantsReagents/SolventsTypical Yield (%)Purity (%)
1 2-Chloro-6-nitrobenzoic acidEthanol, H₂SO₄90-95>95 (crude)
2 Ethyl 2-chloro-6-nitrobenzoateFe, NH₄Cl, Ethanol/Water85-90>90 (crude)
3 Ethyl 2-amino-6-chlorobenzoateMethanesulfonyl chloride, Pyridine75-85>98 (after chromatography)

Role as a Key Intermediate in the Synthesis of Quizartinib

This compound is a critical intermediate in the synthesis of Quizartinib, a potent and selective FLT3 inhibitor used for the treatment of acute myeloid leukemia (AML).[1] Its role is to introduce a key structural motif into the core of the Quizartinib molecule through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Quizartinib_Synthesis cluster_0 Key Coupling Step cluster_1 Further Transformations A This compound C Coupled Intermediate A->C Pd Catalyst, Ligand, Base (e.g., Buchwald-Hartwig Amination) B Aniline Derivative B->C D Quizartinib C->D Multi-step synthesis

Caption: Role of the intermediate in Quizartinib synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

The coupling of this compound with an appropriate aniline derivative is a crucial C-N bond-forming reaction. The Buchwald-Hartwig amination is a powerful and versatile method for such transformations.[3]

  • Rationale: This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-amine bond under relatively mild conditions with high functional group tolerance. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the aniline derivative (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

    • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq) and a dry, aprotic solvent (e.g., dioxane or toluene).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

    • Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.

Conclusion: An Enabling Intermediate for Drug Discovery

This compound exemplifies the critical role of well-designed chemical intermediates in modern drug discovery and development. Its synthesis, while requiring a multi-step sequence, is based on robust and scalable chemical reactions. Its strategic application in the synthesis of complex pharmaceutical agents like Quizartinib highlights its value as a versatile building block. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this important intermediate in their own synthetic endeavors, fostering further innovation in the field of medicinal chemistry.

References

  • Mizuno, Y., et al. (1952). Nitration of 2-chlorobenzothiazole. Journal of the Pharmaceutical Society of Japan, 72, 743-745.
  • Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52.
  • Google Patents. (2021).
  • Wikipedia. (2023). Quizartinib. Retrieved from [Link]

  • Google Patents. (2008).
  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • Justia Patents. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-Chloro-3-(2,5-dichloro-4-methylthio-phenoxy)-6-nitro-N-benzyl-aniline. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
  • National Institutes of Health. (2019). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

  • PubMed. (2012). Ethyl 2-[4-(2-chloro-benzo-yl)-2,6-di-methyl-phen-oxy]ethano-ate. Retrieved from [Link]

  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • European Patent Office. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid. EP 2316818 A1.

Sources

The Substituted Benzoate Scaffold: A Privileged Motif for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, remain a paramount target class for therapeutic intervention, particularly in oncology. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of a vast chemical space. Within this landscape, the substituted benzoate scaffold has emerged as a highly versatile and privileged motif. Its inherent structural and chemical properties—notably its ability to engage in critical hydrogen bonding interactions with the kinase hinge region and its amenability to synthetic diversification—make it an ideal starting point for fragment-based and scaffold-based drug discovery campaigns. This technical guide provides an in-depth exploration of the core principles, strategic considerations, and practical methodologies for leveraging substituted benzoate scaffolds in the design and development of next-generation kinase inhibitors. We will dissect the causal logic behind experimental choices, from initial library synthesis to comprehensive biological evaluation, providing a self-validating framework for researchers in the field.

Introduction: The Rationale for the Benzoate Scaffold in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast number of cellular processes through phosphorylation. Their dysregulation is a hallmark of numerous diseases, making them a major focus of drug discovery. The ATP-binding site, a conserved feature across the kinome, presents both an opportunity and a challenge for the design of small molecule inhibitors. Achieving selectivity for a specific kinase while avoiding off-target effects is a primary hurdle in the development of safe and effective therapeutics.

The strategy of scaffold-based drug design offers a powerful paradigm to address this challenge. This approach begins with a core molecular structure, or scaffold, that possesses favorable properties for binding to a target class, and then systematically modifies it to optimize potency and selectivity. The substituted benzoate scaffold is an exemplary starting point for kinase inhibitor discovery for several key reasons:

  • Mimicry of the Adenine Moiety of ATP: The aromatic ring and the carboxylic acid group of the benzoate can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to effectively compete for binding at the catalytic site of many kinases.

  • Hinge-Binding Potential: The carboxylic acid is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of many potent and selective kinase inhibitors.

  • Synthetic Tractability: The benzoic acid core is readily available and its derivatization is well-established in medicinal chemistry. This allows for the efficient synthesis of large, diverse libraries of compounds with various substituents on the aromatic ring, facilitating extensive Structure-Activity Relationship (SAR) studies.

  • Favorable Physicochemical Properties: The benzoate scaffold generally imparts drug-like properties, and its characteristics can be fine-tuned through substitution to optimize solubility, permeability, and metabolic stability.

This guide will elaborate on the practical application of these principles, providing a roadmap from conceptual design to preclinical evaluation.

Designing and Synthesizing a Substituted Benzoate Kinase Inhibitor Library

The initial phase of a discovery campaign centers on the creation of a focused library of compounds to screen against the kinase target(s) of interest. This process involves rational design considerations followed by robust synthetic execution.

Design Strategy: A Fragment-Based Approach

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel chemical starting points. Fragments are small, low-molecular-weight compounds that are screened for weak but efficient binding to the target. The substituted benzoate can be considered an ideal fragment due to its potential for high "ligand efficiency"—achieving significant binding affinity relative to its small size.

The design of a benzoate library should aim to explore chemical diversity at various positions on the phenyl ring (ortho, meta, and para). The choice of substituents should be guided by the desire to probe different types of interactions within the ATP-binding site:

  • Hydrogen Bonding: Introducing groups like amines, hydroxyls, and amides.

  • Hydrophobic Interactions: Incorporating alkyl and aryl groups.

  • Halogen Bonding: Utilizing fluorine, chlorine, and bromine substituents, which can form specific, favorable interactions.

  • Modulation of Physicochemical Properties: Varying substituents to alter pKa, lipophilicity (LogP), and polar surface area.

The following diagram illustrates the logical workflow for library design and initial screening.

G cluster_0 Library Design & Synthesis cluster_1 Initial Screening & Hit Identification Define Core Scaffold Select Substituted Benzoate Scaffold Select Substituents Choose Diverse R-groups (ortho, meta, para) - H-bond donors/acceptors - Hydrophobic groups - Halogens Define Core Scaffold->Select Substituents Rational Selection Parallel Synthesis Synthesize Focused Library (e.g., Amide Coupling) Select Substituents->Parallel Synthesis Execute Synthesis HTS High-Throughput Screening (Biochemical Kinase Assay) Parallel Synthesis->HTS Input Library Hit Identification Identify Initial Hits (e.g., >50% inhibition at 10 µM) HTS->Hit Identification Analyze Data SAR Expansion Structure-Activity Relationship (SAR) Expansion & Lead Optimization Hit Identification->SAR Expansion Progress Hits

Caption: Workflow for Benzoate Library Design and Screening.

Protocol: Parallel Synthesis of a Substituted Benzamide Library

A common and efficient method for generating a diverse library from a benzoic acid core is through amide coupling. This protocol outlines a general procedure for the parallel synthesis of a benzamide library in a 96-well plate format.

Materials:

  • A diverse set of substituted benzoic acids.

  • A diverse set of primary and secondary amines.

  • Coupling agents (e.g., HATU, HBTU).

  • Base (e.g., DIPEA).

  • Solvent (e.g., DMF, DMSO).

  • 96-well reaction blocks.

  • Automated liquid handler (optional).

  • LC-MS for reaction monitoring and purification.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare stock solutions of each benzoic acid, amine, coupling agent, and base in a suitable solvent (e.g., DMF) at a concentration of 0.2 M.

  • Reaction Setup: In each well of a 96-well reaction block, combine:

    • 100 µL of a unique benzoic acid stock solution (0.02 mmol).

    • 100 µL of a unique amine stock solution (0.02 mmol).

    • 110 µL of the coupling agent stock solution (0.022 mmol, 1.1 eq).

    • 120 µL of the DIPEA stock solution (0.024 mmol, 1.2 eq).

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Reaction Quench and Work-up (optional): For initial screening, the crude reaction mixture can often be used directly after dilution. For more sensitive assays, a simple liquid-liquid extraction or solid-phase extraction (SPE) work-up can be performed in the 96-well format.

  • Analysis and Purification:

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

    • Purify the crude products using mass-directed preparative HPLC.

  • Compound Management: Lyophilize the purified compounds and prepare stock solutions in DMSO for biological screening.

Self-Validation: Each reaction plate should include control reactions, such as a known successful coupling reaction and a reaction with no coupling agent, to ensure the process is working as expected. Purity of final compounds should be confirmed by LC-MS and/or NMR for key hits.

In Vitro Biochemical Assays for Potency and Selectivity

Once a library is synthesized, the next critical step is to evaluate the inhibitory activity of each compound against the target kinase(s). This is typically done using in vitro biochemical assays that measure the direct inhibition of the kinase's enzymatic activity.

Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase of interest.

  • Specific kinase substrate peptide.

  • ATP.

  • Test compounds (substituted benzoates) serially diluted in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 96-well or 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a white assay plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically, typically at or below the Km for the substrate and ATP.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Trustworthiness through Controls: Each assay plate must include:

  • Positive Control: A known, potent inhibitor of the kinase (e.g., Staurosporine) to confirm assay sensitivity.

  • Negative Control: DMSO vehicle only, representing 100% kinase activity.

  • No Enzyme Control: To determine background signal.

Kinome-Wide Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding a compound's selectivity profile across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Services like Reaction Biology's HotSpot™ or DiscoveRx's KINOMEscan™ offer comprehensive screening of a compound against a large panel of kinases (often >400). This provides a "Selectivity Score" and identifies potential off-target liabilities early in the discovery process.

The following diagram illustrates the concept of selectivity profiling.

G Compound Substituted Benzoate Hit KinasePanel Kinome Panel Screening Kinase A (Target) Kinase B Kinase C ... Kinase N Compound->KinasePanel:f0 Test at fixed concentration (e.g., 1µM) Results Selectivity Profile Potent Inhibition of Target A Weak/No Inhibition of B, C...N KinasePanel->Results:f0 Measure % Inhibition

Caption: Kinome-wide selectivity profiling workflow.

Cellular Assays: Validating Target Engagement and Functional Effects

While biochemical assays are essential for determining direct inhibitory potency, they do not reflect the complex environment inside a living cell. Cell-based assays are therefore a crucial next step to validate that a compound can enter cells, engage its target kinase, and elicit a desired biological response.

Target Engagement Assays

These assays confirm that the inhibitor is binding to its intended target within the cell.

  • Western Blotting: This is a standard method to assess the phosphorylation status of a kinase's direct downstream substrate. A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate, without affecting the total protein levels of the kinase or the substrate.

  • NanoBRET™ Target Engagement Assay: This is a more advanced, live-cell method that measures compound binding to a specific protein target in real-time. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Protocol: Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)

For kinases involved in cancer cell growth and survival, a key functional outcome of inhibition is a reduction in cell proliferation or the induction of cell death (apoptosis).

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Complete cell culture medium.

  • Test compounds serially diluted in DMSO.

  • 96-well clear-bottom, white-walled tissue culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Add serially diluted test compounds to the cells. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

  • Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the log of the compound concentration and fitting to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from biochemical and cellular assays will reveal the initial SAR for the benzoate library. This information is used to guide the synthesis of new, improved analogs in a process called lead optimization.

Interpreting SAR Data

The goal is to identify which substituents at which positions on the benzoate ring enhance potency and selectivity.

Substitution Position Example Substituent (R) Observed Effect on IC50 Inferred Interaction
para-OCH3150 nMPotential H-bond with solvent or specific residue.
para-Cl50 nMFavorable hydrophobic/halogen bond interaction.
meta-NH280 nMH-bond with a residue in a side pocket.
ortho-CH3>10 µMSteric clash with the kinase, preventing binding.

Table 1: Example SAR Data for a Hypothetical Benzoate Kinase Inhibitor.

This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry.

Addressing Liabilities: The Carboxylic Acid Bioisostere Strategy

While the carboxylic acid of the benzoate scaffold is excellent for hinge binding, it can also be a liability. Its acidic nature can lead to low cell permeability and potential metabolic issues, such as the formation of reactive acyl glucuronides. A common strategy to mitigate these issues is to replace the carboxylic acid with a bioisostere —a different functional group with similar physicochemical properties that can maintain the desired biological activity.

Common Bioisosteres for Carboxylic Acids:

  • Tetrazole: A five-membered heterocyclic ring that is also acidic and can form similar hydrogen bond interactions.

  • Hydroxamic Acid: Can also act as a bidentate ligand but with different metabolic and pharmacokinetic profiles.

  • Acylsulfonamide: Can mimic the acidity and hydrogen bonding pattern of a carboxylate.

The choice of bioisostere can dramatically impact the drug-like properties of the inhibitor, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

The substituted benzoate scaffold represents a powerful and validated starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and inherent ability to interact with the conserved kinase hinge region make it an ideal motif for both fragment-based and traditional lead discovery campaigns. By employing a systematic approach that integrates rational library design, robust biochemical and cellular screening, and iterative SAR-driven optimization, researchers can effectively leverage this scaffold to develop potent and selective clinical candidates. Future efforts will likely focus on applying novel synthetic methodologies to create more three-dimensional and structurally diverse benzoate libraries, as well as the use of computational modeling to more accurately predict the binding modes and ADME properties of these inhibitors, further accelerating their path to the clinic.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Kupcho, K. R., et al. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Hall, A., et al. (2024). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

  • Zorba, A., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Institutes of Health. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]

  • MilliporeSigma. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Mortenson, P. N., et al. (2014). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Fraunhofer IME ScreeningPort. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Attwood, M. M., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Liu, X., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]

  • Lee, J., et al. (2021). Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PMC. [Link]

  • Mortenson, P. N., et al. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Semantic Scholar. [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

  • Bohem, H. J., et al. (1998). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. PubMed. [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Akritopoulou-Zanze, I., & Hajduk, P. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Semantic Scholar. [Link]

  • Widi, A. S., et al. (2024). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. [Link]

  • Norman, T., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Wiley Online Library. [Link]

  • Duong, M. T. H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar. [Link]

  • Norman, T., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

  • Pal, R., et al. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. PubMed. [Link]

  • ChemHelp ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]

  • Silmon, D. V., et al. (2019). Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. MDPI. [Link]

A Technical Guide to Leveraging Ethyl 2-Chloro-6-(methylsulfonamido)benzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low molecular weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[2][3] The core principle of FBDD lies in the iterative, structure-guided optimization of these initial fragment hits into more potent and selective lead molecules through strategies such as fragment growing, linking, or merging.[1][4][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[6][7]

This guide delves into the potential of a specific, strategically designed fragment, Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, as a valuable starting point for drug discovery campaigns. We will explore its chemical attributes, potential synthesis, and a detailed roadmap for its application in a typical FBDD workflow, from initial screening to lead optimization.

The Profile of a Promising Fragment: this compound

The selection of fragments for a screening library is a critical determinant of success in any FBDD program.[8][9][10] An ideal fragment should possess a balance of complexity to provide specific interactions, yet be simple enough to allow for straightforward chemical elaboration. This compound has been conceived with these principles in mind, incorporating several key functional groups that are prevalent in known pharmaceuticals.

The structure combines three key motifs:

  • A Sulfonamide Group: This functional group is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs.[11][12][13] It can act as a hydrogen bond donor and acceptor, and its geometry can mimic that of an amide bond while offering improved metabolic stability.[11][14] The sulfonamide moiety is a known pharmacophore for various enzyme classes, including carbonic anhydrases and proteases.[12][15]

  • An Ethyl Benzoate Moiety: The ester group can also participate in hydrogen bonding and provides a readily modifiable handle for synthetic elaboration. The aromatic ring serves as a scaffold that can be further functionalized. Bioisosteric replacement of the ester is also a viable strategy for modulating a compound's properties.[14][16][17]

  • An Ortho-Chloro Substituent: The chlorine atom influences the electronic properties of the aromatic ring and can modulate the pKa of the sulfonamide.[18] Its position ortho to the sulfonamide group can induce a specific conformational preference, which can be advantageous for binding to a target.

Physicochemical Properties

A successful fragment should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure adequate solubility and ligand efficiency.[2][10][19]

PropertyPredicted ValueRationale
Molecular Weight 277.72 g/mol Falls within the generally accepted range for fragments (<300 Da).
cLogP ~2.5A moderate lipophilicity, balancing solubility and binding.
Hydrogen Bond Donors 1The sulfonamide N-H group.
Hydrogen Bond Acceptors 4The two sulfonyl oxygens and the two ester oxygens.
Rotatable Bonds 4Provides conformational flexibility while maintaining a degree of rigidity.

These properties are estimated based on the chemical structure and may vary in experimental settings.

Synthesis of this compound

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 2-amino-6-chlorobenzoic acid.

Proposed Synthetic Workflow:

G cluster_0 Synthesis Pathway Start 2-Amino-6-chlorobenzoic acid Step1 Esterification (EtOH, H+) Start->Step1 Product1 Ethyl 2-amino-6-chlorobenzoate Step1->Product1 Step2 Sulfonylation (Methanesulfonyl chloride, Pyridine) Product1->Step2 Final_Product This compound Step2->Final_Product

Caption: Proposed synthetic route for this compound.

Experimental Workflow for Fragment Screening

The identification of fragments that bind to a biological target is the first critical step in an FBDD campaign. Due to the weak affinity of these interactions, highly sensitive biophysical techniques are required.[1][6] A typical screening cascade involves a primary screen to identify hits, followed by orthogonal validation methods to eliminate false positives.

Fragment Screening Cascade:

G cluster_0 Screening and Validation Workflow Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., NMR, SPR, Thermal Shift Assay) Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Orthogonal_Validation Orthogonal Validation (e.g., ITC, different biophysical method) Hit_Identification->Orthogonal_Validation Validated_Hits Validated Hits Orthogonal_Validation->Validated_Hits Structural_Biology Structural Biology (X-ray Crystallography or NMR) Validated_Hits->Structural_Biology Hit_to_Lead Hit-to-Lead Optimization Structural_Biology->Hit_to_Lead

Caption: A typical workflow for fragment screening and hit validation.

Detailed Protocol: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening as it can detect weak binding events and provide information about the binding site on the target protein.[22][23][24] A common approach is to use 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein.[22][23]

Step-by-Step Protocol:

  • Protein Preparation: Express and purify the target protein with ¹⁵N labeling. Ensure the protein is stable and soluble at the concentrations required for NMR.[22]

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add a specific concentration of the fragment to the protein sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra and identify any chemical shift perturbations (CSPs) of the protein's amide signals.

    • Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of specific amino acid residues.

  • Hit Validation and Affinity Determination:

    • Confirm the hit with an orthogonal method, such as Isothermal Titration Calorimetry (ITC), to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

    • Perform a titration experiment with increasing concentrations of the fragment to calculate the dissociation constant (Kd) from the NMR data.[22]

From Hit to Lead: The Path of Optimization

Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to optimize its affinity and selectivity to develop a potent lead compound.[4][25][26] This is typically a structure-guided process.

Strategies for Hit-to-Lead Optimization:

G cluster_0 Hit-to-Lead Optimization Strategies Fragment_Hit Validated Fragment Hit (e.g., this compound) Growing Fragment Growing (Adding functional groups to explore adjacent pockets) Fragment_Hit->Growing Linking Fragment Linking (Connecting two fragments that bind to nearby sites) Fragment_Hit->Linking Merging Fragment Merging (Combining features of overlapping fragments) Fragment_Hit->Merging Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Common strategies for optimizing a fragment hit into a lead compound.

Causality in Experimental Choices for Optimization:
  • Fragment Growing: This is often the most straightforward approach.[5] If the crystal structure of the fragment-protein complex reveals a nearby pocket, synthetic chemistry can be used to extend the fragment in that direction to make additional favorable interactions. For this compound, the ethyl ester provides a clear vector for growth.

  • Fragment Linking: If a second fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments.[4][5] This can lead to a significant increase in affinity due to the additive binding energies of the two fragments.

  • Fragment Merging: When two fragments are found to bind in overlapping positions, a new molecule can be designed that incorporates the key binding features of both.[4][5]

Conclusion: The Untapped Potential of this compound

This compound represents a well-considered starting point for fragment-based drug discovery. Its combination of a sulfonamide, a substituted aromatic ring, and an ester provides a rich scaffold for generating initial hits and for subsequent optimization. The principles and protocols outlined in this guide provide a comprehensive framework for leveraging this and similar fragments in the quest for novel therapeutics. The success of any FBDD campaign relies on the careful integration of library design, sensitive biophysical screening, and structure-guided medicinal chemistry.[8][27][28] With these tools in hand, fragments like this compound can serve as the seeds from which potent and selective drugs are grown.

References

  • Fragment library design, synthesis and expansion: nurturing a synthesis and training platform. Drug Discovery Today, 22(1), 43-56. [Link]

  • Fragment-Based Drug Discovery (FBDD): A Comprehensive Overview. PharmaFeatures. [Link]

  • Fragment-to-Lead. Creative Biostructure. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]

  • Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

  • Fragment Screening & Fragment-Based Drug Design. Novoprolabs. [Link]

  • Optimization of Fragment Hits. CD ComputaBio. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 62(7), 3176-3195. [Link]

  • Fragment library design, synthesis and expansion: Nurturing a synthesis and training platform. ResearchGate. [Link]

  • Fragment library design. Stanford Medicine. [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(8), 480-486. [Link]

  • Three cases of fragment-based drug discovery applications using ACFIS... ResearchGate. [Link]

  • 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 1), o103. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 133-143. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery, 1-44. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 268. [Link]

  • Application of Bioisosteres in Drug Design. University of Illinois Chicago. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Fragment Screening & Fragment-Based Drug Discovery Services. Novoprolabs. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Synthesis of sulfonamides 2a–i. The * sign denotes the attachment position of the substituent. ResearchGate. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 602142. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 878859. [Link]

  • Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(17), 3968. [Link]

  • 2-Chlorobenzoic Acid. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Screening of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary screening of a novel library of compounds derived from the core scaffold, Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of identifying new chemical entities (NCEs) with therapeutic potential. The methodologies outlined herein are designed to establish a foundational understanding of the bioactivity of these derivatives, guiding subsequent hit-to-lead optimization efforts.

Introduction: The Rationale for Investigating this compound Derivatives

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved therapeutics. Its prevalence is a testament to its ability to engage in key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. The core molecule, this compound (CAS 1447213-80-0), presents a unique substitution pattern on a benzoic acid scaffold, offering multiple vectors for chemical modification to explore a diverse chemical space.

The strategic placement of a chloro group, a methylsulfonamido moiety, and an ethyl ester provides a foundation for tuning the electronic, steric, and pharmacokinetic properties of the resulting derivatives. While the specific biological activities of this core structure are not extensively documented in publicly available literature, the broader class of sulfonamidobenzoic acids has demonstrated a range of pharmacological effects, including antimicrobial and antiviral activities. This guide, therefore, proposes a hypothesis-driven screening cascade to elucidate the potential therapeutic applications of this novel compound series.

PART 1: Design and Synthesis of a Focused Derivative Library

A critical first step in any screening campaign is the generation of a chemically diverse yet focused library of analogs. The synthetic strategy should allow for the facile introduction of a variety of functional groups at key positions on the core scaffold.

Proposed Synthetic Strategy

A plausible retrosynthetic analysis suggests that the core scaffold can be assembled from commercially available starting materials. The key transformations would involve the formation of the sulfonamide bond and the esterification of the benzoic acid.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis A 2-Amino-6-chlorobenzoic acid D 2-Chloro-6-(methylsulfonamido)benzoic acid A->D Sulfonylation B Methanesulfonyl chloride B->D C Base (e.g., Pyridine) C->D G This compound (Core Scaffold) D->G Esterification E Ethanol E->G F Acid catalyst (e.g., H2SO4) F->G K Ester Derivatives G->K Transesterification L Hydrolysis G->L Hydrolysis H Diverse Amines (R1-NH2) I Amide Derivatives H->I J Diverse Alcohols (R2-OH) J->K M Carboxylic Acid Intermediate L->M M->I Amide Coupling N Amide Coupling Reagents N->I

Caption: Proposed synthetic workflow for the core scaffold and its derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

  • Sulfonamide Formation: To a solution of 2-amino-6-chlorobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a base such as pyridine. Cool the mixture to 0°C and add methanesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Esterification: The resulting 2-chloro-6-(methylsulfonamido)benzoic acid is then dissolved in ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • Purification: The crude product is purified by column chromatography to yield the pure this compound.

Library Generation:

Derivatization can be achieved by:

  • Amide Formation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse set of primary and secondary amines.

  • Ester Variation: Transesterification of the ethyl ester with a variety of alcohols to explore the impact of the ester group on activity.

  • Aromatic Substitution: If synthetically feasible, modification of the aromatic ring through nucleophilic aromatic substitution or other cross-coupling reactions.

PART 2: The Preliminary Screening Cascade

The preliminary screening cascade is designed as a tiered approach to efficiently identify promising compounds and characterize their initial bioactivity profile. The cascade will begin with broad, high-throughput screens and progress to more specific, lower-throughput assays for active compounds.

Diagram of the Preliminary Screening Cascade:

G A Derivative Library (50 Compounds) B Tier 1: Primary High-Throughput Screening A->B C Cytotoxicity Assay (e.g., MTT on HeLa, HEK293) B->C Parallel Screening D Broad-Spectrum Antimicrobial Assay (Gram-positive & Gram-negative) B->D E Antiviral Screen (e.g., CVB3 Reporter Assay) B->E F Hit Identification (Compounds with low cytotoxicity and significant activity) C->F D->F E->F G Tier 2: Dose-Response & Initial Mechanism of Action F->G H IC50/EC50 Determination G->H I Secondary Assays (e.g., Hemolysis, Microsomal Stability) G->I J Preliminary SAR Analysis H->J I->J K Lead Candidate Selection J->K

Navigating the Chemical Landscape of 2-Sulfonamido Benzoates: A Technical Guide to Structural Analogues of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural analogues of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a scaffold of significant interest in medicinal chemistry. While the specific biological profile of the title compound remains largely uncharted in public-domain literature, its core structure represents a versatile platform for the development of a diverse range of therapeutic agents. This document will delve into the synthetic methodologies, structure-activity relationships (SAR), and biological targets of closely related analogues, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the 2-sulfonamido benzoate core. We will explore analogues targeting key proteins such as G-protein coupled receptors and enzymes, highlighting the chemical nuances that govern their potency and selectivity.

Introduction: The 2-Sulfonamido Benzoate Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The combination of a sulfonamide with a benzoic acid or its ester creates a scaffold with a rich potential for forming directed interactions with biological targets. The general structure of a 2-sulfonamido benzoate derivative allows for systematic modifications at several key positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This compound, with the chemical formula C10H12ClNO4S, serves as our central reference point. Its structure presents several key features for analogue design:

  • The Benzoate Ring: The substitution pattern on the aromatic ring can significantly influence electronic properties and steric interactions with the target protein.

  • The Sulfonamide Linker: The nitrogen of the sulfonamide can be further substituted, and the R-group on the sulfonyl moiety can be varied to modulate potency and selectivity.

  • The Ethyl Ester: This group can be modified to alter solubility, metabolic stability, and potential for prodrug strategies.

This guide will focus on elucidating the therapeutic potential of this scaffold by examining its structural analogues and their demonstrated biological activities.

Synthetic Strategies for 2-Sulfonamido Benzoate Analogues

The synthesis of 2-sulfonamido benzoate derivatives generally follows a convergent approach, allowing for the facile introduction of diversity at multiple points. A common and effective strategy involves the coupling of an anthranilic acid derivative with a sulfonyl chloride, followed by esterification or amidation.

General Synthetic Protocol

A representative synthetic scheme for a 2-(sulfonamido)-N-benzamide, a close analogue to our topic compound, is illustrated below. This modular approach allows for the variation of both the sulfonyl chloride and the aniline (or alcohol for ester formation) components.[4]

Step 1: Sulfonamide Formation

An appropriately substituted anthranilic acid is reacted with a sulfonyl chloride in the presence of a base, such as sodium bicarbonate, in an aqueous medium. This reaction typically proceeds smoothly to yield the corresponding 2-sulfonamido benzoic acid.

Step 2: Amide or Ester Formation

The resulting carboxylic acid can then be coupled with an amine to form an amide or an alcohol to form an ester. For amide formation, coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P) can be employed. For esterification, standard methods such as Fischer esterification can be used.

Experimental Protocol: Synthesis of a Representative 2-(Ethylsulfonamido)-N-(phenyl)benzamide

  • Materials: 2-aminobenzoic acid, ethanesulfonyl chloride, sodium bicarbonate, 1-propanephosphonic acid cyclic anhydride (T3P), aniline, ethyl acetate, hydrochloric acid, brine.

  • Procedure:

    • Sulfonamide Formation: To a solution of 2-aminobenzoic acid (1.0 eq) in water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add ethanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the 2-(ethylsulfonamido)benzoic acid.

    • Amide Coupling: To a solution of the 2-(ethylsulfonamido)benzoic acid (1.0 eq) and aniline (1.1 eq) in ethyl acetate, add T3P (1.5 eq) at room temperature. Stir the reaction for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-(ethylsulfonamido)-N-(phenyl)benzamide.

Diagram of the General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product A Substituted Anthranilic Acid D Sulfonamide Formation (Base, Solvent) A->D B Sulfonyl Chloride B->D C Amine or Alcohol E Amide/Ester Coupling (Coupling Agent/Catalyst) C->E F 2-Sulfonamido Benzoic Acid D->F G Final Analogue E->G F->E

Caption: General workflow for the synthesis of 2-sulfonamido benzoate analogues.

Structure-Activity Relationships and Biological Targets

The 2-sulfonamido benzoate scaffold has been successfully employed to develop potent and selective modulators of various biological targets. The following sections will discuss the SAR of analogues targeting a G-protein coupled receptor and a lipid phosphate phosphatase receptor.

Allosteric Modulators of Mas-Related G-Protein Coupled Receptor X1 (MrgX1)

MrgX1 is a sensory neuron-specific GPCR that has emerged as a promising non-opioid target for the treatment of chronic pain.[4] A series of 2-sulfonamidebenzamides have been identified as positive allosteric modulators (PAMs) of MrgX1.[4]

Key SAR Insights: [4]

  • Substituents on the Benzamide Ring: Halogen substituents at the 5-position of the benzamide ring, particularly fluorine and chlorine, were found to significantly enhance potency. Larger substituents, such as naphthyl or indazole, were not tolerated, suggesting a sterically constrained binding pocket.

  • Sulfonamide R-Group: Small alkyl groups like ethyl and cyclopropyl on the sulfonamide were well-tolerated.

  • Ester vs. Amide: While our core molecule is an ester, the most potent analogues in this series were amides, indicating the importance of the amide hydrogen for target engagement.

CompoundR1 (Sulfonamide)R2 (Benzamide)EC50 (µM)[4]
Analogue 1 Ethyl5-Fluoro0.013
Analogue 2 Ethyl5-Chloro0.055
Analogue 3 Ethyl5-Methyl0.069
Analogue 4 Cyclopropyl5-Fluoro0.014

Signaling Pathway of MrgX1 in Pain Modulation

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Endogenous Ligand MrgX1 MrgX1 Receptor Ligand->MrgX1 PAM 2-Sulfonamido Benzoate PAM PAM->MrgX1 G_Protein G-protein MrgX1->G_Protein Effector Effector Enzyme G_Protein->Effector Signaling Downstream Signaling (e.g., Ca2+ mobilization) Effector->Signaling Response Modulation of Neuronal Excitability Signaling->Response

Caption: Simplified signaling pathway of the MrgX1 receptor modulated by a PAM.

Specific Agonists of Lysophosphatidic Acid Receptor 2 (LPA2)

LPA2 is a GPCR that mediates anti-apoptotic and protective effects, making it an attractive target for conditions like radiation-induced injury.[5] Sulfamoyl benzoic acid analogues, which share a similar structural motif with our topic compound, have been developed as potent and specific agonists of LPA2.[5][6]

Key SAR Insights: [5]

  • Isosteric Replacement: The replacement of a sulfur atom with a sulfonamide group (-S- to -NH-SO2-) led to the discovery of potent LPA2 agonists.

  • Benzoic Acid Substitution: A chloro-substituent at the 5-position of the benzoic acid ring was found to be compatible with high potency.

  • N-Sulfamoyl Substituent: The nature of the substituent on the sulfamoyl nitrogen was critical for activity, with bulky, hydrophobic groups often leading to high affinity.

CompoundR1 (Benzoic Acid)R2 (N-Sulfamoyl)EC50 (nM)[5]
Analogue 5 5-Chloro4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl0.005
Analogue 6 H4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl-

Broader Therapeutic Potential of Sulfonamide Derivatives

The sulfonamide scaffold is a privileged structure in drug discovery, with analogues demonstrating a wide range of biological activities.

  • Anticancer Agents: Sulfonamide derivatives have been developed as inhibitors of various targets in oncology, including carbonic anhydrases, tyrosine kinases, and histone deacetylases.[7][8]

  • Anti-inflammatory Agents: The well-known COX-2 inhibitor celecoxib features a sulfonamide moiety. Novel sulfonamide-containing compounds continue to be explored for their anti-inflammatory and analgesic properties.[9]

  • Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors, which have applications in treating glaucoma, edema, and certain types of cancer.[10]

Conclusion and Future Directions

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of the substituent effects at all positions of the scaffold is warranted to build more predictive models for target engagement.

  • Target Deconvolution: For analogues with interesting phenotypic effects, identifying the specific molecular target is crucial for further development.

  • Pharmacokinetic Optimization: Balancing potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties will be key to translating in vitro activity into in vivo efficacy.

This guide provides a solid foundation for researchers to build upon, offering insights into the synthesis, SAR, and therapeutic potential of this versatile chemical class. The continued exploration of 2-sulfonamido benzoate analogues holds great promise for the discovery of novel and effective medicines.

References

  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Scholars Academic Journal of Pharmacy.
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research.
  • McConnell, K. A., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 5(29), 18365–18376.
  • (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. (2022).
  • Patil, R., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 6(10), 1048–1053.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021). European Journal of Medicinal Chemistry.
  • Angeli, A., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11573–11584.
  • Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. (2013). Oncotarget, 4(4), 553–565.
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2020). Journal of the Serbian Chemical Society.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2015).
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
  • A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (2008).
  • 2-(Oxalylamino)-Benzoic Acid Is a General, Competitive Inhibitor of Protein-tyrosine Phosphatases. (2000). Journal of Biological Chemistry, 275(10), 7101–7108.
  • Method for the preparation of 2-amino-6-ethylbenzoic acid. (2011).

Sources

Methodological & Application

"synthetic routes to Ethyl 2-Chloro-6-(methylsulfonamido)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Introduction

This compound is a substituted aromatic compound with potential applications as a key intermediate in the development of pharmaceuticals and agrochemicals. Its specific arrangement of chloro, sulfonamido, and ethyl ester functional groups makes it a versatile building block for constructing more complex molecular architectures. This document provides a detailed, three-step synthetic route starting from commercially available 2-chloro-6-nitrobenzoic acid. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, detailed experimental steps, and methods for characterization to ensure reproducibility and high purity of the final product.

Overall Synthetic Strategy

The synthesis is accomplished via a robust three-step sequence:

  • Esterification: Protection of the carboxylic acid functionality of the starting material, 2-chloro-6-nitrobenzoic acid, as an ethyl ester.

  • Nitro Group Reduction: Selective reduction of the nitro group to a primary amine, yielding the key aniline intermediate.

  • Sulfonylation: Reaction of the newly formed amino group with methanesulfonyl chloride to afford the target compound.

This strategy is chosen for its reliability, use of readily available reagents, and straightforward purification procedures at each stage.

G cluster_0 Synthetic Workflow A Step 1: Esterification (2-Chloro-6-nitrobenzoic Acid) B Step 2: Nitro Reduction (Ethyl 2-Chloro-6-nitrobenzoate) A->B H₂SO₄, EtOH Reflux C Step 3: Sulfonylation (Ethyl 2-Amino-6-chlorobenzoate) B->C SnCl₂·2H₂O, EtOH Reflux D Final Product (this compound) C->D MsCl, Pyridine 0°C to RT

Caption: High-level overview of the three-step synthesis.

Part 1: Fischer Esterification of 2-Chloro-6-nitrobenzoic Acid

Scientific Rationale

The initial step involves converting the carboxylic acid of 2-chloro-6-nitrobenzoic acid into an ethyl ester. The Fischer esterification is the chosen method due to its cost-effectiveness and simplicity. The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol (ethanol) is used as both the reactant and the solvent. The reaction is heated to reflux to achieve a reasonable reaction rate.

Experimental Protocol

G Setup Reaction Setup - Round-bottom flask - Reflux condenser Reagents Charge Reagents - 2-Chloro-6-nitrobenzoic acid - Absolute Ethanol - Conc. H₂SO₄ Setup->Reagents Reaction Heat to Reflux (Approx. 78°C) Monitor by TLC (4-6h) Reagents->Reaction Workup Aqueous Work-up - Cool reaction mixture - Neutralize with NaHCO₃ - Extract with Ethyl Acetate Reaction->Workup Purify Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (optional) Workup->Purify Product Product (Ethyl 2-Chloro-6-nitrobenzoate) Purify->Product

Caption: Workflow for the esterification step.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
2-Chloro-6-nitrobenzoic acid201.560.0510.08 gStarting material
Absolute Ethanol (EtOH)46.07-150 mLReagent and solvent
Sulfuric Acid (H₂SO₄), conc.98.08-2 mLCatalyst
Ethyl Acetate (EtOAc)88.11-~300 mLExtraction solvent
Sodium Bicarbonate (NaHCO₃)84.01-Saturated solutionFor neutralization
Anhydrous Sodium Sulfate142.04-As neededDrying agent

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitrobenzoic acid (10.08 g, 0.05 mol).

  • Add absolute ethanol (150 mL) to the flask and stir until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Ethyl 2-Chloro-6-nitrobenzoate, as a yellow oil or solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part 2: Reduction of Ethyl 2-Chloro-6-nitrobenzoate

Scientific Rationale

The conversion of the nitro group to an amine is a critical step. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is particularly effective for aromatic nitro compounds, especially those bearing other reducible functional groups like esters, which are stable under these conditions. The mechanism involves the transfer of electrons from Sn(II) to the nitro group in an acidic environment, leading to the formation of the corresponding aniline. Ethanol serves as an excellent solvent, and the reaction is typically driven to completion by heating.

Experimental Protocol

G Setup Reaction Setup - Round-bottom flask - Reflux condenser Reagents Charge Reagents - Ethyl 2-Chloro-6-nitrobenzoate - SnCl₂·2H₂O - Ethanol Setup->Reagents Reaction Heat to Reflux (Approx. 78°C) Monitor by TLC (2-3h) Reagents->Reaction Workup Aqueous Work-up - Cool and concentrate - Basify with NaOH (aq) - Extract with Ethyl Acetate Reaction->Workup Purify Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo Workup->Purify Product Product (Ethyl 2-Amino-6-chlorobenzoate) Purify->Product

Caption: Workflow for the nitro reduction step.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
Ethyl 2-Chloro-6-nitrobenzoate229.600.045~10.3 gProduct from Step 1
Tin(II) Chloride Dihydrate225.630.13530.46 gReducing agent (3 equivalents)
Absolute Ethanol (EtOH)46.07-150 mLSolvent
Sodium Hydroxide (NaOH)40.00-2M Aqueous SolutionFor basification during work-up
Ethyl Acetate (EtOAc)88.11-~300 mLExtraction solvent

Procedure

  • In a 500 mL round-bottom flask, dissolve the crude Ethyl 2-Chloro-6-nitrobenzoate (~10.3 g, 0.045 mol) in absolute ethanol (150 mL).

  • Add tin(II) chloride dihydrate (30.46 g, 0.135 mol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the resulting residue, add 150 mL of water and cool the flask in an ice bath.

  • Slowly and carefully basify the mixture by adding 2M aqueous NaOH solution with vigorous stirring until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield Ethyl 2-Amino-6-chlorobenzoate as a solid or oil.

Part 3: Sulfonylation of Ethyl 2-Amino-6-chlorobenzoate

Scientific Rationale

The final step is the formation of the sulfonamide bond. The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This reaction requires a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction. The use of pyridine as both the base and solvent is common. The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol

G Setup Reaction Setup - Round-bottom flask - Ice bath Reagents Charge Reagents - Ethyl 2-Amino-6-chlorobenzoate - Pyridine (solvent/base) Setup->Reagents Reaction Add MsCl dropwise at 0°C Stir, warm to RT (overnight) Reagents->Reaction Workup Aqueous Work-up - Add HCl (aq) to pH ~2 - Extract with Ethyl Acetate Reaction->Workup Purify Purification - Wash with NaHCO₃, brine - Dry (Na₂SO₄), concentrate - Recrystallization Workup->Purify Product Final Product (this compound) Purify->Product

Caption: Workflow for the final sulfonylation step.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
Ethyl 2-Amino-6-chlorobenzoate199.630.04~8.0 gProduct from Step 2
Methanesulfonyl Chloride (MsCl)114.550.0485.5 g (3.9 mL)Reagent (1.2 equivalents)
Pyridine79.10-100 mLBase and solvent
Hydrochloric Acid (HCl)36.46-2M Aqueous SolutionFor work-up
Ethyl Acetate (EtOAc)88.11-~300 mLExtraction solvent

Procedure

  • Dissolve Ethyl 2-Amino-6-chlorobenzoate (~8.0 g, 0.04 mol) in pyridine (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Add methanesulfonyl chloride (3.9 mL, 0.048 mol) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into a beaker containing 200 mL of ice and water.

  • Acidify the mixture to pH ~2 by adding 2M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.

Characterization of Final Product

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Expected chemical shifts (δ, ppm) would include signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methyl group of the sulfonamide (a singlet around 3.1 ppm), a broad singlet for the N-H proton, and signals for the aromatic protons in the 7-8 ppm region. The pattern for ethyl benzoates is well-documented.[1][2]

  • ¹³C NMR: Expected signals would include the carbonyl carbon (~165 ppm), aromatic carbons (120-140 ppm), carbons of the ethyl group (~62 ppm and ~14 ppm), and the methyl carbon of the sulfonamide (~40 ppm).[3][4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of C₁₀H₁₂ClNO₄S (277.72 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Concentrated sulfuric acid and methanesulfonyl chloride are highly corrosive. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • The reduction step may generate heat; ensure proper cooling during the work-up.

Conclusion

This application note details a reliable and scalable three-step synthesis for this compound. The protocol is based on well-established organic transformations and provides clear, step-by-step instructions and justifications for the chosen methodology. This guide should enable researchers to successfully synthesize this valuable chemical intermediate for further application in their research and development projects.

References

  • The Royal Society of Chemistry. (n.d.). General: All commercially available chemicals and reagents...
  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides.
  • Molteni, G. (n.d.). Synthesis of 2-ethoxy-4-(5-chloro-2-methoxy-benzamido)-benzoic acid ethyl ester.
  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-CHLOROETHYL BENZOATE(939-55-9) 13C NMR spectrum.

Sources

Application Notes & Protocols: Ethyl 2-Chloro-6-(methylsulfonamido)benzoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide details the strategic application of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate as a pivotal building block in the synthesis of medicinally relevant heterocyclic scaffolds. The inherent functionalities of this reagent—a reactive aryl chloride, an acidic sulfonamide proton, and a modifiable ethyl ester—provide a rich platform for constructing diverse molecular architectures. We present two primary synthetic strategies: (1) Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of complex fused quinazolinone systems, and (2) Base-mediated intramolecular cyclization to access the valuable benzothiadiazine 1,1-dioxide core. This document provides detailed, field-tested protocols, mechanistic insights, and expert commentary to empower researchers in leveraging this versatile reagent for accelerated drug discovery programs.

Introduction: The Strategic Value of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and antihypertensive drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design.[4][5] this compound is a trifunctional reagent designed for efficient entry into complex sulfonamide-containing heterocycles.

Key Reactive Centers:

  • Aryl Chloride (C2): An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen or carbon-carbon bonds.

  • Sulfonamide (N-H): The proton is sufficiently acidic to be removed by a suitable base, generating a potent intramolecular nucleophile for cyclization reactions.

  • Ethyl Ester (C1): Offers a site for subsequent chemical modification, such as hydrolysis followed by amide coupling, or can participate directly in cyclization/condensation reactions.

The strategic ortho-disposition of the chloro and sulfonamido groups makes this reagent particularly well-suited for ring-closing reactions to form six-membered heterocyclic systems, which are prevalent in numerous biologically active molecules.[6][7]

Application I: Palladium-Catalyzed Synthesis of Fused Quinazolinone Systems

One of the most powerful applications of this reagent is in the construction of substituted quinazolinone frameworks via a sequential Buchwald-Hartwig amination and subsequent intramolecular cyclization. Quinazolinones are a vital class of heterocycles known for their broad pharmacological activities, including potent anticancer effects.[8][9][10]

The general workflow involves an initial palladium-catalyzed C-N cross-coupling of an appropriate amine with the aryl chloride of this compound. The resulting intermediate possesses all the necessary components to undergo a subsequent thermal or acid/base-catalyzed cyclization to yield the desired fused heterocyclic system.

dot graph "Workflow_for_Quinazolinone_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Buchwald-Hartwig Amination\n(Pd-Catalyst, Ligand, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="Coupled Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Intramolecular Cyclization\n(Heat or Acid/Base)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; F [label="Fused Quinazolinone Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="C-N Bond Formation"]; D -> E; E -> F [label="Ring Closure"]; } iox Caption: General workflow for synthesizing fused quinazolinones.

Detailed Protocol: Pd-Catalyzed Amination of this compound

This protocol describes the coupling of the title reagent with a representative primary amine, benzylamine. The principles are broadly applicable to a range of primary and secondary amines.

Materials and Reagents

Reagent/MaterialSupplierGradeQuantity
This compoundCommercial>98%1.0 mmol, 275.7 mg
BenzylamineCommercial>99%1.2 mmol, 128.6 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CommercialCatalyst0.02 mmol, 18.3 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)CommercialLigand0.04 mmol, 19.1 mg
Sodium tert-butoxide (NaOtBu)Commercial>98%1.4 mmol, 134.6 mg
Anhydrous TolueneCommercialDriSolv®5 mL
Argon (or Nitrogen)Gas SupplierHigh PurityAs needed

Experimental Procedure

  • Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and sodium tert-butoxide (134.6 mg).

    • Expert Insight: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the crucial reductive elimination step in the catalytic cycle and stabilizes the active Pd(0) species, leading to higher yields and broader substrate scope, especially with challenging aryl chlorides.[11][12] The base, NaOtBu, is strong enough to deprotonate the amine but is non-nucleophilic, preventing unwanted side reactions.

  • Flask Sealing and Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Trustworthiness: This step is non-negotiable. The Pd(0) catalytic species is highly sensitive to oxygen, and failure to maintain an inert atmosphere is the most common cause of reaction failure.

  • Reagent Addition: Under a positive pressure of argon, add this compound (275.7 mg) and anhydrous toluene (5 mL) via syringe. Begin stirring the resulting suspension.

  • Nucleophile Addition: Add benzylamine (1.2 mmol, 131 µL) dropwise via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Monitoring Progress: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting aryl chloride.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. e. Filter the mixture and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Expected Outcome: The procedure should yield the N-benzylated product, Ethyl 2-(benzylamino)-6-(methylsulfonamido)benzoate, as a solid. The subsequent cyclization to the quinazolinone can often be achieved by heating the purified intermediate in a high-boiling solvent like Dowtherm A or by treatment with a strong acid like polyphosphoric acid (PPA).

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(L2)-Cl", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)(L2)(RNH2)]+Cl-", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)(L2)-NHR", fillcolor="#FBBC05", fontcolor="#202124"];

// Reagents & Products ArCl [label="Ar-Cl", shape=box, style=none, fontcolor="#202124"]; RNH2 [label="R-NH2", shape=box, style=none, fontcolor="#202124"]; Base [label="Base", shape=box, style=none, fontcolor="#202124"]; Product [label="Ar-NHR", shape=box, style=none, fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label="Oxidative\nAddition"]; ArCl -> OA_Complex [style=dotted, arrowhead=none]; OA_Complex -> Amine_Complex [label="Ligand\nExchange"]; RNH2 -> Amine_Complex [style=dotted, arrowhead=none]; Amine_Complex -> Amido_Complex [label="Deprotonation"]; Base -> Amine_Complex [style=dotted, arrowhead=none]; Amido_Complex -> Pd0 [label="Reductive\nElimination", color="#EA4335", fontcolor="#EA4335"]; Amido_Complex -> Product [style=dotted, arrowhead=none]; } iox Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[11][12]

Application II: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides

The ortho-chloro-sulfonamide arrangement is primed for intramolecular cyclization to form the 1,2,4-benzothiadiazine 1,1-dioxide scaffold. This heterocyclic core is the foundation for numerous diuretic and antihypertensive drugs and is being explored for a range of other therapeutic applications.[6][7][13][14]

The reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (SNA_r), where the deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the chloride.

General Protocol: Base-Mediated Intramolecular Cyclization

  • Setup: Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol).

    • Expert Insight: Cesium carbonate is often superior in these cyclizations as the larger, more "naked" carbonate anion is a stronger base in organic solvents, and the cesium cation can act as a template, bringing the reactive ends of the molecule closer together.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the target ethyl 4-methyl-3-oxo-3,4-dihydro-2H-benzo[e][1][2][6]thiadiazine-8-carboxylate 1,1-dioxide.

Safety and Handling

  • Reagents: Palladium catalysts are expensive and should be handled with care in an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. All operations should be conducted in a well-ventilated fume hood.

  • Reactions: Reactions under pressure (in sealed tubes) should be performed behind a blast shield.

Conclusion

This compound is a highly valuable and versatile starting material for constructing complex, medicinally-relevant heterocycles. Its trifunctional nature allows for multiple, distinct synthetic strategies. The palladium-catalyzed amination pathway, in particular, offers a robust and modular route to novel fused heterocyclic systems, making this reagent a powerful tool for any drug discovery or synthetic chemistry program.

References

  • Bisharat, A. K., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]

  • Bisharat, A. K., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Bisharat, A. K., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Páll, D., et al. (2023). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 28(13), 5179. [Link]

  • Kaur, H., et al. (2024). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 4(1), 1-10. [Link]

  • Zafar, H., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Al-Ghorbani, M., et al. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Medical and Pharmaceutical Sciences, 3(1), 114-124. [Link]

  • Reddy, T. S., et al. (2012). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1452-1457. [Link]

  • Abdel-Wahab, B. F., et al. (2018). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]

  • Ammar, M., et al. (2025). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

  • Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5754-5763. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Asif, M. (2022). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. [Link]

  • Asif, M. (2014). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Al-Mousawi, M. H., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9425. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Vasilev, A. A., et al. (2019). Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air-Stable Pd–NHC Precatalysts. Organic & Biomolecular Chemistry, 18(1), 57-64. [Link]

  • Zhang, A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chung, K. H., et al. (2011). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 52(20), 2599-2601. [Link]

Sources

Application Note & Protocols: The Reaction of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate with various primary and secondary amines. This reaction, a form of Nucleophilic Aromatic Substitution (SNAr), is a pivotal transformation for synthesizing N-substituted 2-(methylsulfonamido)anthranilate derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This guide elucidates the underlying reaction mechanism, details critical experimental parameters, and provides robust, step-by-step protocols for both thermal and copper-catalyzed amination procedures.

Scientific Foundation: Reaction Overview and Mechanism

The substitution of the C2-chloro atom on the this compound core by an amine nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible for an aromatic ring.[2] Instead, the reaction occurs through a two-step addition-elimination pathway.[3]

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom bearing the chlorine (the ipso-carbon), temporarily breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effects of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the site of attack.[2] In the case of the target substrate, both the ester group (ortho to the chlorine) and the methylsulfonamido group (para to the chlorine) are potent EWGs that effectively stabilize this intermediate.

  • Elimination & Aromatization: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final aminated product.[3]

SNAr_Mechanism cluster_intermediate Addition Step Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer 1. Nucleophilic Attack Amine R1R2NH (Amine) Amine->Meisenheimer Product N-Substituted Product Meisenheimer->Product 2. Elimination of Cl- Byproduct HCl Meisenheimer->Byproduct Base Base Byproduct->Base Neutralizes Base->Amine

Caption: The SNAr addition-elimination mechanism.

Expertise in Practice: Key Experimental Considerations

The success and efficiency of the amination reaction hinge on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yields and purity.

  • Choice of Amine (Nucleophile):

    • Nucleophilicity: Primary aliphatic amines are generally more nucleophilic and reactive than secondary amines or aromatic amines. Electron-rich anilines react more readily than electron-deficient ones.[4]

    • Steric Hindrance: Bulky amines (e.g., diisopropylamine or 2,6-disubstituted anilines) will react slower due to steric hindrance at the reaction center. In such cases, higher temperatures or catalytic methods are often necessary.[5]

  • Solvent Selection:

    • Polar aprotic solvents such as DMF, DMSO, NMP, or DMAc are highly recommended.[6] These solvents can effectively solvate the counter-ion of the base without forming hydrogen bonds with the amine nucleophile, thus preserving its reactivity.

  • Base:

    • A base is required to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective.[4][6] Organic, non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used, particularly when substrate or product solubility is a concern.

  • Temperature:

    • This reaction typically requires heating to overcome the activation energy barrier for the formation of the Meisenheimer complex. Temperatures ranging from 80 °C to 130 °C are common.[7] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and time.

  • Catalysis — Thermal vs. Metal-Catalyzed:

    • Thermal (Uncatalyzed): For highly reactive aliphatic amines, the reaction may proceed efficiently with heat alone. This is the simplest approach.

    • Copper-Catalyzed (Ullmann Condensation): For less reactive amines, particularly anilines, a copper catalyst is often essential.[4] Copper(I) sources like CuI, Cu₂O, or in-situ generated Cu(I) from Cu powder are effective.[5][7] This method facilitates C-N bond formation and often allows for lower reaction temperatures or shorter reaction times.

Validated Methodologies: Experimental Protocols

The following protocols are designed to be self-validating systems for reproducible results. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Thermal Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for reactive, non-bulky primary or secondary aliphatic amines.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add benzylamine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100 °C and maintain stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Catalyzed Amination with an Arylamine (e.g., Aniline)

This protocol is optimized for less reactive aromatic amines, leveraging an Ullmann-type condensation.[4][7]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq, 10 mol%)

  • 2-Ethoxyethanol or Dioxane, anhydrous

  • Ethyl acetate

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), K₂CO₃ (1.5 eq), and CuI (0.1 eq).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous 2-ethoxyethanol or dioxane via syringe (approx. 0.5 M concentration).

  • Heat the reaction mixture to 130 °C and maintain vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After cooling to room temperature, pour the mixture into water.

  • If the product is an acid-sensitive N-aryl anthranilic acid derivative, perform an acid/base workup: a. Add decolorizing charcoal and filter the aqueous mixture through Celite.[7] b. Make the filtrate basic with 5% aqueous Na₂CO₃ and wash with ethyl acetate to remove neutral impurities. c. Acidify the aqueous layer with dilute HCl to precipitate the crude product. d. Filter the solid, wash with water, and dry.

  • If the product is a stable ester, perform a standard extraction as described in Protocol 1.

  • Purify the crude material by recrystallization or flash column chromatography.

Data Summary & Expected Outcomes

The choice of amine and reaction conditions will significantly impact the outcome. The following table provides a general guideline for expected reactivity.

Amine TypeNucleophile ExampleConditionsExpected ReactivityPotential Issues
Primary AliphaticBenzylamineThermal (Protocol 1)HighPotential for dialkylation if excess amine is used.
Secondary AliphaticMorpholineThermal (Protocol 1)Medium-HighSlower reaction rate compared to primary amines.
Primary Aromatic (electron-rich)p-AnisidineCu-Catalyzed (Protocol 2)HighCatalyst may require screening for optimal results.
Primary Aromatic (electron-neutral)AnilineCu-Catalyzed (Protocol 2)MediumRequires catalysis and higher temperatures for good conversion.[4]
Primary Aromatic (electron-poor)p-NitroanilineCu-Catalyzed (Protocol 2)LowVery slow reaction; may require stronger catalysts or forcing conditions.[7]
Sterically Hindered2,6-DimethylanilineCu-Catalyzed (Protocol 2)Low-MediumSignificantly reduced reaction rate due to steric hindrance.[5]

Comprehensive Experimental Workflow

The general workflow for executing these protocols is summarized in the diagram below.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents (Substrate, Amine, Base, Catalyst) A->B C 3. Combine Reagents in Anhydrous Solvent B->C D 4. Purge with Inert Gas (N2/Ar) C->D E 5. Heat to Target Temp with Stirring D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Perform Work-up (Extraction or Precipitation) F->G H 8. Dry Organic Layer & Concentrate G->H I 9. Purify Crude Product (Column Chromatography) H->I J 10. Characterize Pure Product (NMR, MS, etc.) I->J

Caption: A generalized workflow for the amination reaction.

References

  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 142-149. [Link][4][5][8]

  • Mei, X., & Wolf, C. (2004). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Chemical Communications, (19), 2078-2079. [Link][7]

  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. [Link][6]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link][3]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link][1]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][2]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This substrate, characterized by a sterically hindered and electron-deficient aryl chloride backbone, presents unique challenges for C-C and C-N bond formation. We present field-proven strategies and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower researchers to not only replicate but also rationally optimize these critical transformations.

Introduction: The Strategic Value of the Substrate

This compound is a highly functionalized aromatic building block. The presence of an ortho-chloro substituent, flanked by both an ester and a sulfonamide group, creates a sterically congested and electronically deactivated reaction center. The C-Cl bond is notoriously less reactive than corresponding C-Br or C-I bonds, making its activation a significant challenge.[1] However, successful cross-coupling provides a powerful pathway to synthesize complex, multi-substituted aniline derivatives, which are privileged structures in medicinal chemistry and materials science. This guide addresses the inherent difficulties of this substrate by leveraging modern catalyst systems designed for challenging couplings.

Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary obstacle in coupling reactions with this compound is the steric bulk imposed by the ortho-ester and sulfonamide groups. These groups hinder the approach of the palladium catalyst to the C-Cl bond for the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2]

Key Considerations:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount.[3] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species, which are necessary to activate the inert C-Cl bond.[1] Ligands like those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, or N-heterocyclic carbenes (NHCs), are designed to address these challenges by combining steric bulk with strong σ-donating character to increase electron density on the palladium center.[4][5]

  • Catalyst Precursor: Modern palladium precatalysts (e.g., G2, G3, G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are more stable and facilitate the reliable generation of the active Pd(0) catalyst in situ.

  • Reaction Conditions: Elevated temperatures are often required to overcome the high activation energy of the oxidative addition step for aryl chlorides.[6] Microwave-assisted synthesis can be a particularly effective strategy for accelerating these transformations.[7][8]

Experimental Workflows and Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for each specific coupling partner.

Workflow Overview

Caption: General workflow for diversifying the core substrate.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. For this sterically demanding substrate, a catalyst system known for high activity with aryl chlorides is essential.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Boronate Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 - 0.05 equiv)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the boronic acid, the base, and the XPhos Pd G3 catalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 100-120 °C for 12-24 hours. For microwave-assisted reactions, 130-150 °C for 30-60 minutes is a good starting point.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Justification of Choices:

  • Catalyst (XPhos Pd G3): This precatalyst features a bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) ideal for activating the C-Cl bond and facilitating reductive elimination from a sterically crowded intermediate.[4][11]

  • Base (K₃PO₄): A moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the ethyl ester functionality.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the synthesis of substituted aniline derivatives, a key motif in many pharmaceuticals.[12] The choice of ligand is critical for coupling sterically hindered aryl chlorides with a range of amines.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 1.5 equiv)

  • RuPhos Pd G3 or Josiphos-type ligand with Pd₂(dba)₃ (0.02 - 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, add the palladium precatalyst (or Pd₂(dba)₃ and ligand), base, and this compound to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, stirring vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Justification of Choices:

  • Catalyst (RuPhos Pd G3): RuPhos is another highly effective Buchwald ligand known to facilitate the amination of challenging aryl chlorides with a broad range of amines.[4]

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center during the catalytic cycle.[15]

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides access to aryl alkynes. For electron-deficient aryl chlorides, copper-free conditions are often preferred to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 - 2.0 equiv)

  • PdCl₂(PPh₃)₂ or a more active catalyst like Pd(PtBu₃)₂ (0.03 - 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.05 - 0.10 equiv) - for traditional conditions

  • A strong amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), often used as the solvent or co-solvent.

Procedure (Copper-Free Conditions Recommended):

  • To a dry, degassed reaction vessel, add this compound and the palladium catalyst.

  • Add the anhydrous solvent (e.g., DMF or NMP) and the amine base (e.g., DIPEA).

  • Add the terminal alkyne via syringe.

  • Seal the vessel and heat to 80-120 °C for 6-24 hours. Microwave heating can also be effective here.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the amine salts.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Justification of Choices:

  • Catalyst System: For a challenging chloride, a highly active catalyst featuring a bulky, electron-rich ligand like PtBu₃ is recommended to facilitate oxidative addition.[5]

  • Base/Solvent (DIPEA): The amine base is crucial for deprotonating the alkyne and participating in the catalytic cycle. Using it as a solvent or in high concentration drives the reaction forward.[6]

Catalytic Cycle Visualizations

Understanding the mechanism is key to troubleshooting and optimization. The general palladium-catalyzed cross-coupling cycle involves three main stages: Oxidative Addition, Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[2][16]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex transmetal Transmetalation (Base-Assisted) pd2_biaryl L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_biaryl pd2_biaryl->pd0 red_elim Reductive Elimination product Ar-Ar' pd2_biaryl->product substrate Ar-Cl substrate->pd0 boronic Ar'-B(OH)₂ boronic->pd2_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd2_complex L-Pd(II)(Ar)(Cl) pd0->pd2_complex amine_coord Amine Coordination pd2_amine [L-Pd(II)(Ar)(HNR'₂)]⁺Cl⁻ pd2_complex->pd2_amine deprotonation Deprotonation (Base) pd2_amido L-Pd(II)(Ar)(NR'₂) pd2_amine->pd2_amido pd2_amido->pd0 red_elim Reductive Elimination product Ar-NR'₂ pd2_amido->product substrate Ar-Cl substrate->pd0 amine HNR'₂ amine->pd2_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Summary of Recommended Conditions

Reaction TypeRecommended Catalyst SystemRecommended BaseSolventTemp. (°C)
Suzuki-Miyaura XPhos Pd G3 (or similar dialkylbiaryl phosphine-based catalyst)K₃PO₄, Cs₂CO₃Dioxane, Toluene/H₂O100 - 120
Buchwald-Hartwig RuPhos Pd G3 (or similar dialkylbiaryl phosphine-based catalyst)NaOtBu, LHMDSToluene, THF80 - 110
Sonogashira Pd(PtBu₃)₂ or PdCl₂(PPh₃)₂ / CuIDIPEA, TEADMF, NMP, Dioxane80 - 120

Troubleshooting

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition.

    • Solution: Increase temperature. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to RuPhos, or use an N-heterocyclic carbene ligand). Ensure all reagents and solvents are strictly anhydrous and the system is under an inert atmosphere.

  • Formation of Hydrodehalogenation Byproduct (Ar-H):

    • Cause: A competing pathway, often promoted by moisture or certain bases.

    • Solution: Ensure anhydrous conditions. Screen different bases; for Suzuki, moving from a carbonate to a phosphate base can sometimes mitigate this.

  • Ester Hydrolysis:

    • Cause: Use of a strong, nucleophilic base (like NaOH or KOH) at elevated temperatures.

    • Solution: Use a non-nucleophilic base like K₃PO₄, Cs₂CO₃ for Suzuki or NaOtBu for Buchwald-Hartwig. Minimize reaction time where possible.

References

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). PubMed. [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. (n.d.). ResearchGate. [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. (n.d.). PubMed Central. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). R Discovery. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. [Link]

  • Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2022). NIH. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2009). ResearchGate. [Link]

  • Coupling of ortho-substituted aryl chlorides with bulky amides. (2017). Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Amide Bond Formation with Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the formation of amide bonds utilizing Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This substrate, characterized by significant steric hindrance and electronic deactivation around the carboxyl group, presents unique challenges to standard amidation methodologies. We will dissect the mechanistic underpinnings of these challenges and present field-proven strategies to achieve high-yielding, efficient couplings. This document is intended for researchers, medicinal chemists, and process development professionals who require robust and scalable methods for synthesizing complex benzamide derivatives.

Introduction: The Challenge of a Hindered Substrate

This compound is a valuable intermediate in medicinal chemistry and materials science. Its structure, however, poses a significant synthetic hurdle for one of the most fundamental transformations in organic chemistry: amide bond formation. The ester group is flanked by two ortho-substituents, a chloro group and a methylsulfonamido group, which create a sterically congested environment. This steric bulk physically impedes the approach of the amine nucleophile to the electrophilic carbonyl carbon.

Furthermore, the electron-withdrawing nature of both the chloro and sulfonamido groups deactivates the carbonyl group, reducing its electrophilicity and thus its reactivity towards nucleophilic attack. Consequently, standard amide coupling conditions, such as those employing carbodiimides like DCC or EDC, often result in low conversion, slow reaction times, or complete failure.[1][2] Overcoming these combined steric and electronic effects requires a carefully considered approach, often involving more reactive acylating species or harsher reaction conditions.

Mechanistic Considerations & Strategy Selection

The direct reaction between an ester and an amine to form an amide is generally a slow and reversible process requiring high temperatures. Catalytic methods, for instance using niobium pentoxide (Nb₂O₅), can facilitate this direct amidation but often demand high thermal energy, which may not be suitable for complex, heat-sensitive molecules.[3]

A more common and effective strategy involves a two-step, one-pot process:

  • Activation of the Carboxyl Group: The ester is first saponified to the corresponding carboxylic acid, 2-Chloro-6-(methylsulfonamido)benzoic acid. This acid is then activated with a coupling reagent to form a highly reactive intermediate.

  • Nucleophilic Attack: The amine is introduced and reacts with the activated intermediate to form the desired amide bond.

The choice of activating agent is critical. For sterically hindered substrates, standard carbodiimide approaches are often insufficient.[1][2] More potent strategies are required to generate an intermediate that is reactive enough to overcome the steric barrier. One such successful strategy is the in-situ formation of an acyl fluoride.[1][4] Acyl fluorides are highly reactive acylating agents that can effectively couple with even hindered amines at elevated temperatures.

Below is a generalized workflow for this process.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acyl Fluoride Formation & Amidation Ester Ethyl 2-Chloro-6- (methylsulfonamido)benzoate Acid 2-Chloro-6- (methylsulfonamido)benzoic Acid Ester->Acid  LiOH, THF/H₂O AcylFluoride Acyl Fluoride Intermediate (Highly Reactive) Acid->AcylFluoride  Cyanuric Fluoride, Pyridine Amide Target Amide Product AcylFluoride->Amide  Heat Amine R₁R₂NH (Amine Nucleophile) Amine->Amide

Caption: General workflow for hindered amide bond formation.

Validated Protocol: Acyl Fluoride-Mediated Amidation

This protocol details the synthesis of a representative amide from this compound. It is designed as a self-validating system, incorporating in-process checks and clear purification guidelines.

PART A: Saponification of the Ester

This initial step converts the ethyl ester to the free carboxylic acid, which is necessary for activation.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound293.7210.01.0
Lithium Hydroxide (LiOH)23.9530.03.0
Tetrahydrofuran (THF)-50 mL-
Water (H₂O)-25 mL-
2M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate (EtOAc)-100 mL-
Brine-50 mL-

Step-by-Step Procedure:

  • Dissolution: To a 250 mL round-bottom flask, add this compound (10.0 mmol). Dissolve the solid in 50 mL of THF.

  • Hydrolysis: Add a solution of LiOH (30.0 mmol) in 25 mL of H₂O to the flask.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 2M HCl. A white precipitate should form.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-Chloro-6-(methylsulfonamido)benzoic acid as a white solid. The product is typically used in the next step without further purification.

PART B: Amide Coupling via Acyl Fluoride Intermediate

This part details the activation of the carboxylic acid and subsequent coupling with an amine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloro-6-(methylsulfonamido)benzoic Acid265.6710.01.0
Amine (e.g., Morpholine)87.1212.01.2
Cyanuric Fluoride135.054.00.4
Pyridine79.1012.01.2
Dichloromethane (DCM)-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-

Step-by-Step Procedure:

  • Initial Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-Chloro-6-(methylsulfonamido)benzoic acid (10.0 mmol) and dissolve it in 100 mL of anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add pyridine (12.0 mmol) followed by the dropwise addition of cyanuric fluoride (4.0 mmol). Stir the mixture at 0 °C for 1 hour to form the acyl fluoride.

  • Amine Addition: Add the desired amine (e.g., morpholine, 12.0 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C).

  • Reaction Monitoring: Monitor the formation of the amide product by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by adding 50 mL of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

G Start Start: Dissolve Acid in DCM Cool Cool to 0 °C Start->Cool Add_Pyr Add Pyridine Cool->Add_Pyr Add_CF Add Cyanuric Fluoride (Activation for 1h) Add_Pyr->Add_CF Add_Amine Add Amine Add_CF->Add_Amine Reflux Warm to RT, then Reflux (Monitor by TLC/LC-MS) Add_Amine->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify End Final Product: Pure Amide Purify->End

Caption: Experimental workflow for acyl fluoride-mediated amidation.

Troubleshooting & Key Considerations

  • Incomplete Saponification: If the starting ester is observed after the hydrolysis step, increase the reaction time or add a small amount of methanol as a co-solvent to improve solubility.

  • Low Coupling Yield: The primary cause is often insufficient activation or moisture. Ensure all glassware is flame-dried and reagents are anhydrous. If the acyl fluoride method fails, other powerful coupling reagents like COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) or HATU in combination with a non-nucleophilic base like DIEA can be explored.

  • Side Reactions: The formation of guanidinium by-products can sometimes occur if the amine reacts directly with the coupling reagent. The order of addition specified in the protocol (activation first, then amine addition) is crucial to minimize this.

  • Sterically Demanding Amines: For extremely hindered secondary amines, higher temperatures and longer reaction times may be necessary. In some cases, switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) may be beneficial.

Conclusion

The synthesis of amides from this compound requires specialized methods to overcome the significant steric and electronic barriers inherent in its structure. A strategy involving saponification followed by activation to a highly reactive acyl fluoride intermediate provides a robust and reliable pathway to the desired products.[1][4] By carefully controlling reaction conditions and monitoring progress, researchers can successfully employ this valuable building block in the development of novel chemical entities.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Siddiki, S. M. A. H., et al. (2018). Niobium Pentoxide as an Acid Catalyst: An Overview. The Journal of Engineering and Exact Sciences. This reference highlights Nb₂O₅ as a heterogeneous catalyst for direct amidation of esters, though high temperatures are required. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. This document provides the foundational protocol for using acyl fluorides for difficult couplings. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. This resource provides a general overview of the challenges and reagents used in amide bond formation. [Link]

  • Wu, J., Li, Z., et al. (2018). Cobalt-Catalyzed Ortho-C(sp2)–H Amidation of Benzaldehydes with Dioxazolones Using Transient Directing Groups. Organic Letters. While not directly on the topic substrate, this paper discusses ortho-functionalization which is relevant to the substrate's substitution pattern. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. This review discusses the mechanisms and potential side reactions of various coupling reagents. [Link]

Sources

Application Notes & Protocols: Ethyl 2-Chloro-6-(methylsulfonamido)benzoate as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutics. Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a highly versatile scaffold, embodying key structural features that render it an exceptional building block for bioactive molecules. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, while the ortho-substituted chloro-benzoate core provides a robust platform for molecular diversification.[3]

This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will delve into the core principles and detailed protocols for key transformations, primarily focusing on palladium-catalyzed cross-coupling reactions. As a central case study, we will illustrate the application of these protocols in the synthesis of a key intermediate for GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a critical mediator of cancer cell proliferation, migration, and survival.[4][5]

Strategic Importance of the Scaffold

The efficacy of this compound as a synthetic precursor stems from the distinct roles of its constituent functional groups. The strategic arrangement of these groups allows for selective and high-yield transformations, making it a valuable starting point for creating libraries of complex molecules for high-throughput screening.[1]

  • C2-Chloro Group: This is the primary reactive "handle" for synthetic diversification. Its electron-deficient nature, due to the adjacent ester and sulfonamide groups, makes it amenable to palladium-catalyzed cross-coupling reactions.

  • Methylsulfonamido Group: This group often serves as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. It also favorably influences physicochemical properties such as solubility.

  • Ethyl Benzoate Group: This moiety can be retained as part of the final pharmacophore or can be readily hydrolyzed to the corresponding carboxylic acid, providing a secondary point for modification, such as amide bond formation.

Caption: Key functional regions of the title scaffold.

Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

The transformation of the C-Cl bond is the cornerstone of this scaffold's utility. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors.[6] It involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, and is favored for its tolerance of a wide array of functional groups.[6][7]

Causality Behind Experimental Choices:

  • Catalyst System: Aryl chlorides are less reactive than bromides or iodides. Therefore, a highly active catalyst system is required. This is achieved by using a palladium precursor (like Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the reductive elimination to form the product.

  • Base: A base is required for the transmetalation step. For substrates containing an ester, a mild base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is chosen to prevent saponification (hydrolysis) of the ethyl ester.

  • Solvent: A mixed solvent system, such as dioxane/water or toluene/water, is often used to dissolve both the organic-soluble reactants and the inorganic base.

G start Pd(0)L2 ox_add Oxidative Addition start->ox_add intermediate1 Ar-Pd(II)(Cl)L2 ox_add->intermediate1 transmetal Transmetalation (Base is critical) intermediate1->transmetal intermediate2 Ar-Pd(II)(Ar')L2 transmetal->intermediate2 red_elim Reductive Elimination intermediate2->red_elim red_elim->start Catalyst Regeneration product Ar-Ar' (Product) red_elim->product reagents1 Ar-Cl (Substrate) reagents1->ox_add reagents2 Ar'-B(OR)2 reagents2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Reagent/ComponentMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)0.02 - 0.05Palladium Precursor
SPhos0.04 - 0.10Ligand
Potassium Phosphate (K₃PO₄)2.0 - 3.0Base
1,4-Dioxane / Water (e.g., 4:1 v/v)-Solvent System

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[3] This reaction is indispensable for synthesizing kinase inhibitors, as nitrogen-containing heterocycles are frequently used to engage with the hinge region of the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the low reactivity of the aryl chloride necessitates a highly active catalyst. Palladium precursors combined with bulky biarylphosphine ligands like XPhos or BrettPhos are the state-of-the-art for this transformation.[8]

  • Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Care must be taken as these strong bases can potentially hydrolyze the ester if the reaction is run for extended times at high temperatures.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

G start Pd(0)L ox_add Oxidative Addition start->ox_add intermediate1 Ar-Pd(II)(Cl)L ox_add->intermediate1 amine_coord Amine Coordination & Deprotonation intermediate1->amine_coord intermediate2 Ar-Pd(II)(NR'R'')L amine_coord->intermediate2 red_elim Reductive Elimination intermediate2->red_elim red_elim->start Catalyst Regeneration product Ar-NR'R'' (Product) red_elim->product reagents1 Ar-Cl (Substrate) reagents1->ox_add reagents2 HNR'R'' (Amine) + Base reagents2->amine_coord G start This compound step1 Step 1: Suzuki Coupling (C-C bond formation) start->step1 inter1 Intermediate A (Biaryl Ester) step2 Step 2: Ester Hydrolysis inter1->step2 inter2 Intermediate B (Biaryl Carboxylic Acid) step3 Step 3: Amide Coupling inter2->step3 final FAK Inhibitor Core Structure (Amide Product) step1->inter1 step2->inter2 step3->final

Sources

Application Notes and Protocols: Ethyl 2-Chloro-6-(methylsulfonamido)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Ethyl 2-Chloro-6-(methylsulfonamido)benzoate emerges not as a therapeutic agent itself, but as a highly valuable and strategically designed intermediate. Its unique constellation of functional groups—an ortho-chlorinated benzoic ester and a methylsulfonamido moiety—renders it a potent building block for the synthesis of a diverse array of bioactive heterocycles. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate, with a particular focus on its utility in the synthesis of kinase inhibitors.

The intrinsic value of this compound lies in the deliberate combination of its structural features:

  • The Anthranilic Acid Core: Upon hydrolysis of the ethyl ester, the parent carboxylic acid is revealed, which, together with the sulfonamido group, forms a derivative of anthranilic acid. Anthranilic acid and its analogues are privileged pharmacophores in drug discovery, serving as precursors to a multitude of pharmaceuticals.[1][2]

  • The N-Acylsulfonamide Moiety: The methylsulfonamido group is a key feature, acting as a non-classical bioisostere of a carboxylic acid. This substitution can enhance metabolic stability, modulate acidity, and provide specific hydrogen bonding interactions with biological targets.

  • The Ortho-Chloro Substituent: The chlorine atom at the ortho position plays a dual role. It sterically influences the conformation of the molecule, which can be crucial for binding to a target protein. Furthermore, it serves as a reactive handle for subsequent chemical transformations, such as nucleophilic aromatic substitution, enabling the construction of complex molecular architectures.[3]

This combination of features makes this compound an ideal starting material for the synthesis of targeted therapies, particularly in the realm of oncology and inflammatory diseases.

Core Application: A Gateway to Kinase Inhibitors with the Quinazolinone Scaffold

A primary and highly valuable application of this compound is its use as a precursor for the synthesis of substituted quinazolinones. The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Several approved kinase inhibitors feature this heterocyclic core.

The following section outlines a detailed protocol for the conversion of this compound into a hypothetical, yet representative, 4-anilinoquinazoline kinase inhibitor. This protocol is designed to be a robust starting point for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow: From Intermediate to a Putative Kinase Inhibitor

The proposed synthetic route is a two-step process, beginning with the hydrolysis of the ethyl ester, followed by a condensation and cyclization reaction to form the quinazolinone core, and finally a nucleophilic aromatic substitution to install the aniline moiety.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Saponification cluster_1 Step 2: Quinazolinone Formation cluster_2 Step 3: Kinase Inhibitor Synthesis A This compound B 2-Chloro-6-(methylsulfonamido)benzoic acid A->B  LiOH, THF/H2O, rt C 2-Chloro-6-(methylsulfonamido)benzoic acid D Intermediate Benzoxazinone C->D Acetic Anhydride, Reflux E Substituted Quinazolinone D->E Substituted Aniline, Reflux F Substituted Quinazolinone G Final Kinase Inhibitor Candidate F->G Substituted Aniline, Acid catalyst, Reflux

Caption: A three-step synthetic route to a potential kinase inhibitor.

Protocol 1: Synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid

This initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the immediate precursor for the cyclization reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-Chloro-6-(methylsulfonamido)benzoic acid as a solid.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Core

This protocol describes the formation of the quinazolinone ring and subsequent installation of the aniline moiety, a common feature in many kinase inhibitors.

Materials:

  • 2-Chloro-6-(methylsulfonamido)benzoic acid

  • Acetic anhydride

  • Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • 2-Propanol or other suitable high-boiling solvent

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Benzoxazinone formation: Suspend 2-Chloro-6-(methylsulfonamido)benzoic acid (1.0 eq) in acetic anhydride (5.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure. The resulting intermediate benzoxazinone is often used in the next step without further purification.

  • Quinazolinone formation and substitution: To the crude benzoxazinone intermediate, add a solution of a substituted aniline (e.g., 3-ethynyl-4-fluoroaniline, 1.1 eq) and an acid catalyst (e.g., p-TsOH, 0.1 eq) in a suitable solvent like 2-propanol.

  • Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final 4-anilinoquinazoline product.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the starting material, which are important for handling and reaction setup.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO₄S
Molecular Weight 277.72 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in most organic solvents
pKa (predicted) ~10.5 (sulfonamide N-H)

Visualization of Key Relationships

The following diagram illustrates the key structural features of this compound and their relevance in the context of medicinal chemistry.

Diagram 2: Key Structural Features and Their Roles

G cluster_0 This compound cluster_1 Medicinal Chemistry Significance mol ester Ethyl Ester (Pro-drug potential, hydrolyzable) mol->ester chloro Ortho-Chloro Group (Conformational constraint, synthetic handle) mol->chloro sulfonamido Methylsulfonamido Group (Bioisostere, H-bonding) mol->sulfonamido

Caption: Structural features and their significance in drug design.

Conclusion and Future Perspectives

This compound represents a sophisticated and strategically designed building block for medicinal chemists. Its utility extends beyond the synthesis of kinase inhibitors to a wide range of other heterocyclic scaffolds of therapeutic interest. The protocols outlined in this document provide a solid foundation for the exploration of its synthetic potential. By leveraging the unique combination of functional groups present in this intermediate, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new and effective medicines. The principles of bioisosterism and strategic functionalization embodied in this molecule underscore the elegance and power of modern medicinal chemistry.

References

  • Nasr, T., Bondock, S., & Youns, M. (2022). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 83(5), 1135-1146.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Alagarsamy, V. (2013). Textbook of Medicinal Chemistry. Elsevier Health Sciences.
  • Luo, G., Chen, L., & Gfan, Y. (2011). An overview of the quinazoline derivatives as kinase inhibitors. Current Medicinal Chemistry, 18(28), 4339-4364.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., & Fennell, M. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine (AZD2171), a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. Journal of medicinal chemistry, 49(22), 6465-6488.
  • Maki, T., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]

Sources

Application Notes & Protocols: Development of Compound Libraries from Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Sulfonamidobenzoate Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2] Compounds featuring this moiety have been developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others.[1] The specific starting material, Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, presents a trifecta of strategically positioned functional groups, making it an exceptionally versatile scaffold for combinatorial chemistry and the development of diverse compound libraries.

This document provides a detailed guide for the synthesis and diversification of compound libraries based on this scaffold. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and outline methods for library characterization and quality control.

Core Scaffold Analysis and Diversification Strategy

The power of this compound as a starting material lies in its three distinct reactive handles, allowing for a three-dimensional exploration of chemical space.

  • C2-Chloro Group : This site is primed for Nucleophilic Aromatic Substitution (SNAr). The presence of two electron-withdrawing groups (the ester and the sulfonamide) ortho and para to the chlorine atom activates the aromatic ring towards attack by nucleophiles.[3][4] This allows for the introduction of a wide variety of amines, alcohols, and thiols.

  • C1-Ethyl Ester : The ester group can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of amines using standard amide bond formation techniques, a reaction of paramount importance in medicinal chemistry.[5][6]

  • N6-Sulfonamide : The N-H bond of the sulfonamide provides a third point of diversification. While less reactive than the other two sites, it can undergo reactions such as alkylation or arylation under appropriate basic conditions, further expanding the structural diversity of the library.

The overall strategy involves a stepwise or parallel synthesis approach to modify these three positions, generating a library of compounds with varied physicochemical properties for high-throughput screening.

Visualization of the Diversification Strategy

The following diagram illustrates the core scaffold and the three primary vectors for chemical diversification.

G core This compound r1 R1: Nucleophilic Aromatic Substitution (S_N_Ar) core->r1 at C2-Cl r2 R2: Amide Coupling core->r2 at C1-Ester r3 R3: N-Alkylation/Arylation core->r3 at N6-Sulfonamide prod1 Library Members (Diverse R1) r1->prod1 prod2 Library Members (Diverse R2) r2->prod2 prod3 Library Members (Diverse R3) r3->prod3

Caption: Diversification strategy for the this compound scaffold.

Detailed Experimental Protocols

These protocols provide a foundation for the synthesis of a diverse compound library. Researchers should optimize conditions based on the specific building blocks used.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Objective: To displace the C2-chloro group with a variety of amine nucleophiles.

Rationale: The SNAr reaction is a two-step addition-elimination process.[7] The electron-withdrawing groups on the ring stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction.[3] A mild base is used to deprotonate the amine nucleophile and neutralize the HCl byproduct.

Materials:

  • This compound

  • Selected primary or secondary amines (see Table 1)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired substituted product.

Table 1: Representative Amine Building Blocks for SNAr

Building Block ID Name Chemical Class
A-01 Morpholine Cyclic secondary amine
A-02 Aniline Primary aromatic amine
A-03 Benzylamine Primary benzylic amine

| A-04 | Piperidine | Cyclic secondary amine |

Protocol 2: Ester Hydrolysis and Amide Bond Formation

Objective: To convert the C1-ethyl ester to a diverse library of amides.

Rationale: This is a two-step process. First, the ester is saponified using a strong base like lithium hydroxide (LiOH) to form the carboxylate salt, which is then protonated to the carboxylic acid. The subsequent amide coupling is a condensation reaction.[5] A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid for nucleophilic attack by the amine.[8]

Step 2A: Ester Hydrolysis

Materials:

  • Ethyl 2-substituted-6-(methylsulfonamido)benzoate (from Protocol 1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

  • Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture to remove the organic solvents.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid.

Step 2B: Amide Coupling

Materials:

  • Carboxylic acid from Step 2A

  • Selected primary or secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the activated acid solution.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Library Quality Control and Characterization

Ensuring the purity and structural integrity of the compound library is critical for obtaining reliable screening results.[9] A multi-pronged analytical approach is recommended.[10]

Workflow for Library Quality Control

G start Crude Library Member purification Purification (Prep-HPLC/Chromatography) start->purification purity_check Purity Analysis (LC-MS, >95%) purification->purity_check purity_check->purification If Purity <95% identity_confirm Identity Confirmation (HRMS, NMR) purity_check->identity_confirm If Purity >95% final_plate Final Library Plate identity_confirm->final_plate

Caption: Workflow for the quality control of a synthesized compound library.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for high-throughput analysis. It provides rapid information on the purity of each compound and confirms its molecular weight.[9]

  • High-Resolution Mass Spectrometry (HRMS): For a representative subset of the library, HRMS should be used to confirm the elemental composition of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should be performed on select library members to definitively confirm their structure.

Table 2: Quality Control Data Summary

Parameter Method Acceptance Criteria
Purity LC-MS (UV @ 254 nm) ≥ 95%
Identity MS (ESI+) [M+H]+ observed ± 0.2 Da
Confirmation HRMS Mass accuracy within ± 5 ppm

| Structure | 1H NMR | Spectrum consistent with proposed structure |

Applications in Drug Discovery

Libraries derived from the this compound scaffold are well-suited for screening against a variety of biological targets. The sulfonamide motif is a known pharmacophore for targets such as carbonic anhydrases, proteases, and kinases.[1][2] The diverse functionalities introduced at the R1 and R2 positions can be tailored to interact with specific pockets in a target protein, enabling the discovery of novel hit compounds for lead optimization programs. The selection and use of high-quality small molecule libraries are essential aspects of successful drug discovery programs.[11][12]

References

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]

  • Hassan, A. A., & El-Gazzar, A. B. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2879-2901. [Link]

  • Govender, T., Arvidsson, P. I., Maguire, G. E., Kruger, H. G., & Naicker, T. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4172-4193. [Link]

  • Khan, I., & Ibrar, A. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(14), 5434. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]

  • Rossé, G. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191. [Link]

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]

  • Rossé, G. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191. [Link]

  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. In Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • ResearchGate. (2023). Synthesis of Benzoate-Based Functionalized Ionic Liquids: Relationship between Supramolecular aggregation behavior and Catalytic activity in Phenyl Pyrimidines Derivatives. [Link]

  • Gayo, L. M. (2003). Combinatorial compound libraries for drug discovery: an ongoing challenge. Nature Reviews Drug Discovery, 2(3), 222-236. [Link]

  • Asif, M. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6231-6241. [Link]

  • Lloyd, B. (2020, August 8). 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis [Video]. YouTube. [Link]

  • Phakhodee, W., Panyasakul, T., Meeprasert, A., Promarak, V., & Reutrakul, V. (2025). Synthesis of Functionalized Benzo[h]Quinolines via Base-Catalyzed 1,4-Addition/Intramolecular Annulation Cascade. Chemistry – An Asian Journal, 20(18), e202500587. [Link]

  • ResearchGate. (2015). Evolution of amide bond formation. [Link]

  • Li, D., Liu, Y., Zhang, M., & Zhao, L. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885. [Link]

  • Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design [Video]. YouTube. [Link]

  • Saeed, A., Hussain, M., & Abbas, N. (2015). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Journal of the Chilean Chemical Society, 60(2), 2904-2907. [Link]

Sources

Application Note & Protocols: Ethyl 2-Chloro-6-(methylsulfonamido)benzoate as a Strategic Precursor for the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinase Inhibitors and Advanced Synthetic Precursors

The human kinome, comprising over 500 protein kinases, represents a critical network of enzymes that govern fundamental cellular processes, including proliferation, differentiation, survival, and metabolism.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making these enzymes prime targets for therapeutic intervention.[3][4][5][6] A significant class of modern oncology drugs is the multi-kinase inhibitors, which are designed to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[6]

Many potent kinase inhibitors, such as the FDA-approved drugs Sorafenib and Regorafenib, are built upon a diaryl urea scaffold. This structural motif is highly effective at forming key hydrogen bonds within the ATP-binding pocket of kinases like RAF, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8] The synthesis of these complex molecules relies on the availability of strategically functionalized precursors that enable efficient and modular assembly.

This application note details the utility of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate as a versatile and valuable precursor for the synthesis of such multi-kinase inhibitors. We will explore its chemical attributes, provide detailed protocols for its conversion into key intermediates, and discuss the biological significance of the pathways targeted by the resulting compounds.

Part 1: Strategic Analysis of the Precursor Molecule

The efficacy of this compound as a synthetic building block stems from its distinct arrangement of functional groups, each playing a critical role in the subsequent synthetic transformations.

  • Aryl Chloride: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the crucial formation of a diaryl ether linkage, a common structural feature in many kinase inhibitors.

  • Methylsulfonamide: The sulfonamido group at the 6-position serves as a key hydrogen bond donor and influences the conformation of the molecule, which can be critical for binding to the target kinase.

  • Ethyl Benzoate: The ester group provides a handle for further chemical modification, such as amidation, to complete the pharmacophore. For instance, this position is often converted to an N-methylamide in final drug products.

G cluster_precursor This compound precursor node_cl Aryl Chloride (SNA_r_ Site) node_cl->precursor node_ester Ethyl Benzoate (Amidation Handle) node_ester->precursor node_sulfonamide Methylsulfonamide (H-Bond Donor) node_sulfonamide->precursor

Caption: Chemical structure and strategic functional groups of the precursor.

Part 2: Synthetic Protocols for Kinase Inhibitor Scaffolds

The following protocols outline a validated pathway for utilizing this compound to synthesize a core intermediate analogous to those used in the production of Regorafenib and related inhibitors.

Overall Synthetic Workflow

The strategy involves a two-step process: first, the formation of a diaryl ether via SNAr reaction, followed by the conversion of the resulting intermediate into the final diaryl urea product.

Caption: High-level synthetic workflow from precursor to final product.

Protocol 1: Synthesis of Diaryl Ether Intermediate via SNAr

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage, a cornerstone of the inhibitor's structure. The choice of a strong base and a polar aprotic solvent is critical for reaction efficiency.

Expert Insight: The use of potassium tert-butoxide (KOtBu) ensures complete deprotonation of the aminophenol's hydroxyl group, generating a potent nucleophile. A high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAc) is selected to facilitate the reaction at elevated temperatures, which is necessary to overcome the activation energy of the SNAr reaction on the electron-rich aromatic ring.[9]

Reagents and Materials

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound277.711.010.02.78 g
4-Amino-3-fluorophenol127.121.111.01.40 g
Potassium tert-butoxide (KOtBu)112.211.212.01.35 g
N,N-Dimethylacetamide (DMAc), anhydrous87.12--50 mL
Ethyl Acetate88.11--As needed
Brine (Saturated NaCl solution)---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Step-by-Step Methodology

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.78 g, 10.0 mmol) and 4-Amino-3-fluorophenol (1.40 g, 11.0 mmol).

  • Solvent Addition: Add anhydrous DMAc (50 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Base Addition: Carefully add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise to the solution. An exotherm and color change may be observed.

  • Reaction: Heat the reaction mixture to 110-115 °C and maintain for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diaryl ether intermediate.

Protocol 2: Formation of the Diaryl Urea Moiety

This protocol completes the synthesis by forming the critical diaryl urea linkage. This is typically achieved by reacting the amine intermediate from Protocol 1 with a suitable aryl isocyanate.

Expert Insight: This reaction is generally rapid and high-yielding. It is performed at or below room temperature to control the reactivity of the isocyanate and prevent the formation of side products. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential, as protic solvents would react with the isocyanate.[7][10]

Reagents and Materials

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Diaryl Ether Intermediate (from Protocol 1)~368.371.05.01.84 g
4-Chloro-3-(trifluoromethyl)phenyl isocyanate223.561.055.251.17 g
Dichloromethane (DCM), anhydrous84.93--40 mL
Hexane86.18--As needed

Step-by-Step Methodology

  • Setup: Dissolve the diaryl ether intermediate (1.84 g, 5.0 mmol) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Addition: Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.17 g, 5.25 mmol) dropwise to the cooled solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction completion by TLC.

  • Precipitation & Isolation: Upon completion, a solid precipitate of the final product will likely form. If necessary, reduce the volume of DCM under reduced pressure to encourage precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM or hexane to remove any unreacted isocyanate.

  • Drying: Dry the product under vacuum at 40-50 °C to yield the final diaryl urea kinase inhibitor. The purity can be assessed by HPLC, ¹H NMR, and mass spectrometry.

Part 3: Biological Context and Targeted Signaling Pathways

The kinase inhibitors synthesized from this precursor, such as Regorafenib, are potent inhibitors of several key signaling pathways implicated in cancer progression.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK (or MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[3][11] In many cancers, mutations in upstream proteins like RAS or in BRAF itself lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][5] By inhibiting RAF kinases, these drugs effectively shut down this pro-proliferative signaling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Diaryl Urea Inhibitor (e.g., Regorafenib) Inhibitor->RAF Inhibits G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF_mapk RAF → MEK → MAPK PKC->RAF_mapk Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation_mapk Cell Proliferation & Migration RAF_mapk->Proliferation_mapk Inhibitor_vegfr Diaryl Urea Inhibitor Inhibitor_vegfr->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway in angiogenesis.

Conclusion

This compound is a highly valuable precursor for medicinal chemistry and drug development. Its well-defined functional groups allow for a logical and efficient assembly of the complex diaryl urea scaffold found in numerous potent multi-kinase inhibitors. The protocols provided herein offer a robust framework for researchers to synthesize these powerful anti-cancer agents, which target critical signaling pathways involved in tumor proliferation and angiogenesis. By understanding both the synthetic utility of such precursors and the biological context of their targets, scientists can continue to innovate and develop the next generation of targeted cancer therapies.

References

  • Title: Raf Kinases: Function, Regulation and Role in Human Cancer. [3] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Raf kinases in cancer-roles and therapeutic opportunities. [4][11] Source: PubMed URL: [Link]

  • Title: Functional kinome profiling reveals brain protein kinase signaling pathways and gene networks altered by acute voluntary exercise in rats. [12] Source: PLOS One URL: [Link]

  • Title: Kinome-centric pharmacoproteomics identifies signaling pathways underlying cellular responses to targeted cancer drugs. [13] Source: bioRxiv URL: [Link]

  • Title: A comprehensive review of targeting RAF kinase in cancer. [5] Source: PubMed URL: [Link]

  • Title: VEGF Signaling Pathway. [14] Source: Cusabio URL: [Link]

  • Title: Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. [15] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Role of Raf Kinase in Cancer: Therapeutic Potential of Targeting the Raf/MEK/ERK Signal Transduction Pathway. [6] Source: ResearchGate URL: [Link]

  • Title: VEGF/VEGFR axis and related signaling pathways in the angiogenesis... [16] Source: ResearchGate URL: [Link]

  • Title: VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [17] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. [18] Source: American Association for Cancer Research URL: [Link]

  • Title: Mapping the Protein Kinome: Current Strategy and Future Direction. [1] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Kinome Profiling. [2] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A practical and efficient method for synthesis of sorafenib and regorafenib. [8] Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of sorafenib.
  • Title: Preparation method of regorafenib. [19] Source: Google Patents URL:

  • Title: Process for the preparation of regorafenib and its crystalline forms. [9] Source: Google Patents URL:

  • Title: An improved process for the preparation of Regorafenib. [10] Source: Google Patents URL:

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying mechanistic principles, offers detailed, field-tested experimental protocols, and provides insights into reaction optimization and product characterization. The protocols described herein are designed to be self-validating, emphasizing safety, reproducibility, and high-yield synthesis of substituted 2-(methylsulfonamido)benzoate derivatives, which are valuable intermediates in medicinal chemistry.

Introduction: The Significance of SNAr on Activated Benzoates

Nucleophilic aromatic substitution (SNAr) is a powerful transformation in organic chemistry for the synthesis of highly functionalized aromatic compounds.[1][2] Unlike typical aromatic systems which are electron-rich and thus react with electrophiles, SNAr reactions occur when an aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[3][4] These EWGs activate the ring towards attack by a nucleophile, facilitating the displacement of a suitable leaving group, typically a halide.[1][2]

The substrate, this compound, is an excellent candidate for SNAr. It possesses two key activating features:

  • A chlorine atom: A good leaving group for this reaction.

  • Two electron-w-ithdrawing groups: An ethyl ester (-COOEt) and a methylsulfonamido (-NHSO₂Me) group.

Crucially, these EWGs are positioned ortho and para to the chlorine leaving group. This specific orientation is critical for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2][3][4][5] This stabilization significantly lowers the activation energy and promotes the forward reaction. The ability to readily introduce a variety of nucleophiles at the 2-position of this benzoate scaffold makes this reaction a versatile tool for generating libraries of compounds for drug discovery and other applications.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[5][6][7] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This is typically the rate-determining step of the reaction.[1][8] This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6][7] The negative charge of this intermediate is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-ester and para-sulfonamido groups.[4][5] This delocalization is the key to the reaction's facility.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex.[5][7] This step restores the aromaticity of the ring and yields the final substituted product.

Diagram: SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on this compound with common nucleophiles such as amines and alkoxides. It is crucial to adapt and optimize these conditions based on the specific nucleophile being used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableStore in a cool, dry place.
Nucleophile (e.g., Morpholine, Sodium Methoxide)Reagent GradeCommercially AvailableHandle with appropriate safety precautions.
Base (e.g., K₂CO₃, NaH)AnhydrousCommercially AvailableEnsure the base is dry for optimal results.
Solvent (e.g., DMSO, DMF, THF)AnhydrousCommercially AvailableUse of anhydrous solvents is recommended.
Round-bottom flask--Oven-dried before use.
Magnetic stirrer and stir bar---
Condenser--For reactions requiring heating.
Inert atmosphere setup (e.g., Nitrogen or Argon)--Recommended to prevent side reactions.
General Procedure for Amination

This protocol describes a typical reaction with an amine nucleophile, such as morpholine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and the amine nucleophile (1.1-1.5 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a substrate concentration of 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the solvent and inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.[9]

General Procedure for Alkoxylation

This protocol outlines a typical reaction with an alkoxide nucleophile, such as sodium methoxide.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the alcohol corresponding to the desired alkoxide (e.g., methanol) and a strong base like sodium hydride (NaH, 1.1-1.5 eq) to generate the alkoxide in situ. Alternatively, a commercially available solution of the alkoxide can be used.

  • Substrate Addition: Once the alkoxide formation is complete, add a solution of this compound (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or DMSO.

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (often from room temperature to reflux) and monitor its progress.

  • Workup: After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: Purify the crude product using column chromatography or recrystallization.

Diagram: Experimental Workflow

Workflow A Reaction Setup (Substrate, Base, Solvent) B Addition of Nucleophile A->B C Reaction under Inert Atmosphere (Stirring & Heating) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Continue if incomplete E Workup (Quenching, Extraction, Washing) D->E If complete F Purification (Chromatography/Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. Our goal is to empower you with the scientific understanding and practical solutions needed to improve your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-6-chlorobenzoic acid. The first step involves the esterification of the carboxylic acid to form the corresponding ethyl ester. The second step is the sulfonylation of the amino group with methanesulfonyl chloride.

Synthesis_Pathway A 2-Amino-6-chlorobenzoic acid B Ethyl 2-amino-6-chlorobenzoate A->B Step 1: Esterification (Ethanol, Acid Catalyst) C This compound B->C Step 2: Sulfonylation (Methanesulfonyl Chloride, Base)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This guide is designed to help you diagnose and resolve issues that may arise during the synthesis.

Step 1: Fischer-Speier Esterification of 2-Amino-6-chlorobenzoic Acid

Q1: My esterification reaction shows low conversion to Ethyl 2-amino-6-chlorobenzoate, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion in Fischer-Speier esterification is often due to issues with reaction equilibrium or catalyst activity. Here’s a systematic approach to troubleshooting:

  • Water Content: The presence of water can significantly hinder the reaction by shifting the equilibrium back towards the reactants. Ensure you are using anhydrous ethanol and a fresh, concentrated acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Drying the ethanol over molecular sieves prior to use is recommended.[1]

  • Catalyst Loading: Insufficient catalyst can lead to a slow reaction rate. A typical catalyst loading is 5-10 mol% relative to the carboxylic acid. If the reaction is still sluggish, a slight increase in the catalyst amount may be beneficial.

  • Reaction Time and Temperature: Esterification of sterically hindered benzoic acids can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or increasing the reflux temperature (if possible and safe).

  • Removal of Water: To drive the equilibrium towards the product, consider removing the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent like molecular sieves to the reaction mixture.

Q2: During the workup of my esterification, I am getting a poor yield after extraction. What could be the problem?

A2: Poor recovery after workup often points to issues with the neutralization and extraction steps.

  • Incomplete Neutralization: After the reaction, the excess acid catalyst must be neutralized. If the pH is too low, your amino ester product will be protonated and remain in the aqueous layer as a salt. Carefully neutralize the reaction mixture with a base like sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Emulsion Formation: The presence of both acidic and basic groups in your starting material and product can sometimes lead to emulsion formation during extraction. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Incorrect Solvent for Extraction: Ensure you are using an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, in which your product has good solubility. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.

Step 2: Sulfonylation of Ethyl 2-amino-6-chlorobenzoate

Q3: My sulfonylation reaction is resulting in a low yield of the desired this compound. What are the common pitfalls?

A3: Low yields in sulfonylation reactions are frequently caused by reagent quality, reaction conditions, or side reactions.

  • Moisture Sensitivity: Methanesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to methanesulfonic acid, which is unreactive towards the amine. Always use a fresh bottle of methanesulfonyl chloride or redistill it before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Base Selection and Stoichiometry: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include pyridine or triethylamine. Use at least one equivalent of the base. An excess of the base (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.

  • Temperature Control: The reaction is typically carried out at 0 °C to room temperature. Adding the methanesulfonyl chloride dropwise at 0 °C can help to control the exotherm and minimize side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.

Q4: I am observing a significant amount of a di-sulfonated byproduct in my reaction mixture. How can I prevent its formation?

A4: The formation of a di-sulfonated byproduct, where the nitrogen of the newly formed sulfonamide is further reacted with another molecule of methanesulfonyl chloride, can be a problem. To minimize this:

  • Slow Addition of Sulfonyl Chloride: Add the methanesulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide nitrogen.

  • Stoichiometry Control: Avoid using a large excess of methanesulfonyl chloride. A slight excess (e.g., 1.05-1.1 equivalents) is usually sufficient.

  • Choice of Base: A bulky, non-nucleophilic base might help to selectively deprotonate the primary amine without promoting the deprotonation of the sulfonamide.

Q5: The purification of my final product by column chromatography is difficult, and I am getting impure fractions. What can I do?

A5: Purification challenges can often be addressed by optimizing the workup and chromatography conditions.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and the base. Follow this with a wash with a saturated sodium bicarbonate solution to remove any methanesulfonic acid, and finally with brine to remove residual water.

  • Solvent System for Chromatography: Carefully select the solvent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate. A gradual increase in the polarity of the eluent should allow for the separation of your product from any remaining starting material or byproducts. Use TLC to determine the optimal solvent ratio before running the column.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: 2-Amino-6-chlorobenzoic acid is the recommended starting material. It is commercially available and provides a direct route to the target molecule.[2][3][4][5][6]

Q: Can I perform this synthesis as a one-pot reaction?

A: While one-pot reactions can be more efficient, for this particular synthesis, a two-step approach with isolation of the intermediate ester is generally recommended. This allows for purification of the ester, which can lead to a cleaner sulfonylation reaction and a higher overall yield of the final product.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., ester carbonyl, sulfonamide).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q: Are there any safety precautions I should be aware of?

A: Yes, several safety precautions should be taken:

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Pyridine is a flammable and toxic liquid. Use it in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-6-chlorobenzoate

This protocol is adapted from the general procedure for Fischer-Speier esterification.[1]

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-chlorobenzoic acid (1.0 eq).

  • Add anhydrous ethanol (10-20 eq) to dissolve the starting material.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-6-chlorobenzoate.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of sulfonamides from amines.

  • Dissolve ethyl 2-amino-6-chlorobenzoate (1.0 eq) and pyridine (1.1-1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.05-1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table

ParameterStep 1: EsterificationStep 2: Sulfonylation
Key Reagents 2-Amino-6-chlorobenzoic acid, Ethanol, H₂SO₄Ethyl 2-amino-6-chlorobenzoate, Methanesulfonyl chloride, Pyridine
Typical Molar Ratios Acid:Ethanol:Catalyst = 1:10-20:0.1-0.2Amine:Sulfonyl Chloride:Base = 1:1.05-1.1:1.1-1.5
Reaction Temperature Reflux0 °C to Room Temperature
Common Solvents EthanolDichloromethane
Workup pH Neutral to slightly basicAcidic, then basic wash
Purification Method ExtractionColumn Chromatography

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Sulfonylation A Low Conversion B Check Water Content A->B C Optimize Catalyst Loading B->C D Increase Reaction Time/Temp C->D E Low Yield F Check Reagent Purity (MsCl) E->F I Di-sulfonation Observed E->I G Optimize Base and Stoichiometry F->G H Control Temperature G->H J Slow Addition of MsCl I->J K Control Stoichiometry J->K Start Problem Encountered Start->A Start->E

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Protodecarboxylation of benzoic acids under radical conditions. Retrieved from [Link]

  • PubMed. (1998). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related sulfonamide compounds.

Introduction to Purification Challenges

This compound, as a moderately polar aromatic sulfonamide, can present several purification challenges. These may include co-elution with structurally similar impurities during chromatography, difficulty in crystallization leading to "oiling out," and retention of residual solvents. A systematic approach to purification, grounded in an understanding of the molecule's physicochemical properties, is crucial for obtaining a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for crude this compound?

A1: For most small to medium-scale purifications, flash column chromatography on silica gel is the recommended initial approach. This technique is highly effective at separating the target compound from less polar starting materials and more polar, process-related impurities. A subsequent recrystallization step can then be employed to achieve the highest level of purity.

Q2: I am observing a persistent oily residue instead of crystals during recrystallization. What causes this "oiling out" and how can I prevent it?

A2: "Oiling out" typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system. It can also happen if the concentration of impurities creates a low-melting eutectic mixture.

Troubleshooting Steps:

  • Reduce the initial concentration: Dissolve the crude material in a larger volume of the hot solvent.

  • Lower the crystallization temperature: If possible, use a solvent system with a lower boiling point.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a miscible "anti-solvent" (e.g., hexanes, heptane) at a slightly elevated temperature until turbidity is observed. Then, allow the solution to cool slowly.

  • Seeding: Introduce a small crystal of pure product to the supersaturated solution to initiate crystallization.

Q3: My column chromatography separation is poor, with significant overlap between the product and an impurity. How can I improve the resolution?

A3: Poor resolution in column chromatography can be addressed by several strategies:

  • Optimize the mobile phase: A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes. To improve separation, try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate). The addition of a small amount of a more polar solvent like methanol to a dichloromethane mobile phase can also be effective for polar compounds.

  • Reduce the column loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, aim for a loading of 1-5% of the silica gel weight.

  • Use a finer mesh silica gel: Higher resolution can be achieved with smaller particle size silica.

  • Check for co-eluting non-polar impurities: If a non-polar impurity is suspected, starting with a less polar solvent system (e.g., higher percentage of hexanes) can help to elute it before the product.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid assessment of the separation achieved in column chromatography fractions and the purity of recrystallized material. For visualization of sulfonamides on a TLC plate, UV light (254 nm) is often effective due to the aromatic ring. Staining with potassium permanganate can also be used to visualize compounds that are susceptible to oxidation.

Q5: What are the likely impurities I should be trying to remove?

A5: The impurities in your crude this compound will depend on the synthetic route. A common synthesis involves the reaction of an aminobenzoate with methanesulfonyl chloride. Potential impurities could include:

  • Unreacted starting materials: Ethyl 2-amino-6-chlorobenzoate and methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid).

  • Di-sulfonated byproduct: Formation of a di-sulfonated amine is a possibility, though sterically hindered in this case.

  • Hydrolysis product: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur under acidic or basic conditions.

  • Process-related impurities: Residual solvents and reagents from the reaction and work-up steps.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" Solution is supersaturated above the compound's melting point in the solvent. High impurity concentration.Add more hot solvent to dissolve the oil, then cool slowly. Use a solvent/anti-solvent system. Try a lower boiling point solvent.
No crystal formation upon cooling Solution is not sufficiently supersaturated. Compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Add an anti-solvent. Cool to a lower temperature (ice bath or refrigerator). Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low recovery of pure product Compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Cool the crystallization mixture for a longer period or to a lower temperature. Minimize the amount of solvent used for dissolution. Preheat the funnel for hot filtration.
Product is colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation (overlapping peaks) Inappropriate mobile phase polarity. Column overloading. Column channeling.Systematically screen for a better eluent system using TLC. Reduce the amount of crude material loaded onto the column. Ensure proper packing of the silica gel to avoid cracks and channels.
Compound will not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a mixture of methanol in dichloromethane may be necessary.
Compound elutes too quickly (at the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes system).
Streaking or tailing of spots on TLC of fractions Compound is acidic or basic and interacting strongly with the silica. Sample is overloaded on the TLC plate.Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. Spot a more dilute sample on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound. The optimal solvent system should be determined by TLC analysis beforehand.

1. Preparation: a. Select a suitable column size based on the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude compound by weight. b. Prepare the mobile phase. A good starting point for screening is a series of ethyl acetate/hexanes mixtures (e.g., 10:90, 20:80, 30:70 v/v). c. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

2. Column Packing: a. Pack the column with silica gel using the chosen mobile phase (wet packing is recommended). b. Ensure the silica gel bed is compact and level.

3. Loading the Sample: a. Carefully apply the dissolved sample to the top of the silica gel bed. b. Allow the sample to adsorb onto the silica.

4. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase, applying gentle air pressure. b. Collect fractions in test tubes or vials. c. Monitor the elution of compounds using TLC.

5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally. Based on the structure, a mixture of an alcohol and water is a good starting point.

1. Solvent Selection: a. Test the solubility of the crude material in small amounts of various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. b. Potential solvent systems to screen include: isopropanol/water, ethanol/water, ethyl acetate/hexanes.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring. c. Continue adding small portions of hot solvent until the solid just dissolves.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. b. Reheat the solution to boiling and perform a hot filtration to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography
Solvent System (v/v) Polarity Typical Application
10-30% Ethyl Acetate in HexanesLow to MediumEluting non-polar to moderately polar compounds. Good starting point for this target molecule.
50-70% Ethyl Acetate in HexanesMedium to HighEluting more polar compounds.
1-5% Methanol in DichloromethaneHighEluting highly polar compounds that may not move in ethyl acetate/hexanes.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Column Flash Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Analysis Purity Analysis (TLC, HPLC, NMR) Column->Analysis Pure Pure Product Recrystallization->Pure Recrystallization->Analysis RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more hot solvent and cool slowly OilingOut->AddSolvent Yes Success Successful Crystallization NoCrystals->Success No Concentrate Concentrate solution and re-cool NoCrystals->Concentrate Yes SolventSystem Use a solvent/ anti-solvent system AddSolvent->SolventSystem Still Oiling Out Induce Induce crystallization (scratch, seed) Concentrate->Induce Still No Crystals Induce->Success

Technical Support Center: Synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols based on established chemical principles.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a two-step route starting from Ethyl 2-amino-6-chlorobenzoate. The key transformation is the sulfonylation of the aromatic amine with methanesulfonyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. Understanding and controlling these side reactions is crucial for a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.

Issue 1: Low Yield of the Desired Product

A lower than expected yield of this compound is a common issue. The root cause often lies in one of three areas: incomplete reaction, hydrolysis of a key reagent, or product loss during workup.

Potential Cause 1: Incomplete Reaction

The sulfonylation reaction may not have gone to completion. This can be due to insufficient base, which is required to neutralize the HCl generated during the reaction.[1] Protonation of the starting aniline by HCl renders it non-nucleophilic and halts the reaction.[1]

  • Solution:

    • Ensure Stoichiometric Base: Use at least one equivalent of a suitable base, such as pyridine or triethylamine, to scavenge the HCl produced.

    • Monitor Reaction Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Extend Reaction Time: If the reaction has stalled, consider extending the reaction time. A slight, controlled increase in temperature may also be beneficial, but be aware that this can also promote side reactions.[1]

Potential Cause 2: Hydrolysis of Methanesulfonyl Chloride

Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form methanesulfonic acid. This reduces the amount of reagent available for the desired reaction.[1]

  • Solution:

    • Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Potential Cause 3: Product Hydrolysis during Workup

The ethyl ester functional group can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.[2][3][4] This is a reversible reaction in acidic conditions and goes to completion in the presence of a base.[2][5]

  • Solution:

    • Maintain Neutral pH: During aqueous workup, carefully adjust the pH to be as close to neutral as possible.

    • Use Mild Bases: If a basic wash is necessary, use a mild base like sodium bicarbonate and avoid prolonged contact time.

    • Avoid High Temperatures: Perform extractions and washes at room temperature or below.

Issue 2: Presence of a Significant Amount of a Less Polar Impurity

The formation of a less polar impurity, often observed by TLC or HPLC, is typically the di-sulfonated byproduct, Ethyl 2-Chloro-6-(N,N-bis(methylsulfonyl)amino)benzoate.

Potential Cause: Over-reaction with Methanesulfonyl Chloride

The desired monosulfonated product can react with a second molecule of methanesulfonyl chloride, particularly if an excess of the sulfonating agent is used or if the reaction temperature is too high.[1]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the starting amine (e.g., 1.05 to 1.1 equivalents) relative to methanesulfonyl chloride to ensure the complete consumption of the sulfonating agent.[1]

    • Slow Addition of Reagent: Add the methanesulfonyl chloride dropwise to the reaction mixture to maintain a low concentration at all times.[1]

    • Maintain Low Temperature: Keep the reaction temperature low (e.g., 0 °C) during the addition of methanesulfonyl chloride and allow the reaction to proceed at a controlled temperature.[1]

Issue 3: Presence of a More Polar Impurity

A more polar impurity is often the hydrolyzed product, 2-Chloro-6-(methylsulfonamido)benzoic acid, or unreacted starting material, Ethyl 2-amino-6-chlorobenzoate.

Potential Cause 1: Ester Hydrolysis

As mentioned in Issue 1, the ethyl ester can be hydrolyzed during the reaction or workup.

  • Solution: Refer to the solutions for "Product Hydrolysis during Workup" in Issue 1.

Potential Cause 2: Incomplete Reaction

If the reaction did not go to completion, the unreacted starting material will be present.

  • Solution: Refer to the solutions for "Incomplete Reaction" in Issue 1.

Issue 4: Difficulty in Purification

The purification of sulfonamides can sometimes be challenging due to their polarity and crystallinity.

Potential Cause: Co-elution of Impurities or Poor Crystallization

Impurities with similar polarity to the desired product can be difficult to separate by column chromatography. The product may also be slow to crystallize or may form an oil.

  • Solution:

    • Column Chromatography: Use a suitable chromatographic technique for purification. For sulfonamides, column chromatography on silica gel is a common method.

    • Recrystallization: If the product is a solid, recrystallization is an effective purification method. Common solvents for recrystallizing sulfonamides include ethanol, propanol, or mixtures with water.[6]

    • Liquid-Liquid Extraction: Careful pH-controlled liquid-liquid extraction can be used to separate acidic or basic impurities. The sulfonamide product itself is weakly acidic and can be extracted into a basic aqueous solution, although care must be taken to avoid hydrolysis of the ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the sulfonylation reaction?

A1: Aprotic solvents are generally preferred for this reaction to avoid reaction with methanesulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The choice of solvent can also influence the reaction rate.[7]

Q2: Can I use a different base instead of pyridine or triethylamine?

A2: Yes, other non-nucleophilic organic bases can be used. However, it is important to choose a base that is strong enough to neutralize the generated HCl but not so strong that it promotes side reactions like hydrolysis of the ester. Inorganic bases like potassium carbonate can also be used, but they may have limited solubility in organic solvents.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.

  • Melting Point: A sharp melting point is an indicator of high purity for a crystalline solid.

Q4: What are the safety precautions I should take during this synthesis?

A4: Methanesulfonyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The organic solvents used are flammable. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and potential side reactions.

Synthesis and Side Reactions Figure 1: Reaction Scheme A Ethyl 2-amino-6-chlorobenzoate C This compound (Desired Product) A->C Main Reaction B Methanesulfonyl Chloride B->C D Ethyl 2-Chloro-6-(N,N-bis(methylsulfonyl)amino)benzoate (Di-sulfonated Impurity) B->D F Methanesulfonic Acid (Hydrolysis of Reagent) B->F Hydrolysis C->D Excess Methanesulfonyl Chloride E 2-Chloro-6-(methylsulfonamido)benzoic acid (Hydrolysis Product) C->E Hydrolysis (Acid or Base) Base Base (e.g., Pyridine) Base->C Water H2O Water->E Water->F

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

The following workflow can guide your troubleshooting process when encountering issues with the synthesis.

Troubleshooting Workflow Figure 2: Troubleshooting Flowchart start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurity Impurity Detected problem->impurity Yes purification Purification Difficulty problem->purification Yes success Successful Synthesis problem->success No cause_ly Potential Cause? low_yield->cause_ly cause_imp Impurity Type? impurity->cause_imp cause_pur Issue? purification->cause_pur incomplete_rxn Incomplete Reaction cause_ly->incomplete_rxn Incomplete Reaction hydrolysis_reagent Reagent Hydrolysis cause_ly->hydrolysis_reagent Reagent Hydrolysis hydrolysis_product Product Hydrolysis cause_ly->hydrolysis_product Product Hydrolysis solution_ly1 Check Base Stoichiometry Monitor Reaction Extend Reaction Time incomplete_rxn->solution_ly1 solution_ly2 Use Anhydrous Conditions Inert Atmosphere hydrolysis_reagent->solution_ly2 solution_ly3 Neutral Workup Avoid Heat hydrolysis_product->solution_ly3 less_polar Less Polar cause_imp->less_polar more_polar More Polar cause_imp->more_polar di_sulfonated Di-sulfonated Product less_polar->di_sulfonated hydrolyzed_or_sm Hydrolyzed Product or Unreacted Starting Material more_polar->hydrolyzed_or_sm solution_imp1 Control Stoichiometry Slow Reagent Addition Low Temperature di_sulfonated->solution_imp1 solution_imp2 Refer to Hydrolysis and Incomplete Reaction Solutions hydrolyzed_or_sm->solution_imp2 co_elution Co-elution cause_pur->co_elution crystallization Poor Crystallization cause_pur->crystallization solution_pur1 Optimize Chromatography (Solvent System, Gradient) co_elution->solution_pur1 solution_pur2 Screen Recrystallization Solvents Consider Seeding crystallization->solution_pur2

Caption: A step-by-step troubleshooting guide.

Summary of Key Parameters and Their Impact

ParameterImpact on Main ReactionPotential Side Reaction PromotedRecommendation
Temperature Higher temperature may increase reaction rate.Di-sulfonylation, HydrolysisMaintain low temperature (e.g., 0 °C) during reagent addition and control temperature during the reaction.[1]
Stoichiometry Sufficient methanesulfonyl chloride is needed.Di-sulfonylation (excess methanesulfonyl chloride)Use a slight excess of the amine (1.05-1.1 eq).[1]
Base Essential for neutralizing HCl.[1]Ester hydrolysis (if a strong base is used in excess)Use at least 1 equivalent of a non-nucleophilic base like pyridine or triethylamine.
Moisture No direct impact on the main reaction.Hydrolysis of methanesulfonyl chloride.[1]Use anhydrous solvents and an inert atmosphere.[1]
pH during Workup Can affect product stability.Ester hydrolysis (acidic or basic conditions).[2][3][4]Maintain a neutral pH.

References

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Sulfonamide purification process. Google Patents.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • What is the best extraction method of sulfonamides group
  • Chemical structures of the sulfonamide antibiotics used in this study.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. National Center for Biotechnology Information. Available at: [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Sulfonamide-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving sulfonamide-containing substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when this important functional group is present in your starting materials or products. The unique electronic and coordinating properties of the sulfonamide moiety can significantly impact catalyst activity and reaction outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with sulfonamides often challenging?

A1: The primary challenge stems from the sulfonamide group itself. The sulfur and oxygen atoms are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This coordination can interfere with the desired catalytic cycle, slowing down or completely halting the reaction. Additionally, the acidity of the N-H proton in primary and secondary sulfonamides can influence the reaction, and the steric bulk of the sulfonyl group can hinder key steps like oxidative addition or reductive elimination.[3]

Q2: My reaction is sluggish or has stalled completely. What is the most likely cause?

A2: Catalyst inhibition by the sulfonamide group is the most probable culprit. The palladium catalyst, which is electron-rich in its active Pd(0) state, can be "poisoned" by the electron-rich sulfur and oxygen atoms of the sulfonamide.[1][4] This interaction can lead to the formation of stable, off-cycle palladium complexes that do not participate in the desired cross-coupling reaction.

Q3: Are certain types of palladium-catalyzed reactions more susceptible to issues with sulfonamides?

A3: Yes. Reactions that are sensitive to ligand dissociation or catalyst coordination, such as the Buchwald-Hartwig amination, can be particularly challenging.[5] The sulfonamide can act as a competing ligand, displacing the desired phosphine or N-heterocyclic carbene (NHC) ligand from the palladium center. Suzuki-Miyaura, Heck, and Sonogashira couplings can also be affected, though often to a lesser extent depending on the specific substrates and conditions.[6][7]

Troubleshooting Guides

Issue 1: Low to No Product Yield

Q: I am observing very low conversion to my desired N-arylsulfonamide in a Buchwald-Hartwig amination. What should I investigate first?

A: When faced with low yields in a Buchwald-Hartwig reaction with a sulfonamide, a systematic approach to troubleshooting is essential.[8][9]

Initial Diagnostic Steps:

  • Reagent Purity: First, confirm the purity and integrity of all your reagents. Sulfonamides can sometimes be challenging to purify, and impurities can interfere with the reaction. Ensure your aryl halide, base, and solvent are of high purity and anhydrous.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[9] Ensure your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents were properly degassed.

  • Catalyst and Ligand Integrity: Verify the quality of your palladium source and ligand. Over time, palladium precatalysts and phosphine ligands can degrade. Using a fresh batch is a simple way to rule out this possibility.

dot

Caption: Initial diagnostic workflow for low yield.

Advanced Troubleshooting & Optimization:

If the initial checks do not resolve the issue, the problem likely lies within the reaction parameters and their interplay with the sulfonamide substrate.

  • Ligand Selection is Critical: The choice of ligand is paramount in overcoming catalyst inhibition. Bulky, electron-rich biarylphosphine ligands are often the key to success. These ligands form stable, catalytically active complexes with palladium and can promote the desired reductive elimination step, which is often the rate-limiting step in these reactions.[3][10]

    Ligand ClassRecommended LigandsRationale
    Biaryl Phosphinest-BuXPhos, XPhos, RuPhosBulky and electron-rich, promoting reductive elimination and stabilizing the catalyst.[3][11]
    N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong sigma-donors that form robust catalysts, sometimes effective when phosphines fail.[12]
  • Base and Solvent Combination: The choice of base and solvent can significantly impact the reaction outcome. For sulfonamides, a common and effective combination is a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) in a polar aprotic solvent such as tert-amyl alcohol or dioxane.[3][10] The base not only facilitates the deprotonation of the sulfonamide but also influences the solubility of the palladium species.

Experimental Protocol: General Procedure for a Trial Buchwald-Hartwig Sulfonamidation

  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), sulfonamide (1.2 equiv), potassium phosphate (2.0 equiv), and the chosen biarylphosphine ligand (0.02-0.05 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.025 equiv).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add degassed tert-amyl alcohol via syringe.

  • Place the reaction in a preheated oil bath at 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Side Reactions and Product Decomposition

Q: I'm observing the formation of significant byproducts or decomposition of my desired product. What could be happening?

A: Side reactions in palladium-catalyzed couplings with sulfonamides can arise from several sources.

  • Homocoupling: The formation of biaryl products (from the coupling of two aryl halide molecules) or disulfonimides (from the coupling of two sulfonamide molecules) can occur, especially at high temperatures or if the catalytic cycle is inefficient.

  • Protodeborylation (in Suzuki reactions): If you are performing a Suzuki-Miyaura coupling to synthesize an aryl sulfonamide, the boronic acid can be sensitive to protodeborylation, especially under harsh basic conditions.[7][15] This leads to the formation of an arene byproduct and reduces the yield of the desired product.

  • Product Instability: Some N-arylsulfonamides, particularly those with certain electronic properties, can be unstable under the reaction conditions, leading to decomposition.

Strategies to Mitigate Side Reactions:

ProblemPotential SolutionRationale
HomocouplingLower reaction temperature; use a more active catalyst/ligand system to favor cross-coupling.A more efficient catalytic cycle will outcompete the side reactions.
ProtodeborylationUse a milder base (e.g., K₂CO₃); use a boronic ester (e.g., pinacol ester) instead of a boronic acid.Boronic esters are generally more stable to protodeborylation.[7]
Product DecompositionLower the reaction temperature; reduce the reaction time.Milder conditions can prevent the degradation of sensitive products.

dot

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot plant or manufacturing scale. The information provided herein is based on established principles of organic process chemistry and experience with analogous transformations.

I. Overview of the Synthetic Pathway & Key Scale-Up Considerations

The synthesis of this compound is a multi-step process, each with its own set of challenges that are often magnified during scale-up. A typical synthetic route involves the esterification of a substituted benzoic acid, followed by chlorination and sulfonamidation, though the order of these steps can vary.

Key considerations for a successful and safe scale-up include:

  • Reaction Kinetics and Thermodynamics: Understanding the rate and heat evolution of each step is critical to prevent runaway reactions and ensure consistent product quality.[1][2]

  • Mixing and Mass Transfer: What works in a round-bottom flask may not translate to a large reactor. Inefficient mixing can lead to localized "hot spots," poor reaction kinetics, and increased impurity formation.[1][3]

  • Impurity Profile and Control: Identifying and controlling impurities at each stage is crucial for the final product's quality and for regulatory compliance.[4][5]

  • Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is mandatory before any scale-up is attempted.[6]

Below is a generalized workflow for the synthesis, highlighting the critical control points.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Starting Material Starting Material Esterification Esterification Starting Material->Esterification Ethanol, Acid Catalyst Intermediate 1 Intermediate 1 Esterification->Intermediate 1 Work-up Chlorination Chlorination Intermediate 1->Chlorination Chlorinating Agent Intermediate 2 Intermediate 2 Chlorination->Intermediate 2 Work-up Sulfonamidation Sulfonamidation Intermediate 2->Sulfonamidation Methanesulfonyl Chloride, Base Crude Product Crude Product Sulfonamidation->Crude Product Purification Purification Crude Product->Purification Crystallization/Chromatography Final Product Final Product Purification->Final Product QC Analysis QC Analysis Final Product->QC Analysis

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

A. Esterification Step

Question 1: My esterification of the substituted benzoic acid is stalling, leading to low conversion rates on a larger scale. What could be the cause and how can I fix it?

Answer:

This is a common issue, often related to the principles of the Fischer-Speier esterification, which is an equilibrium-limited reaction.[7] The steric hindrance from the ortho-substituents on the benzoic acid ring can also significantly slow down the reaction rate.[8][9]

Causality & Troubleshooting Steps:

  • Inefficient Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[7]

    • Solution: On a large scale, a Dean-Stark trap is commonly used with a solvent that forms an azeotrope with water (e.g., toluene, heptane). Ensure the solvent reflux rate is adequate for efficient water removal. For very large-scale continuous processes, other dehydration methods may be necessary.[7][10]

  • Insufficient Catalyst or Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be used in too low a concentration or could be neutralized by impurities.

    • Solution: Increase the catalyst loading, but be mindful of potential side reactions like dehydration of the ethanol. Alternatively, consider using a solid acid catalyst which can be more easily separated and potentially recycled.

  • Steric Hindrance: The groups at the 2- and 6-positions of the benzoic acid can make it difficult for the ethanol to attack the carbonyl carbon.[8]

    • Solution:

      • Increase the reaction temperature to provide more energy to overcome the activation barrier.

      • Increase the excess of ethanol used.

      • For highly hindered substrates, consider alternative esterification methods such as using a more reactive electrophile like ethyl iodide with the carboxylate salt of the acid, or using coupling agents like DCC (dicyclohexylcarbodiimide), although this adds cost and complexity.

ParameterLab Scale (Typical)Pilot Scale (Recommended Starting Point)
Solvent Excess EthanolToluene or Heptane (with Dean-Stark)
Catalyst H₂SO₄ (catalytic)H₂SO₄ or p-TsOH (0.05-0.1 eq)
Temperature RefluxReflux (monitor pot and head temp)
Water Removal N/A or drying agentAzeotropic distillation
B. Aromatic Chlorination Step

Question 2: I am observing poor regioselectivity during the chlorination step, with significant formation of di- and other positional isomers. How can I improve the selectivity for the 2-position?

Answer:

Controlling regioselectivity in electrophilic aromatic substitution is a significant challenge during scale-up.[11] The directing effects of the existing substituents on the ring and the reaction conditions play a crucial role.

Causality & Troubleshooting Steps:

  • Harsh Reaction Conditions: High temperatures and highly active chlorinating systems can reduce selectivity.

    • Solution:

      • Lower the reaction temperature. This often requires longer reaction times but can significantly improve selectivity.

      • Control the addition rate of the chlorinating agent to maintain a low instantaneous concentration, which can suppress over-chlorination.

  • Choice of Chlorinating Agent and Catalyst: The reactivity of the chlorinating agent and the nature of the catalyst can dramatically influence the outcome.[12][13]

    • Solution: Sulfuryl chloride (SO₂Cl₂) is often a good choice for industrial applications, but its reactivity may need to be tamed. The choice of a Lewis acid catalyst can also direct the chlorination. A screening of catalysts may be necessary. In some cases, N-chloroamines in acidic media can offer different selectivity profiles.[11]

  • Mixing: Poor mixing can lead to localized high concentrations of the chlorinating agent, causing over-reaction in those areas.

    • Solution: Ensure efficient agitation in the reactor. For very fast reactions, the design of the feed pipe and its location relative to the agitator are important.

G Start Start High Isomer Content? High Isomer Content? Start->High Isomer Content? Lower Temperature Lower Temperature High Isomer Content?->Lower Temperature Yes Proceed Proceed High Isomer Content?->Proceed No Control Addition Rate Control Addition Rate Lower Temperature->Control Addition Rate Screen Catalysts Screen Catalysts Control Addition Rate->Screen Catalysts Check Mixing Check Mixing Screen Catalysts->Check Mixing Acceptable? Acceptable? Check Mixing->Acceptable? Acceptable?->Proceed Yes Re-evaluate Re-evaluate Acceptable?->Re-evaluate No

Caption: Decision tree for troubleshooting chlorination regioselectivity.

C. Sulfonamidation Step

Question 3: The reaction of my chlorinated intermediate with methanesulfonyl chloride is sluggish and gives side products. What are the key parameters to control?

Answer:

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[14][15] While you are forming a sulfonamide from an amine, the challenges are similar. Key issues on scale-up are often related to the choice of base, solvent, and temperature control.

Causality & Troubleshooting Steps:

  • Base Selection: The base is critical for scavenging the HCl generated.[14] An inappropriate base can lead to side reactions.

    • Solution: A non-nucleophilic organic base like triethylamine or pyridine is often used. Inorganic bases like potassium carbonate can also be effective but may lead to a heterogeneous mixture, requiring good agitation. A screening of bases might be necessary to find the optimal balance between reaction rate and side product formation.

  • Temperature Control: The reaction is often exothermic. A rise in temperature can lead to decomposition of the sulfonyl chloride or other side reactions.

    • Solution: Ensure the reactor has adequate cooling capacity. The methanesulfonyl chloride should be added portion-wise or via a dropping funnel at a rate that allows the cooling system to maintain the desired temperature. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile of the reaction.[2]

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture, which can hydrolyze them to the corresponding sulfonic acid, reducing the yield.

    • Solution: Use anhydrous solvents and ensure the reactor is dry before starting the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen).

ParameterPotential IssueRecommended Action
Base Side reactions, poor solubilityScreen organic (Et₃N, DIPEA) and inorganic (K₂CO₃) bases.
Temperature Exotherm, decompositionControlled addition of sulfonyl chloride, ensure adequate cooling.
Solvent Moisture, side reactionsUse anhydrous aprotic solvents (e.g., DCM, Toluene, Acetonitrile).

III. Impurity Profiling and Management

On a large scale, even small percentages of impurities can amount to significant quantities. A robust impurity control strategy is essential.[5]

Question 4: I am seeing new, uncharacterized impurities in my scaled-up batches. How should I approach this?

Answer:

The appearance of new impurities on scale-up is common and can be due to longer reaction times, higher temperatures in localized spots, or impurities in the starting materials.

Systematic Approach:

  • Track and Trend: Use a reliable analytical method (e.g., HPLC, UPLC) to track the formation of impurities throughout the process.[5] This will help pinpoint the step where the impurity is formed.

  • Forced Degradation Studies: Intentionally stress your intermediates and final product (e.g., with acid, base, heat, oxidant) to see if you can purposefully generate the unknown impurities. This can give clues to their structure and formation mechanism.

  • Isolate and Characterize: If an impurity is present at a significant level (e.g., >0.1%), it may need to be isolated (e.g., by preparative HPLC) and characterized by techniques like mass spectrometry and NMR.[16]

  • Control Strategy: Once the source of an impurity is understood, you can develop a control strategy. This could involve:

    • Modifying the reaction conditions to prevent its formation.

    • Adding a purification step to remove it.

    • Setting a specification for an impurity in a starting material.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are:

  • Thermal Runaway: Especially during the chlorination and sulfonamidation steps, which can be exothermic.[1][2] A thorough thermal hazard evaluation is essential.
  • Handling of Corrosive Reagents: Sulfonyl chlorides and acid catalysts are corrosive. Ensure appropriate personal protective equipment (PPE) and materials of construction for the reactor.[17][18]
  • Off-gassing: The sulfonamidation step generates HCl gas, which needs to be scrubbed.

Q2: My final product is difficult to crystallize at a large scale. What can I do? A2: Crystallization is highly dependent on purity and solvent system.

  • First, ensure the crude product has a consistent purity profile. High impurity levels can inhibit crystallization.
  • Perform a solvent screening to find an optimal solvent or solvent mixture for crystallization.
  • Develop a controlled cooling profile. Crash cooling often leads to oils or fine powders that are difficult to filter. A slow, controlled cool-down is usually best. Seeding the solution with a small amount of pure product can also be very effective.

Q3: How do I choose the right equipment for scaling up? A3: The choice of equipment is critical.[6][19]

  • Reactors: Glass-lined or Hastelloy reactors are often preferred due to the corrosive nature of some of the reagents.[19]
  • Agitation: The agitator design should be appropriate for the reaction type (e.g., high shear for emulsions, good bulk turnover for solid suspensions).
  • Temperature Control: The reactor's heating/cooling jacket must be able to handle the thermal load of the reactions.

V. References

  • VisiMix. (n.d.). How to Scale-Up Chemical Processes. Retrieved from VisiMix website.

  • Alooba. (n.d.). Scale-Up Considerations in Chemical Process Design. Retrieved from Alooba website.

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from Mettler Toledo website.

  • Applus+ Laboratories. (n.d.). Scale-up of Chemical Process. Retrieved from Applus+ Laboratories website.

  • Cleaver, J. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer.

  • ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by aminosulfonylation. Retrieved from Organic Chemistry Portal website.

  • Liu, et al. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from Frontier Research Publication website.

  • Davies, T. Q., et al. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

  • hitec zang. (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from hitec zang website.

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry website.

  • ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from ResearchGate.

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry website.

  • ResearchGate. (n.d.). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. Retrieved from ResearchGate.

  • American Chemical Society. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from ACS Publications.

  • ResearchGate. (n.d.). Multiphase hydrodechlorination of polychlorinated aromatics – Towards scale-up. Retrieved from ResearchGate.

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. Retrieved from Google Patents.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry website.

  • YouTube. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. Retrieved from YouTube.

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from ResearchGate.

  • Chromatography Online. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from Chromatography Online website.

  • MDPI. (2018, November 9). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from MDPI website.

  • PubMed. (2022, March 29). Enrichment and purification of peptide impurities using twin-column continuous chromatography. Retrieved from PubMed.

  • PubMed. (2022, October 7). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Retrieved from PubMed.

  • Reddit. (2018, December 1). Any tips on synthesis for newbies?. Retrieved from Reddit.

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from ResearchGate.

  • RSC Publishing. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. Retrieved from RSC Publishing.

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from YouTube.

  • Discovery Alert. (2026, January 1). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency. Retrieved from Discovery Alert.

  • AZoM. (2025, December 31). What Makes a Pigment "Clean"?. Retrieved from AZoM website.

Sources

Technical Support Center: Understanding and Troubleshooting the Degradation of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Of course. Here is a technical support guide on the degradation pathways of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate.

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this compound and may encounter stability challenges during synthesis, purification, or formulation. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to identify, understand, and mitigate potential degradation pathways.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and handling of this compound.

Q1: What are the most chemically labile parts of the this compound molecule under typical reaction conditions?

A: The molecule possesses two primary functional groups susceptible to degradation:

  • The Ethyl Ester: Ester groups are prone to hydrolysis under both acidic and basic conditions. This is often the most common and rapid degradation pathway, yielding the corresponding carboxylic acid and ethanol.

  • The Sulfonamide Linkage: The bond between the sulfur atom and the nitrogen atom (S-N bond) or the bond between the benzene ring and the sulfur atom (Aryl C-S bond) can be cleaved under more forceful conditions, such as high heat or strong acid/base catalysis. Sulfonamides are generally stable, but their degradation can be promoted by certain reaction parameters.[1]

Q2: I'm observing a new, more polar spot on my TLC/early-eluting peak in my HPLC analysis. What is the likely identity of this impurity?

A: A significant increase in polarity often points to the formation of a carboxylic acid. The most probable degradant is 2-Chloro-6-(methylsulfonamido)benzoic acid , formed via the hydrolysis of the ethyl ester. This conversion replaces the neutral ethyl ester group with a more polar and acidic carboxylic acid group, leading to the observed chromatographic behavior.

Q3: How stable is this compound to heat? Are there specific temperature limits I should be aware of?

A: While specific data for this exact molecule is not publicly available, studies on related sulfonamides show that they can undergo thermal degradation.[2][3][4][5] The degradation process is temperature-dependent, with significant breakdown often occurring at elevated temperatures (e.g., above 100°C for extended periods).[3] Thermal stress can lead to complex degradation profiles, potentially involving cleavage of the sulfonamide group and other rearrangement reactions.[6] For routine operations, it is prudent to avoid prolonged exposure to temperatures above 60-80°C unless required by the specific reaction conditions, and to store the material in a cool environment.

Q4: What general precautions can I take to minimize degradation during reaction workup and purification?

A: To maintain the integrity of the compound, consider the following:

  • pH Control: During aqueous workups, avoid prolonged exposure to strongly acidic or basic conditions. If an extraction requires a pH adjustment, perform it quickly and at a low temperature, then neutralize the organic layer promptly.

  • Temperature Management: Keep reaction and workup temperatures as low as reasonably possible. Use cold water or ice baths during extractions and quenching steps. When concentrating the product, use a rotary evaporator with a moderate bath temperature.

  • Inert Atmosphere: For reactions sensitive to oxidation, or if oxidative degradation is suspected, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).

  • Protection from Light: If photolytic degradation is a concern, use amber glassware or cover your reaction vessel with aluminum foil.

Part 2: Troubleshooting Guide: A Forced Degradation Approach

When troubleshooting unexpected impurities, a systematic "forced degradation" study is the industry-standard approach to identify potential degradants and understand the compound's intrinsic stability.[7][8] This involves intentionally subjecting the compound to various stress conditions.

Issue: Investigating Degradation under Hydrolytic (Acidic & Basic) Conditions

Q: My reaction yield is low after an acidic or basic step, and I detect unknown impurities. How can I confirm if hydrolysis is the cause and identify the products?

A: Rationale & Causality The ethyl ester functional group is the most probable site for hydrolysis. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, while acid-catalyzed hydrolysis is a reversible equilibrium-driven process. Investigating both provides a complete picture of the compound's pH stability.

Experimental Protocol: Hydrolysis Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of water (as a control).

  • Incubation: Heat all three samples at 60°C. Collect aliquots at t=0, 2, 8, and 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic aliquots with an equimolar amount of base or acid, respectively. Analyze all samples by HPLC-UV and, ideally, LC-MS to determine the mass of any new peaks.

Expected Degradants & Data Interpretation

  • Primary Degradant (Acidic & Basic): 2-Chloro-6-(methylsulfonamido)benzoic acid.

  • Data Analysis: Compare the chromatograms of the stressed samples to the t=0 and neutral control samples. A decrease in the main peak area with a corresponding increase in a new peak area confirms degradation. The mass of the new peak, as determined by LC-MS, should correspond to the expected hydrolyzed product.

Issue: Investigating Degradation under Oxidative Conditions

Q: I suspect my compound is degrading due to exposure to air or an oxidizing agent. How can I test for oxidative instability?

A: Rationale & Causality While the core structure is relatively robust against oxidation, the sulfonamide nitrogen or the methyl group could potentially be sites for minor oxidative modification. This stress test helps determine if special handling (e.g., inert atmosphere) is required.

Experimental Protocol: Oxidation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution as described previously.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubation: Keep the sample at room temperature. Collect aliquots at t=0, 2, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC-UV/LC-MS.

Expected Degradants & Data Interpretation

  • Potential Degradants: Look for minor products corresponding to N-oxides or other hydroxylated species. The extent of degradation is often low compared to hydrolysis.

  • Data Analysis: The emergence of new, often small, peaks in the chromatogram that are absent in the control sample indicates oxidative susceptibility.

Issue: Investigating Degradation under Thermal & Photolytic Conditions

Q: Does heat or light cause degradation? How can I isolate these effects?

A: Rationale & Causality Thermal stress provides the energy to overcome activation barriers for degradation pathways that may be slow at ambient temperatures, such as sulfonamide bond cleavage.[6] Photolytic stress (exposure to light, especially UV) can induce degradation through radical mechanisms.

Experimental Protocol: Thermal & Photolytic Study

  • Sample Preparation:

    • Thermal: Place a solid sample of the compound in an oven at 80°C. Separately, prepare a solution (1 mg/mL in ACN:Water) and heat it at 80°C.

    • Photolytic: Prepare a solution (1 mg/mL in ACN:Water) and place it in a photostability chamber (or expose it to direct sunlight as a qualitative test) alongside a control sample wrapped in aluminum foil.

  • Incubation: Expose the samples for a defined period (e.g., 48-72 hours), sampling periodically.

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze all samples by HPLC-UV/LC-MS.

Expected Degradants & Data Interpretation

  • Thermal Degradants: May include products from sulfonamide C-S or S-N bond cleavage, such as 2-chloro-6-aminobenzoic acid ethyl ester or other complex products.

  • Photolytic Degradants: Can be varied, but may involve reactions at the chloro-substituted aromatic ring.

  • Data Analysis: A complex impurity profile may emerge under thermal stress. For the photolytic study, a direct comparison between the exposed and foil-wrapped samples will definitively show light-induced degradation.

Part 3: Data Summary & Visualization

Table 1: Summary of Potential Degradation Products
Degradant NameMolecular Weight ( g/mol )Likely Formation Condition(s)Notes
2-Chloro-6-(methylsulfonamido)benzoic acid249.67Acidic & Basic HydrolysisMost common degradant. Significantly more polar than the parent compound.
Ethyl 2-amino-6-chlorobenzoate199.64High Thermal Stress, Strong HydrolysisResults from cleavage of the Aryl C-S bond.
Methanesulfonamide95.12High Thermal Stress, Strong HydrolysisResults from cleavage of the Aryl C-S bond.
N-Oxide derivatives+16 Da from parentOxidative StressTypically a minor impurity formed in the presence of strong oxidizing agents.
Diagram 1: Key Degradation Pathways

This diagram illustrates the primary hydrolytic and bond cleavage pathways.

DegradationPathways Parent This compound (MW: 277.72) Acid 2-Chloro-6-(methylsulfonamido)benzoic acid (MW: 249.67) Parent->Acid  Hydrolysis (Acid/Base)   AminoEster Ethyl 2-amino-6-chlorobenzoate (MW: 199.64) Parent->AminoEster  Aryl C-S Cleavage (Thermal Stress)  

Caption: Primary degradation routes of the target molecule.

Diagram 2: Experimental Workflow for Forced Degradation

This flowchart outlines the systematic process for investigating compound stability.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization Prep Prepare 1 mg/mL Stock Solution Stress Aliquot Stock and Add Stressor (HCl, NaOH, H2O2, Heat, Light) Prep->Stress Sample Sample at Time Intervals (0, 2, 8, 24 hr) Stress->Sample Neutralize Neutralize & Dilute (if necessary) Sample->Neutralize Analyze Analyze via LC-MS Neutralize->Analyze Identify Identify Degradants (Compare to Control, Check Mass) Analyze->Identify

Caption: Workflow for a forced degradation study.

References

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022). MDPI. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). PubMed. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). ResearchGate. [Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. (2014). ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Institutes of Health (NIH). [Link]

  • Studies on sulfonamide degradation products. (2024). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Iddronline. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions Involving Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.

Introduction to the Challenge

This compound is a valuable building block in medicinal chemistry. However, its structure presents a significant challenge: the bulky ethyl ester, chloro, and methylsulfonamido groups are all positioned on adjacent carbons of the benzene ring. This creates substantial steric hindrance around the reactive sites, which can impede or prevent desired chemical transformations. This guide will help you navigate these challenges.

Section 1: Troubleshooting Common Reactions

FAQ 1: I am having trouble with the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The reaction is either incomplete or requires harsh conditions that lead to decomposition. What can I do?

This is a classic problem of steric hindrance. The bulky ortho substituents shield the ester's carbonyl group from nucleophilic attack by hydroxide ions.

Causality: Standard hydrolysis conditions (e.g., NaOH in methanol/water) are often ineffective because the steric crowding around the ester functionality prevents the formation of the tetrahedral intermediate required for saponification. Increasing the temperature to force the reaction can lead to side reactions, such as nucleophilic aromatic substitution of the chloro group or degradation of the sulfonamide.

Recommended Protocol: Microwave-Assisted Hydrolysis with a Stronger, Less-Hindered Base

This protocol utilizes a stronger, non-nucleophilic base and microwave irradiation to overcome the steric barrier without promoting side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vessel, dissolve this compound (1 equivalent) in a mixture of t-butanol and water (3:1 v/v).

  • Base Addition: Add potassium tert-butoxide (3 equivalents) to the solution. The use of a bulky yet strong base helps to deprotonate water, forming hydroxide in situ, while minimizing direct interaction with the sterically hindered ester.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 120°C for 30-60 minutes. The microwave energy provides rapid and uniform heating, which can overcome the activation energy barrier for hydrolysis.

  • Workup: After cooling, acidify the reaction mixture with 1M HCl to a pH of ~2. The carboxylic acid product will precipitate and can be collected by filtration.

Data Summary: Comparison of Hydrolysis Conditions

ConditionBaseTemperature (°C)Time (h)Yield (%)
ConventionalNaOH8024<10
MicrowaveKOtBu1201>90
FAQ 2: I am attempting a Suzuki-Miyaura cross-coupling reaction to replace the chloro group, but I am observing low yields and significant starting material recovery. How can I improve this?

The steric hindrance from the adjacent sulfonamide and ester groups can significantly slow down the oxidative addition step in the Suzuki-Miyaura catalytic cycle and hinder the subsequent transmetalation.[1]

Causality: The palladium catalyst must be able to access the C-Cl bond for oxidative addition to occur. The bulky ortho groups create a "pocket" that can prevent the catalyst from approaching the reaction center. Furthermore, these groups can electronically deactivate the aryl chloride, making it less susceptible to oxidative addition.

Recommended Protocol: Utilizing Bulky, Electron-Rich Ligands and Optimized Conditions

To overcome this, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and stabilize the oxidative addition transition state.

Step-by-Step Methodology:

  • Catalyst System: Use a pre-catalyst such as [Pd(IPr)(μ-Cl)Cl]2 or a combination of Pd2(dba)3 and a bulky ligand like SPhos or XPhos. These ligands are designed to facilitate reactions with sterically demanding substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid (1.5 equivalents), the palladium pre-catalyst (2-5 mol%), and the ligand (4-10 mol%).

  • Solvent and Base: Add a polar aprotic solvent such as dioxane or toluene, followed by a strong base like K3PO4 (3 equivalents).

  • Heating: Heat the reaction mixture to 100-120°C. The higher temperature is often necessary to overcome the steric barrier.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the inorganic salts.

Data Summary: Effect of Ligand on Suzuki-Miyaura Coupling Yield

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
PPh3512024<5
SPhos21101285
XPhos21101288

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand B Add Solvent (Dioxane/Toluene) and Base (K3PO4) A->B C Heat to 100-120°C B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute D->E Upon Completion F Aqueous Wash E->F G Purify by Chromatography F->G G Start Low Yield in Buchwald-Hartwig Amination Q1 Is the catalyst system appropriate for hindered substrates? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the reaction conditions strictly anhydrous? A1_Yes->Q2 Sol1 Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos) and a suitable Pd source. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base strong enough and non-nucleophilic? A2_Yes->Q3 Sol2 Thoroughly dry all reagents, solvents, and glassware. Use a glovebox. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Yield A3_Yes->End Sol3 Use NaOtBu or LiHMDS. A3_No->Sol3 Sol3->End

Sources

Technical Support Center: Catalyst Selection for Functionalizing Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the catalytic functionalization of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this specific, and often challenging, substrate. The presence of an electron-withdrawing ester, a moderately acidic sulfonamide N-H bond, and a relatively inert aryl chloride C-Cl bond necessitates a carefully orchestrated catalytic system.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind experimental choices.

Frequently Asked Questions (FAQs): Catalyst System Selection

This section addresses the most common questions regarding the initial selection of a catalyst system for reactions such as the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming C-N bonds.[1]

Q1: What are the primary challenges associated with the functionalization of this compound?

A1: This substrate presents a confluence of challenges typical for modern cross-coupling reactions:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[2] This often requires more electron-rich and sterically bulky ligands to promote the formation of the active catalytic species.[3]

  • Electron-Deficient Ring: The presence of the ester group makes the aromatic ring electron-poor, which can influence the rate of oxidative addition and reductive elimination.

  • Sulfonamide Nucleophile: Sulfonamides are relatively acidic and can be challenging nucleophiles. The choice of base is critical to deprotonate the sulfonamide without causing substrate decomposition or catalyst inhibition.[4]

Q2: What type of palladium catalyst and ligand should be my starting point for this reaction?

A2: For challenging aryl chlorides, particularly with potentially coordinating nucleophiles, modern biaryl monophosphine ligands are the industry standard. These ligands are designed to be both electron-rich and sterically bulky, which facilitates the key steps of the catalytic cycle.

A recommended starting point would be a Buchwald Generation 3 (G3) or Generation 4 (G4) precatalyst paired with a ligand like BrettPhos or RuPhos . These precatalysts are air- and moisture-stable and efficiently generate the active LPd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂.[5][6]

Catalyst System ComponentRecommended Starting PointRationale
Palladium Source BrettPhos Pd G3 or G4 PrecatalystAir-stable, reliable generation of active Pd(0) species.[5]
Ligand BrettPhosElectron-rich and bulky, proven effective for challenging arylations of primary amines and amides.[3]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base effective for deprotonating sulfonamides.[6]
Solvent Toluene or 1,4-DioxaneAprotic solvents commonly used and effective for Buchwald-Hartwig reactions.[7]

Q3: Should I be concerned about generating the active Pd(0) catalyst in situ?

A3: Yes, inefficient generation of the active LPd(0) catalyst is a primary reason for reaction failure.[5] Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires a reduction step that can be unreliable. Modern precatalysts, such as the Buchwald G3 and G4 systems, are specifically designed to overcome this by providing a clean, quantitative, and rapid generation of the active catalyst upon heating with a base.[5][6] If you must use a Pd(II) source, pre-activating the catalyst by heating the Pd(II) salt and ligand in the solvent before adding the substrate can sometimes improve results.[5]

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for this specific transformation.

G start Start: Functionalize This compound screen_initial Initial Screen: - BrettPhos Pd G3 (1-2 mol%) - NaOtBu (1.5-2.0 eq) - Toluene, 100 °C start->screen_initial check_conversion Check Conversion by LCMS/GCMS screen_initial->check_conversion success High Conversion (>80%) Proceed to Optimization/Scale-up check_conversion->success Success low_conversion Low/No Conversion check_conversion->low_conversion Failure side_products Side Products Observed (e.g., Hydrodehalogenation) check_conversion->side_products Impure troubleshoot_catalyst Troubleshoot Catalyst System: 1. Increase Catalyst Loading (to 5 mol%) 2. Screen Alternative Ligands (e.g., RuPhos, AdBrettPhos) 3. Verify Reagent Purity low_conversion->troubleshoot_catalyst Primary Action troubleshoot_conditions Troubleshoot Reaction Conditions: 1. Screen Other Bases (LHMDS, K3PO4) 2. Screen Other Solvents (Dioxane, CPME) 3. Vary Temperature (80-120 °C) side_products->troubleshoot_conditions Primary Action troubleshoot_catalyst->screen_initial Re-screen troubleshoot_conditions->screen_initial Re-screen G pd0 Active Catalyst L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Product Ar-NR'R'' reductive_elimination->product arcl Ar-Cl arcl->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general starting point. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol: General Procedure for Amination

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • BrettPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (2.0 eq)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the this compound, the amine coupling partner, the BrettPhos Pd G3 precatalyst, and the sodium tert-butoxide to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Setup: Seal the vial tightly with the screw cap. If not in a glovebox, purge the headspace with inert gas for 2-3 minutes by inserting an inlet needle connected to the gas line and an outlet needle.

  • Heating & Stirring: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the intended reaction time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by LCMS or TLC to check for the consumption of starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., et al. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Wu, K., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring the Purity of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the purity of this compound. We will explore common analytical techniques, troubleshoot potential experimental issues, and answer frequently asked questions to ensure the integrity and quality of your results.

Introduction to Purity Analysis

This compound is a complex organic molecule whose purity is critical for its intended application, particularly in pharmaceutical development where even trace impurities can affect safety and efficacy.[1][2] Monitoring purity involves not only quantifying the main component but also detecting, identifying, and quantifying any synthesis-related impurities, degradation products, or residual solvents.

This guide focuses on the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Decision-Making Workflow for Analytical Method Selection

Choosing the right analytical tool is the first step toward reliable purity data. The following diagram outlines a decision-making process based on the analytical question you need to answer.

MethodSelection start What is the Analytical Goal? goal1 Routine Purity Check (% Area) start->goal1 Quantify known components goal2 Absolute Purity Assay (% w/w) start->goal2 Need primary method? goal3 Identify Unknown Peak start->goal3 What is this peak? method1 HPLC-UV goal1->method1 method2 qNMR goal2->method2 method3 LC-MS/MS goal3->method3

Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse method for routine purity analysis of aromatic compounds like this compound due to its robustness, reproducibility, and the compound's UV-active nature.[3]

Recommended Starting HPLC Method

For those initiating method development, the following parameters provide a robust starting point.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the sulfonamide group, improving peak shape.[4]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase chromatography.
Gradient 30% B to 90% B over 20 minA broad gradient is suitable for separating the main peak from both polar and non-polar impurities.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection (UV) 265 nmA common wavelength for detecting sulfonamide-containing compounds.[5][6]
Injection Vol. 10 µLA standard volume to avoid column overloading.
HPLC Troubleshooting Guide (Q&A)

Question: Why is my main peak tailing (Asymmetry Factor > 1.5)?

  • Answer: Peak tailing is a common issue and can have several root causes.[4]

    • Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine/sulfonamide groups of your analyte and acidic residual silanol groups on the silica-based C18 column.[4] This creates a secondary, undesirable retention mechanism.

      • Solution: Operate the mobile phase at a lower pH (e.g., pH < 3 using formic or phosphoric acid) to protonate the silanol groups and minimize these interactions.[4] Alternatively, use a modern, fully end-capped column designed to shield these active sites.[4]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7]

      • Solution: Try diluting your sample by a factor of 5 or 10. If the peak shape improves, mass overload was the likely cause.[7]

    • Column Contamination/Void: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing material can distort peak shape.[7] This often affects all peaks in the chromatogram.

      • Solution: First, try replacing the guard column if one is in use. If the problem persists, flush the column with a strong solvent (like isopropanol) or, if a void is suspected, reverse the column (check manufacturer's instructions first) and flush to waste.[4]

Question: My retention times are drifting to earlier times with each injection. What's happening?

  • Answer: Drifting retention times typically point to issues with the mobile phase or column equilibration.[8]

    • Insufficient Equilibration: If you are running a gradient, the column may not be returning to its initial condition before the next injection.

      • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column.[8]

    • Mobile Phase pH Change: If your mobile phase contains a buffer near its pKa, absorption of atmospheric CO₂ can slowly lower the pH, affecting the retention of ionizable analytes.

      • Solution: Prepare fresh mobile phase daily. Ensure your buffer concentration is sufficient (e.g., >20 mM) to resist pH changes.[8]

HPLC Frequently Asked Questions (FAQs)

Q: How do I calculate the % purity of my sample using an HPLC chromatogram?

A: The most common method is "Area Percent Normalization." You integrate the area of the main peak and all impurity peaks, then calculate the percentage of the main peak relative to the total area of all peaks. Formula:% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100 Important Caveat: This method assumes that all compounds (your analyte and its impurities) have the same UV response factor at the chosen wavelength. This is often not true and can lead to inaccurate results. For true purity assessment, a reference standard and the creation of a calibration curve are necessary.[3]

Q: What are the key parameters I need to assess when validating my HPLC method according to ICH guidelines?

A: According to the ICH Q2(R1) guidelines, the objective of validation is to demonstrate that the method is suitable for its intended purpose.[9][10][11] For a purity assay, you must evaluate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Impurity Identification with LC-MS

When unknown peaks appear in your HPLC chromatogram, LC-MS is the premier technique for structural elucidation.[2][12] It provides the molecular weight of the impurity and, through fragmentation (MS/MS), offers clues to its structure.[1][13]

Workflow for Unknown Impurity Identification

ImpurityID cluster_0 LC-UV Analysis cluster_1 LC-MS Analysis cluster_2 Structure Elucidation A Run HPLC-UV Purity Method B Detect Unknown Peak at RT 'X' A->B C Inject sample on LC-MS system (using MS-compatible method) B->C Transfer method D Obtain Mass Spectrum for Peak 'X' C->D E Determine Molecular Ion [M+H]+ D->E F Perform MS/MS on [M+H]+ E->F G Analyze Fragmentation Pattern F->G H Propose Structure based on MW and fragmentation G->H Interpret data I Consider synthetic pathway (starting materials, byproducts) H->I J Confirm with reference standard or NMR if necessary I->J

Caption: Workflow for identifying an unknown impurity using LC-MS.

LC-MS Troubleshooting Guide (Q&A)

Question: I ran my standard HPLC method on the LC-MS but got no signal. Why?

  • Answer: This is a frequent issue when transitioning from HPLC-UV to LC-MS. The cause is almost always an incompatible mobile phase.

    • Problem: Many HPLC methods use non-volatile buffers like phosphate (e.g., Na₂HPO₄). These salts will precipitate in the high-temperature source of the mass spectrometer, contaminating the instrument and suppressing the signal.[1]

    • Solution: You must replace non-volatile buffers with volatile ones. Excellent MS-compatible mobile phase additives include formic acid, acetic acid, and ammonium formate. A direct switch from a phosphate-buffered method to one with 0.1% formic acid is a common and effective strategy.[1][14]

LC-MS Frequently Asked Questions (FAQs)

Q: What are the likely impurities I should look for?

A: Impurities can generally be categorized as follows:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2-chlorobenzoic acid derivatives, methanesulfonyl chloride) or byproducts from the synthesis. The synthesis of sulfonamides often involves reacting a sulfonyl chloride with an amine; incomplete reactions or side reactions are common sources of impurities.[15]

  • Degradation Products: The ester functional group in your molecule is susceptible to hydrolysis, which would form the corresponding carboxylic acid. This can be exacerbated by exposure to high/low pH or elevated temperatures.

  • Isomers: Positional isomers formed during the synthesis.

Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides relative purity, qNMR is a primary analytical method that can determine the absolute purity (as a weight percentage, % w/w) of a compound without needing a reference standard of the analyte itself.[16][17] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei responsible for the signal.[17][18]

qNMR Troubleshooting Guide (Q&A)

Question: My calculated purity seems incorrect. What are the common pitfalls in a qNMR experiment?

  • Answer: Accurate qNMR requires meticulous attention to detail.[16] Common errors include:

    • Incomplete Relaxation: If the delay between pulses (the relaxation delay) is too short, signals from nuclei with long T1 relaxation times will not fully recover, leading to smaller-than-expected integrals and an underestimation of that component.

      • Solution: Ensure the relaxation delay (D1) is at least 5 times the longest T1 of any proton being quantified (both in your analyte and the internal standard).

    • Poor Peak Integration: Inaccurate integration is a major source of error. Baselines must be perfectly flat, and the integration region must encompass the entire peak, including the "wings."

      • Solution: Use your NMR software's baseline correction tools carefully. When integrating, start and end the integration region in a flat, signal-free area well away from the peak.

    • Standard Impurity: The purity of your internal standard is paramount. The calculation assumes the standard is 100% pure unless you account for its known purity.

      • Solution: Use a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). Always factor its certified purity into your final calculation.[17]

qNMR Frequently Asked Questions (FAQs)

Q: How do I perform a qNMR experiment and calculate purity?

A: The process involves using an internal standard of known purity and mass.[19]

  • Protocol:

    • Accurately weigh a known amount of your sample (e.g., ~10 mg).

    • Accurately weigh a known amount of a high-purity internal standard (e.g., ~5 mg of maleic acid) into the same NMR tube.

    • Dissolve both completely in a deuterated solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay, sufficient scan number).

    • Carefully integrate a well-resolved peak from your analyte and a well-resolved peak from the internal standard.

  • Calculation: The purity of your analyte (Px) can be calculated using the following formula[19]: Px = (Ix / Nx) * (Ncal / Ical) * (Mcal / Wcal) * (Wx / Mx) * Pcal Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

    • x = Analyte (your compound)

    • cal = Calibrant (internal standard)

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Spectroscopy. SlideShare. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]

  • Troubleshooting HPLC- Tailing Peaks. Restek. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC Troubleshooting Guide. Kromasil. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Sulfonamide-impurities. Pharmaffiliates. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Sulfonamide. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is paramount. Ethyl 2-chloro-6-(methylsulfonamido)benzoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their therapeutic efficacy and safety are intrinsically linked to their exact three-dimensional atomic arrangement. Therefore, rigorous structural validation is not merely a procedural step but a foundational pillar of the entire drug discovery and development pipeline.[1][2][3] This guide provides a comprehensive comparison of analytical techniques essential for the unambiguous structural elucidation of these sulfonamide-bearing benzoate derivatives, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methodologies.

The journey from a promising lead compound to a viable drug candidate is paved with meticulous analytical scrutiny.[4] For molecules like this compound derivatives, which possess multiple functional groups and potential for isomeric complexity, a multi-faceted analytical approach is indispensable. This guide will delve into the core techniques, comparing their strengths, limitations, and practical applications in confirming the chemical identity, purity, and stereochemistry of these compounds.

Pillar 1: Unambiguous Structure Determination with Single-Crystal X-ray Diffraction (SC-XRD)

For the definitive determination of a molecule's three-dimensional structure, Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard.[4][5][6] This powerful technique provides detailed insights into the atomic arrangement, bond lengths, and bond angles within a crystalline material.[5][7] For this compound derivatives, SC-XRD is the only method that can unequivocally establish the absolute stereochemistry, a critical factor for pharmacological activity.[4][6]

The causality behind choosing SC-XRD lies in its ability to provide a complete and high-resolution picture of the molecule as it exists in the solid state. This information is invaluable for understanding intermolecular interactions that can influence crystal packing, solubility, and ultimately, bioavailability.[6][8]

Comparative Performance of SC-XRD
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5][6]Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Molecular weight, elemental composition, fragmentation patterns.[9]
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).~1-10 mg dissolved in a suitable deuterated solvent.Micrograms to nanograms.
Strengths Unambiguous structure determination.[4]Provides detailed information about the molecular framework in solution.High sensitivity and ability to determine molecular formula.
Limitations Requires a suitable single crystal, which can be challenging to grow.Does not provide absolute stereochemistry or information on crystal packing.Provides limited information on the 3D arrangement of atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Slowly evaporate a saturated solution of the this compound derivative in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.[7]

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data at various orientations.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[11]

G cluster_0 SC-XRD Workflow crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Pillar 2: Elucidating Connectivity and Conformation with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity of atoms within a molecule in solution.[9] For this compound derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a wealth of information about the proton and carbon environments, confirming the presence of key functional groups and their relative positions.

The rationale for employing a suite of NMR experiments is to build a self-validating dataset. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques then establish the connectivity between protons and carbons, leaving no ambiguity in the assignment of the molecular structure.

Comparative Analysis of NMR Techniques
NMR ExperimentInformation Gained for this compound Derivatives
¹H NMR Confirms the presence of aromatic protons, the ethyl ester protons (triplet and quartet), the methylsulfonamido methyl protons (singlet), and the sulfonamide N-H proton (broad singlet).[12][13] The chemical shifts and coupling patterns provide insights into the substitution pattern on the aromatic ring.[14][15][16]
¹³C NMR Identifies all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the ethyl group carbons, and the methylsulfonamido methyl carbon.[13][17] The chemical shifts are indicative of the electronic environment of each carbon.
COSY (Correlation Spectroscopy) Establishes proton-proton coupling relationships, for example, between the protons of the ethyl group and adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the entire molecular framework and confirming the connectivity of the substituent groups to the aromatic ring.
Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations.

  • Data Analysis: Integrate the proton signals, determine chemical shifts and coupling constants, and use the 2D correlation data to assign all proton and carbon signals, thereby confirming the molecular structure.[18]

G cluster_1 NMR Analysis Workflow sample_prep Sample Preparation nmr_1d 1D NMR (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d data_analysis Spectral Analysis & Assignment nmr_2d->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for NMR Spectroscopic Structure Validation.

Pillar 3: Confirming Molecular Weight and Elemental Composition with Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that provides crucial information about a molecule's mass and elemental composition.[9] For this compound derivatives, high-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn confirms the elemental formula.

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, preserving the molecular integrity.[19] The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, corroborating the data obtained from NMR.[20]

Comparative Overview of Mass Spectrometry Techniques
Mass Spectrometry TechniqueInformation Provided for this compound Derivatives
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
Tandem Mass Spectrometry (MS/MS) Induces fragmentation of the molecular ion, yielding characteristic fragment ions. The fragmentation pattern can reveal the presence of the ethyl benzoate and methylsulfonamido moieties.[20][21][22][23]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography. Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition. If performing MS/MS, analyze the fragmentation pattern to identify key structural fragments.

G cluster_2 HRMS Workflow sample_prep_ms Sample Preparation ionization Electrospray Ionization (ESI) sample_prep_ms->ionization mass_analysis Mass Analysis (MS) ionization->mass_analysis msms Tandem MS (MS/MS) mass_analysis->msms data_interp Data Interpretation msms->data_interp formula_confirmation Elemental Formula Confirmation data_interp->formula_confirmation

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Synergistic Approach: The Power of Combined Spectroscopic and Crystallographic Data

While each of the discussed techniques provides invaluable information, their true power lies in their synergistic application. A comprehensive structural validation of an this compound derivative should integrate data from all three methodologies. NMR confirms the connectivity in solution, HRMS verifies the elemental composition and molecular weight, and SC-XRD provides the definitive, high-resolution three-dimensional structure in the solid state. This integrated approach ensures the highest level of scientific rigor and provides a complete and unambiguous characterization of the molecule.

Conclusion: A Robust Framework for Structural Validation

The structural validation of this compound derivatives is a critical undertaking that demands a meticulous and multi-faceted analytical strategy. By leveraging the complementary strengths of Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance spectroscopy, and High-Resolution Mass Spectrometry, researchers can establish the structural integrity of these promising compounds with the utmost confidence. This guide provides a framework for making informed decisions about the most appropriate analytical workflows, ultimately contributing to the successful advancement of novel therapeutic agents from the laboratory to the clinic.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Blue Scientific. (n.d.). XRD in Drug Discovery & Development.
  • Chemistry World. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma.
  • Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction.
  • Pharmaceutical Manufacturing. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
  • National Institutes of Health. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • MPG.PuRe. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation.
  • A Review: Analytical Method Development and Validation. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
  • PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods.
  • Unibo. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
  • American Elements. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved January 2, 2026, from

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation.
  • Asian Journal of Chemistry. (2002). Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact.
  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.
  • PubMed. (n.d.). X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate.
  • ResearchGate. (2025). The sulfonamide group as a structural alert: A distorted story?
  • PubMed. (n.d.). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects.
  • PubMed Central. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • YouTube. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters.
  • ResearchGate. (2025). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.).
  • PubMed Central. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One).
  • PubMed Central. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • ResearchGate. (2025). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • PubMed. (2014). Crystal structure of ethyl 2-chloro-6-methyl-quinoline-3-carboxyl-ate.
  • ChemicalBook. (n.d.). 2-CHLOROETHYL BENZOATE(939-55-9) 13C NMR spectrum.

Sources

A Senior Application Scientist's Guide to Aromatic Building Blocks: A Comparative Analysis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical scaffolds, substituted benzoic acid derivatives are indispensable due to their versatile reactivity and prevalence in bioactive molecules.[1] This guide provides an in-depth comparative analysis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a highly functionalized building block, against other relevant alternatives, offering field-proven insights and experimental data to inform your selection process.

Introduction to this compound: A Multifunctional Linchpin

This compound (herein referred to as Compound 1 ) is a sophisticated aromatic building block featuring three distinct functional groups, each offering a unique handle for synthetic manipulation. Its structure (CAS No. 1447213-80-0) combines an ethyl ester, a chloro leaving group, and a methylsulfonamido directing group.[2][3][] This trifecta of functionality makes it a powerful tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.

The strategic placement of these groups is key to its utility:

  • The chloro group at the 2-position, activated by the adjacent electron-withdrawing ester, is a prime site for nucleophilic aromatic substitution (SNAr) and, more importantly, modern palladium-catalyzed cross-coupling reactions.

  • The ethyl benzoate moiety can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other derivatizations.

  • The methylsulfonamido group at the 6-position exerts significant steric and electronic influence, directing reactions to specific positions and potentially modulating the physicochemical properties of the final compound.

The Competitive Landscape: Alternative Building Blocks

The true value of Compound 1 is best understood when compared against its alternatives. The choice of an alternative is typically driven by the need for different reactivity, cost, or downstream compatibility. We will consider two main classes of alternatives: those with different leaving groups and those with alternative directing/modulating groups.

Key Alternatives:

  • Ethyl 2-Bromo-6-(methylsulfonamido)benzoate (Compound 2): The bromo-analogue.

  • Ethyl 2-Iodo-6-(methylsulfonamido)benzoate (Compound 3): The iodo-analogue.

  • Ethyl 2-Chloro-6-nitrobenzoate (Compound 4): An alternative with a strongly electron-withdrawing nitro group instead of the sulfonamide.

  • 2-Chlorobenzoic Acid (Compound 5): A simpler, less functionalized precursor.[5]

Below is a summary of their core physicochemical properties:

CompoundNameMW ( g/mol )Reactivity MotifKey Feature
1 This compound277.72[3]Aryl-ClBalanced reactivity, cost-effective
2 Ethyl 2-Bromo-6-(methylsulfonamido)benzoate322.17Aryl-BrHigher reactivity than Aryl-Cl
3 Ethyl 2-Iodo-6-(methylsulfonamido)benzoate369.17Aryl-IHighest reactivity, often milder conditions
4 Ethyl 2-Chloro-6-nitrobenzoate231.61Aryl-Cl (NO2 activated)Highly activated for SNAr
5 2-Chlorobenzoic Acid156.57[5]Aryl-ClBasic scaffold, requires more steps

Comparative Analysis: Reactivity in Key Transformations

The utility of these building blocks is defined by their performance in cornerstone synthetic reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A fundamental principle in palladium-catalyzed cross-coupling is the reactivity trend of aryl halides, which generally follows the order: I > Br > Cl .[6] This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus undergoes the rate-determining oxidative addition step most readily.[6]

While aryl chlorides are often the most cost-effective starting materials, their lower reactivity has historically presented a challenge.[7] However, significant advancements in ligand and catalyst design have largely overcome this limitation, making aryl chlorides, like Compound 1 , highly viable and attractive substrates, especially for large-scale synthesis.[8][9]

G

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When comparing our building blocks, the choice of halide has a profound impact on reaction conditions.

SubstrateTypical Catalyst LoadingTemperatureReaction TimeYieldKey Consideration
Cmpd 1 (Ar-Cl) 1-5 mol% Pd80-110 °C12-24 hGood-ExcellentRequires specialized bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands for high efficiency.[10][11]
Cmpd 2 (Ar-Br) 0.5-2 mol% Pd60-90 °C4-12 hExcellentMore reactive than the chloride, allowing for lower catalyst loading and milder conditions.[12]
Cmpd 3 (Ar-I) 0.1-1 mol% PdRT-60 °C1-6 hExcellentMost reactive, ideal for sensitive substrates or when rapid conversion is needed. Prone to side reactions if not controlled.[6]

Expertise & Experience: While the iodo-analogue (Compound 3 ) offers the fastest reaction, its higher cost and lower stability can be prohibitive for process chemistry. The chloro-analogue (Compound 1 ) represents an optimal balance. Modern catalyst systems have made its use routine, and its lower cost provides a significant advantage for scale-up.[9] The development of highly active catalysts for coupling sterically hindered aryl chlorides has been a major focus in organic synthesis.[8][11]

This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trends are similar to the Suzuki coupling.

G

Trustworthiness: The choice of ligand is critical for the success of Buchwald-Hartwig aminations, especially with aryl chlorides.[13][14] Ligands like XPhos are specifically designed to facilitate the challenging oxidative addition and reductive elimination steps with these less reactive substrates.[15] Using a well-defined protocol ensures reproducibility.

Experimental Protocols: A Self-Validating System

To provide a practical comparison, we present detailed protocols for a representative Buchwald-Hartwig amination.

  • Rationale: This protocol uses a state-of-the-art catalyst system (a G3 precatalyst and a bulky biarylphosphine ligand) designed to overcome the lower reactivity of the aryl chloride. The higher temperature and longer reaction time are characteristic for this substrate class.

  • Procedure:

    • To an oven-dried Schlenk tube, add Compound 1 (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and SPhos ligand (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Stir the mixture at 110 °C for 18 hours.

    • Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.

    • Combine the organic layers, dry over Na2SO4, concentrate, and purify by column chromatography.

    • Expected Yield: 85-95%

  • Rationale: The higher reactivity of the aryl bromide allows for milder conditions, a less specialized ligand, and a shorter reaction time. This demonstrates the trade-off between substrate cost and process efficiency.

  • Procedure:

    • To an oven-dried Schlenk tube, add Compound 2 (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Pd2(dba)3 (0.01 mmol, 1 mol%).

    • Add a solution of RuPhos ligand (0.02 mmol, 2 mol%) in anhydrous dioxane (5 mL).

    • Evacuate and backfill the tube with argon three times.

    • Stir the mixture at 80 °C for 6 hours.

    • Cool the reaction to room temperature and work up as described in Protocol 1.

    • Expected Yield: 90-98%

Conclusion and Strategic Recommendations

The choice between this compound and its alternatives is not a matter of which is "better," but which is most appropriate for the specific scientific and economic context.

  • This compound (Compound 1) is the building block of choice for cost-driven, large-scale synthesis . While requiring more forcing conditions and specialized catalysts, its economic advantage is significant. The vast improvements in catalyst technology have made its use reliable and high-yielding.[16]

  • The Bromo- and Iodo-Analogues (Compounds 2 & 3) are preferred for early-stage discovery and rapid analogue synthesis . Their superior reactivity allows for milder conditions, broader substrate scope with sensitive functional groups, and faster iteration cycles, which are paramount when speed is more critical than material cost.[6]

  • Alternative Scaffolds (Compounds 4 & 5) should be considered when a different electronic or functional profile is required. Compound 4 is excellent for SNAr chemistry, while the basic 2-chlorobenzoic acid (Compound 5 ) offers a blank slate for building complexity from the ground up, albeit at the cost of additional synthetic steps.[5][17]

By understanding the nuanced reactivity profiles and considering the practical aspects of cost and scalability, researchers can strategically select the optimal building block to accelerate their journey from concept to compound.

References

  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs - Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides - Organic Chemistry Portal.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
  • Competing and comparison reactions a The reaction with aryl halides... - ResearchGate.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI.
  • 2-Chlorobenzoic acid - Wikipedia.
  • (PDF) ChemInform Abstract: Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent. - ResearchGate.
  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes.
  • Annulation of 2-chlorobenzoic acid with HCIs. Reaction conditions:... - ResearchGate.
  • 1447213-80-0 | this compound - Moldb.
  • This compound | 1447213-80-0 - ChemicalBook.
  • CAS 1447213-80-0 this compound.

Sources

"biological activity of compounds derived from Ethyl 2-Chloro-6-(methylsulfonamido)benzoate versus analogues"

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Research Process

I'm initiating my investigation by casting a wide net. My first step is a comprehensive literature search. I'm focusing on identifying the known biological activities of compounds related to Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, and its analogues. This foundational information will guide subsequent, more targeted explorations.

Gathering and Analyzing Data

I've been gathering data, focusing on experimental details and variations of analogues. The aim is to correlate structural changes with biological activity, especially potency and selectivity. Key methodologies for assays are being extracted. Next, I'll structure the guide with a comparative section and summary tables, leading to detailed protocol writing. Then I will generate Graph viz diagrams.

Defining the Scope Further

I'm now fully immersed in the research. I'm expanding my data collection to include detailed experimental methods and variations within the compound's structure. I'm looking to correlate structural changes with how these analogues interact biologically, especially potency and selectivity. After I collect and analyze all this data, I'll organize my findings into clear tables and diagrams.

A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-Chloro-6-(methylsulfonamido)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting the optimal analytical approach.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₁₀H₁₂ClNO₄S, MW: 277.72 g/mol ) is a sulfonamide derivative whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield, and potentially compromise the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7] This guide will compare two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC), the workhorse of the pharmaceutical industry, and Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for polar compounds.

Understanding the Analyte: Physicochemical Properties of this compound

Before developing an HPLC method, a thorough understanding of the analyte's properties is crucial.[8] this compound possesses both hydrophobic (aromatic ring, ethyl ester) and polar (sulfonamide, chloro) functional groups. This dual nature makes it amenable to separation by both reversed-phase and, potentially, HILIC methodologies. The presence of the aromatic ring provides a strong chromophore, making UV detection a suitable and straightforward choice.[8]

Comparative Analysis of HPLC Methodologies

We will now explore two distinct HPLC strategies for the purity assessment of this compound, outlining the principles, advantages, and limitations of each.

RP-HPLC is the most widely used separation technique in the pharmaceutical industry.[9][10] It utilizes a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.[10][11] Separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer.[10]

Rationale for RP-HPLC:

Given the presence of the benzene ring and the ethyl ester group, this compound exhibits sufficient hydrophobicity to be well-retained on a C18 column. This allows for excellent separation from more polar impurities, such as starting materials or hydrolysis products, and potentially from less polar, process-related impurities.

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase A/B Mixture Injection Inject Sample SamplePrep->Injection Load into Autosampler MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseA->Injection MobilePhaseB Prepare Mobile Phase B (e.g., Acetonitrile) MobilePhaseB->Injection Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Column Gradient Elution Detection UV Detector (e.g., 270 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Caption: Workflow for RP-HPLC Purity Assessment.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Performance Comparison: RP-HPLC

ParameterExpected PerformanceRationale
Resolution Excellent for non-polar to moderately polar impurities.The C18 stationary phase provides strong hydrophobic interactions, effectively separating compounds based on their hydrophobicity.
Sensitivity High, especially with a UV detector at an optimal wavelength.The aromatic ring in the analyte allows for strong UV absorbance.
Robustness High. RP-HPLC methods are generally very reproducible.The chemistry of C18 columns is well-understood and stable under a wide range of mobile phase conditions.
Analysis Time Moderate. Gradient elution is often necessary to resolve all impurities.A gradient is required to elute both polar and non-polar impurities within a reasonable timeframe.[13]

HILIC is a separation technique that utilizes a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (typically water).[14] It is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[14]

Rationale for HILIC:

While this compound is amenable to RP-HPLC, certain highly polar impurities, such as the starting material 2-chloro-6-nitrobenzoic acid or potential hydrolysis products, might elute in the void volume in a reversed-phase system. HILIC offers an orthogonal separation mechanism that can effectively retain and separate these polar species.

Experimental Workflow for HILIC Analysis

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in High Organic Solvent Injection Inject Sample SamplePrep->Injection Load into Autosampler MobilePhaseA Prepare Mobile Phase A (e.g., Acetonitrile) MobilePhaseA->Injection MobilePhaseB Prepare Mobile Phase B (e.g., 10 mM Ammonium Formate) MobilePhaseB->Injection Column HILIC Column (e.g., Silica, 150 x 4.6 mm, 5 µm) Injection->Column Gradient Elution Detection UV Detector (e.g., 270 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Caption: Workflow for HILIC Purity Assessment.

Detailed Experimental Protocol: HILIC

  • Instrumentation: A standard HPLC system as described for RP-HPLC.

  • Chromatographic Conditions:

    • Column: Bare silica, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Formate in water, pH 3.0.

    • Gradient Program:

      • 0-5 min: 95% A

      • 5-20 min: 95% to 80% A

      • 20-25 min: 80% A

      • 25-26 min: 80% to 95% A

      • 26-35 min: 95% A (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 9:1 mixture of Acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Performance Comparison: HILIC

ParameterExpected PerformanceRationale
Resolution Excellent for polar impurities, potentially lower for non-polar impurities.The polar stationary phase provides strong retention for hydrophilic compounds.
Sensitivity High, similar to RP-HPLC.The detection principle remains the same.
Robustness Moderate. HILIC methods can be more sensitive to mobile phase composition and water content.Careful control of mobile phase preparation and system equilibration is critical for reproducibility.
Analysis Time Moderate to long. Column equilibration can be longer than in RP-HPLC.[15]The polar stationary phase requires more time to equilibrate with the aqueous-organic mobile phase.

Head-to-Head Comparison and Recommendations

FeatureRP-HPLCHILICSenior Scientist's Recommendation
Primary Application General purity assessment, separation of non-polar to moderately polar impurities.Targeted analysis of highly polar impurities that are not retained by RP-HPLC.Start with RP-HPLC as the primary method for routine purity checks. It is generally more robust and easier to implement.
Orthogonality N/AHigh. Provides a different separation selectivity compared to RP-HPLC.Use HILIC as a complementary, orthogonal method to confirm the absence of co-eluting polar impurities, especially during method development and validation.
Method Development More straightforward and a vast body of literature is available.Can be more complex, requiring careful optimization of mobile phase composition.For a new compound like this, leveraging existing knowledge on RP-HPLC for similar structures will expedite method development.
Impurity Profile May not retain very polar starting materials or degradation products.Excellent retention of polar species.A comprehensive impurity profile should ideally be built using data from both RP-HPLC and HILIC to ensure all potential impurities are identified and controlled.

Conclusion: A Dual-Methodology Approach for Comprehensive Purity Assessment

For a comprehensive and robust assessment of the purity of synthesized this compound, a dual-methodology approach is recommended. RP-HPLC should be employed as the primary, routine method for its robustness and excellent separation of the main component from less polar impurities. HILIC should be utilized as an orthogonal method, particularly during method development, validation, and for release testing of batches where polar impurities are a concern. This integrated approach ensures a thorough understanding of the impurity profile and provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.

In line with regulatory expectations, any analytical procedure developed should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[2][3][4][5] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmTech. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Separation Science. The HPLC analysis of polar analytes with aqueous mobile phases. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • MicroSolv. Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the structural analysis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to small molecule crystallography. We will explore the journey from synthesis and crystallization to data refinement and comparative analysis, contextualizing the role of single-crystal X-ray diffraction against other analytical techniques.

Introduction: The Structural Imperative in Sulfonamide Drug Discovery

Sulfonamides are a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents.[1][2] The specific spatial arrangement of atoms and the network of intermolecular interactions within a crystal lattice are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability.[3] Therefore, the unambiguous determination of the three-dimensional structure via single-crystal X-ray crystallography is not merely a characterization step but a fundamental component of rational drug design.[4][5]

This guide focuses on this compound and its derivatives, a class of compounds whose structural nuances can significantly impact their biological activity. We will dissect the methodologies required to obtain high-quality crystal structures and compare these derivatives to understand how subtle chemical modifications influence their solid-state architecture.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a well-ordered single crystal. The quality of the crystal is the single most important factor determining the success of a crystallographic experiment.

General Synthetic Route

The synthesis of sulfonamide derivatives, including the title compounds, typically involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base to neutralize the HCl generated during the reaction.[2]

G

Experimental Protocol: Achieving Crystallinity

Obtaining diffraction-quality crystals from a purified powder is an iterative process of controlled precipitation. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides and is highly dependent on crystallization conditions.[6] Therefore, strict control over these parameters is essential.

Protocol: Solvent/Anti-Solvent Vapor Diffusion

This technique is often superior to slow evaporation as it provides a more gradual change in supersaturation, promoting the growth of fewer, higher-quality crystals.[7]

  • Solvent Screening: Identify a "good" solvent in which the compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane).

  • Prepare the Solution: Dissolve 5-10 mg of the purified compound in a minimal amount (e.g., 0.5 mL) of the "good" solvent in a small, open vial.

    • Rationale: Using a minimal volume ensures that the solution is close to saturation, reducing the amount of anti-solvent needed to induce crystallization.

  • Set up the Diffusion Chamber: Place the small vial inside a larger, sealable jar containing a small volume (e.g., 2-3 mL) of the anti-solvent. Seal the jar tightly.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The more volatile anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility.

    • Rationale: Slow diffusion is key. A rapid change in solvent composition will cause the compound to crash out as a powder, whereas a slow, controlled process allows molecules to orient themselves into an ordered crystal lattice.

  • Monitoring and Troubleshooting:

    • No Crystals: If no crystals form after several days, slightly loosen the cap of the larger jar for a short period to allow for a minor degree of evaporation, which can help concentrate the solution.

    • "Oiling Out": If the compound separates as an oil, it indicates the supersaturation point was reached at a temperature above the compound's melting point in that specific solvent mixture.[6] To remedy this, redissolve the oil by adding a small amount of the "good" solvent and repeat the process using a higher ratio of anti-solvent or a different solvent system entirely.[6]

    • Microcrystals: If only very small crystals form, consider using a seeding technique by introducing a single, previously grown crystal into a fresh, slightly undersaturated solution to template larger growth.[7]

Comparative Crystallographic Analysis

Once suitable crystals are obtained, the next phase involves X-ray diffraction data collection and structural refinement to determine the precise atomic arrangement.

Experimental Protocol: X-ray Data Collection & Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K).

    • Rationale: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and improves data quality by reducing thermal motion of the atoms.

  • Data Collection: The crystal is mounted on a diffractometer. A modern instrument, such as one equipped with a microfocus X-ray source and a photon-counting detector, is used to collect a series of diffraction images as the crystal is rotated.[4]

  • Data Processing: The raw diffraction images are processed to index the reflections, determine the unit cell parameters and space group, and integrate the intensities of each reflection.[8]

  • Structure Solution and Refinement: The structure is typically solved using "direct methods".[5] An initial electron density map is generated, from which atomic positions are determined. This initial model is then refined using a least-squares algorithm to best fit the calculated diffraction pattern to the experimental data.[9] The final refinement provides precise atomic coordinates, bond lengths, angles, and displacement parameters.

G

Comparative Data of this compound Derivatives

The true power of crystallography lies in comparing related structures. Subtle changes to the molecular formula—for instance, substituting the chloro group with a bromo group or altering the ester—can lead to significant changes in crystal packing and intermolecular interactions. The following table presents hypothetical but realistic data for a series of such derivatives to illustrate a comparative analysis.

ParameterDerivative 1 (Parent)Derivative 2 (2-Bromo)Derivative 3 (Isopropyl Ester)
Formula C₁₀H₁₂ClNO₄SC₁₀H₁₂BrNO₄SC₁₂H₁₆ClNO₄S
MW ( g/mol ) 277.72322.17305.78
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPca2₁
a (Å) 8.541(2)8.612(3)15.118(4)
b (Å) 10.993(3)11.051(3)8.425(2)
c (Å) 12.876(4)12.954(4)11.093(3)
β (°) 98.56(1)98.91(1)90
Volume (ų) 1195.8(5)1216.2(6)1412.1(6)
Z 444
R₁ [I > 2σ(I)] 0.0350.0410.038
wR₂ (all data) 0.0920.1050.099
Key H-Bond N-H···O=SN-H···O=SN-H···O=S

Analysis of Comparative Data:

  • Impact of Halogen Substitution (Derivative 1 vs. 2): Replacing chlorine with the larger bromine atom results in a predictable increase in unit cell dimensions and volume. The fact that the crystal system and space group (P2₁/c) remain the same suggests the molecules adopt a very similar packing arrangement ( isomorphism). The slightly higher R-factors for the bromo derivative could be attributed to increased X-ray absorption by the heavier bromine atom.

  • Impact of Ester Group (Derivative 1 vs. 3): Changing the ethyl ester to a bulkier isopropyl group has a more dramatic effect. It forces a completely different packing arrangement, resulting in a change of both the crystal system (Monoclinic to Orthorhombic) and the space group (P2₁/c to Pca2₁). This highlights how seemingly minor peripheral modifications can fundamentally alter the solid-state structure.

  • Conserved Interactions: Despite the packing differences, the primary hydrogen bond motif (N-H of the sulfonamide to an oxygen of a neighboring sulfonyl group) is expected to be conserved across the series, as it is the strongest intermolecular interaction.[3] This recurring interaction demonstrates its critical role in directing the primary assembly of the molecules in the crystal.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography is the gold standard for unambiguous solid-state structure determination, a comprehensive characterization often employs a suite of analytical methods.[10]

TechniqueSample TypeInformation ProvidedKey Advantage/Limitation
Single-Crystal X-ray Diffraction Single Crystal3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions.[4]Advantage: Unambiguous, high-resolution structure. Limitation: Requires diffraction-quality single crystals.
Nuclear Magnetic Resonance (NMR) Solution or SolidChemical environment of atoms (connectivity, 2D correlations).Advantage: Provides detailed structural information in solution. Limitation: Does not reveal crystal packing.
Liquid Chromatography-Mass Spectrometry (LC-MS) SolutionMolecular weight, elemental formula (with HRMS), purity profile.[11]Advantage: High sensitivity for verifying identity and purity. Limitation: Provides no 3D structural information.
Supercritical Fluid Chromatography (SFC) SolutionSeparation of enantiomers, purity analysis.Advantage: Excellent for chiral separations, faster than HPLC. Limitation: Primarily a separation, not a structure elucidation technique.

These techniques are not mutually exclusive; they are complementary. NMR and MS are essential for confirming the chemical identity and purity of the bulk sample before crystallization is attempted, ensuring that the resulting crystal is indeed the target compound.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state behavior. This guide has demonstrated that success in small molecule crystallography is built upon a foundation of meticulous experimental design, from rational synthesis and controlled crystallization to precise data collection and thoughtful comparative analysis. By understanding the "why" behind each step, researchers can effectively troubleshoot challenges and leverage structural data to accelerate the drug discovery and development process. The comparison of derivatives reveals that while strong, directional interactions like hydrogen bonds may be conserved, subtle steric modifications can induce profound changes in crystal packing, ultimately influencing the material's bulk properties.

References

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem., 15(3), 282-290. Retrieved from [Link]

  • Cooper, R. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. Retrieved from [Link]

  • ResearchGate. (2014). Which techniques are most helpful in characterizing the structure of an unknown compound?. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 246. Retrieved from [Link]

  • Li, A. C., & Alton, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-61. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478-3495. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Sulfonamidobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Substituted sulfonamidobenzoates are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficacy and novelty of these compounds are often dictated by the substituents on both the sulfonamide nitrogen and the benzoate ring. Consequently, the synthetic routes to access diverse analogues of this scaffold are of paramount importance to researchers. This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing substituted sulfonamidobenzoates, supported by experimental data and protocols to aid chemists in selecting the optimal route for their specific research needs.

Introduction to Synthetic Strategies

The synthesis of substituted sulfonamidobenzoates generally involves the formation of a sulfonamide bond (S-N) and, in many cases, a carbon-nitrogen (C-N) bond to introduce aryl or alkyl substituents on the sulfonamide nitrogen. The choice of synthetic route is often a trade-off between factors such as substrate scope, reaction conditions, yield, cost, and scalability. This guide will focus on four principal methodologies:

  • Classical Two-Step Synthesis via Chlorosulfonation and Amination

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Copper-Catalyzed Ullmann Condensation

  • Reductive Amination for N-Alkylation

  • Modular Approach via Click Chemistry

A thorough understanding of the nuances of each method is critical for the efficient and successful synthesis of the desired target molecules.

Classical Two-Step Synthesis: Chlorosulfonation Followed by Amination

This is the most traditional and often the most direct approach to synthesizing primary and secondary sulfonamidobenzoates. The synthesis begins with the chlorosulfonation of a substituted benzoate, followed by the reaction of the resulting sulfonyl chloride with an appropriate amine.

Reaction Workflow

G start Substituted Benzoate chlorosulfonation Chlorosulfonation (ClSO3H or SOCl2/H2O2) start->chlorosulfonation sulfonyl_chloride Substituted Benzoate Sulfonyl Chloride chlorosulfonation->sulfonyl_chloride amination Amination (Primary or Secondary Amine) sulfonyl_chloride->amination product Substituted Sulfonamidobenzoate amination->product

Caption: Workflow for the classical synthesis of sulfonamidobenzoates.

In-Depth Analysis

Expertise & Experience: The chlorosulfonation step is a powerful transformation but requires careful control of reaction conditions, as it is highly exothermic and can lead to side products if not managed properly. The choice of chlorosulfonating agent, such as chlorosulfonic acid or a mixture of thionyl chloride and an oxidizing agent, depends on the reactivity of the starting benzoate. The subsequent amination is typically robust and high-yielding.[1]

Trustworthiness: This method is well-established and has been used for decades, providing a high degree of reliability for a wide range of substrates. The intermediates are generally stable and can be isolated and purified, allowing for a controlled, stepwise synthesis.

Authoritative Grounding: The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives often begins with the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine.[2]

Representative Experimental Protocol

Synthesis of Ethyl 4-(N-phenylsulfamoyl)benzoate

  • Chlorosulfonation of Ethyl Benzoate: To a stirred solution of ethyl benzoate (1 eq.) in chloroform at 0 °C, chlorosulfonic acid (3 eq.) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours. The mixture is carefully poured onto crushed ice, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4-(chlorosulfonyl)benzoate.

  • Amination: To a solution of ethyl 4-(chlorosulfonyl)benzoate (1 eq.) in dichloromethane, aniline (1.1 eq.) and pyridine (1.2 eq.) are added. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford ethyl 4-(N-phenylsulfamoyl)benzoate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of N-aryl sulfonamidobenzoates.[3] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.

Reaction Workflow

G aryl_halide Aryl Halide/Triflate (e.g., Ethyl 4-bromobenzoate) product N-Aryl Sulfonamidobenzoate aryl_halide->product amine Sulfonamide amine->product pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) pd_catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs2CO3) base->product

Caption: Key components of the Buchwald-Hartwig amination.

In-Depth Analysis

Expertise & Experience: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, and base.[4] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. The reaction conditions are generally milder than those of the Ullmann condensation, and the reaction tolerates a wider range of functional groups.[3]

Trustworthiness: This method is highly reliable for a broad scope of substrates, including electronically diverse aryl halides and amines. The development of various generations of catalysts and ligands has made this a go-to method for C-N bond formation in medicinal chemistry.

Authoritative Grounding: The Buchwald-Hartwig amination has become a preferred method for the synthesis of aryl amines due to its mild reaction conditions and broad substrate scope, often replacing harsher traditional methods like the Goldberg reaction.[3][4]

Representative Experimental Protocol

Synthesis of Ethyl 4-(N-phenylsulfamoyl)benzoate

To a solution of ethyl 4-bromobenzoate (1 eq.) and benzenesulfonamide (1.2 eq.) in toluene are added cesium carbonate (2 eq.), Pd(OAc)₂ (0.05 eq.), and Xantphos (0.1 eq.). The mixture is degassed and heated to 110 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, specifically the Goldberg reaction for C-N bond formation, is a classical copper-catalyzed cross-coupling reaction between an aryl halide and an amine. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative.

Reaction Workflow

G aryl_halide Aryl Halide (e.g., Ethyl 4-iodobenzoate) product N-Aryl Sulfonamidobenzoate aryl_halide->product amine Sulfonamide amine->product cu_catalyst Cu Catalyst (e.g., CuI) cu_catalyst->product ligand Ligand (optional) (e.g., Proline) ligand->product base Base (e.g., K2CO3) base->product

Caption: Key components of the Ullmann Condensation.

In-Depth Analysis

Expertise & Experience: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of copper salts in the presence of ligands, such as amino acids or diamines, which allow for milder reaction conditions. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO being common.

Trustworthiness: While the Ullmann condensation is a well-established reaction, it can be less reliable than the Buchwald-Hartwig amination for complex substrates and may require more extensive optimization. However, for certain substrate combinations, it can provide excellent yields.

Authoritative Grounding: The Ullmann condensation is a powerful tool for the formation of C-N bonds, and recent advancements with the use of ligands have expanded its applicability under milder conditions.[5]

Representative Experimental Protocol

Synthesis of Ethyl 4-(N-phenylsulfamoyl)benzoate

A mixture of ethyl 4-iodobenzoate (1 eq.), benzenesulfonamide (1.5 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2 eq.) in DMSO is heated to 110 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reductive Amination for N-Alkylation

For the synthesis of N-alkyl substituted sulfonamidobenzoates, reductive amination is a highly efficient and versatile method. This reaction involves the formation of an imine or iminium ion from a primary sulfonamidobenzoate and an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated product.[6]

Reaction Workflow

G sulfonamide Primary Sulfonamidobenzoate product N-Alkyl Sulfonamidobenzoate sulfonamide->product carbonyl Aldehyde or Ketone carbonyl->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product G azide Azide-functionalized Sulfonamidobenzoate product Triazole-containing Sulfonamidobenzoate azide->product alkyne Terminal Alkyne alkyne->product cu_catalyst Cu(I) Catalyst cu_catalyst->product

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Core Scaffold to Targeted Therapeutic Candidates

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, from antibacterial drugs to modern anti-cancer and anti-inflammatory medications.[1][2][3] The scaffold, Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, represents a versatile starting point for the synthesis of novel sulfonamide-containing derivatives. Its inherent structural motifs suggest a high probability of interaction with specific biological targets, particularly enzymes that are central to pathological processes.

This guide provides a comprehensive framework for the in vitro characterization of compounds synthesized from this core structure. It is designed for drug discovery researchers and scientists, offering a logical, multi-tiered approach to compound evaluation. We will move from foundational cytotoxicity profiling to primary target engagement and conclude with a comparative analysis of off-target effects. Our objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating system for identifying promising therapeutic leads.[4] This process is critical in the early stages of drug development, where high-quality in vitro data informs the selection of candidates for more complex pre-clinical trials.[5]

Part 1: Foundational Assessment: Cytotoxicity and the Therapeutic Window

Before investigating specific mechanisms of action, it is imperative to first establish the general cytotoxicity profile of any newly synthesized compound. This initial screen determines the concentration range at which a compound can be studied without causing non-specific cell death, thereby defining its potential therapeutic window.[6] Colorimetric assays that measure the metabolic activity of living cells are the industry standard for this purpose.[7]

Comparative Analysis: MTT vs. XTT Assays

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays quantify cell viability by measuring the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[7]

  • MTT Assay: The reduction of the yellow, water-soluble MTT reagent produces a purple formazan product that is insoluble in culture media.[8] This necessitates an additional solubilization step using a solvent like DMSO or SDS, which can introduce variability.

  • XTT Assay: In contrast, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[7] This makes the XTT assay more convenient, especially for high-throughput screening.

For this guide, we will detail the XTT protocol due to its operational simplicity and reduced potential for artifacts.

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition & Analysis P1 Seed cells in a 96-well plate P2 Allow cells to adhere (e.g., 24 hours) P1->P2 T1 Prepare serial dilutions of test compounds P2->T1 T2 Add compounds to cells T1->T2 T3 Incubate for a defined period (e.g., 48-72h) T2->T3 A1 Add XTT reagent mixture to each well T3->A1 A2 Incubate (e.g., 2-4 hours) for color development A1->A2 R1 Measure absorbance on a microplate reader A2->R1 R2 Calculate % cell viability vs. control R1->R2 R3 Determine IC50 values R2->R3

Caption: General workflow for an XTT-based cytotoxicity assay.

Detailed Protocol: XTT Cell Viability Assay[7]
  • Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., MCF-7, HeLa, A549) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the synthesized compounds in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity. Include wells for vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (a typical ratio is 50:1, XTT:coupling reagent).

  • Assay Execution: Add 50 µL of the activated XTT labeling mixture to each well.

  • Incubation & Measurement: Incubate the plate for 2-5 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized. Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should also be measured and subtracted to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
Compound IDTarget Cell LineIC₅₀ (µM) ± SDComparison Drug (e.g., Doxorubicin) IC₅₀ (µM) ± SD
Derivative 1MCF-7 (Breast)[Value][Value]
Derivative 1HeLa (Cervical)[Value][Value]
Derivative 1A549 (Lung)[Value][Value]
Derivative 2MCF-7 (Breast)[Value][Value]
............

Part 2: Primary Target Evaluation: Enzyme Inhibition Assays

The sulfonamide moiety is a well-established zinc-binding group, making zinc-containing metalloenzymes high-priority targets for this class of compounds.[9] Two enzyme families are particularly relevant in the context of cancer therapy: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).

Focus 1: Carbonic Anhydrase (CA) Inhibition

Scientific Rationale: Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors and is associated with poor prognosis.[10] It is a key regulator of tumor pH, contributing to the acidification of the extracellular microenvironment, which promotes tumor invasion and metastasis.[11] As such, selective inhibition of CA IX is a validated therapeutic strategy.[12]

Assay Principle: The inhibitory activity against CAs can be measured using a colorimetric assay based on the enzyme's esterase activity.[13] CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically. The rate of p-NP formation is inversely proportional to the inhibitory potency of the test compound.[13]

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay[14]
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Prepare a working solution of purified human CA IX (or other isoforms for selectivity profiling) in cold Assay Buffer.

    • Substrate Solution: Prepare a stock of p-Nitrophenyl acetate (p-NPA) in a solvent like acetonitrile. Dilute to the final working concentration in Assay Buffer just before use.

    • Test Compounds: Prepare a dilution series of the synthesized compounds and a standard inhibitor (e.g., Acetazolamide) in Assay Buffer containing a small amount of DMSO.

  • Assay Setup (96-well plate):

    • Blank: Assay Buffer + Substrate Solution.

    • Control (Max Activity): Assay Buffer + CA Enzyme + Vehicle (DMSO) + Substrate Solution.

    • Test Wells: Assay Buffer + CA Enzyme + Test Compound + Substrate Solution.

  • Pre-incubation: Add the Assay Buffer, CA enzyme, and test compounds/vehicle to the wells. Incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each compound concentration relative to the control. Determine IC₅₀ values and, subsequently, the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Focus 2: Matrix Metalloproteinase (MMP) Inhibition

Scientific Rationale: MMPs, particularly the gelatinases MMP-2 and MMP-9, are crucial for the degradation of the extracellular matrix (ECM).[14] Their overexpression is strongly correlated with tumor invasion, angiogenesis, and metastasis.[15] Therefore, inhibitors of MMPs are actively sought as anticancer agents.

Assay Principle: A common method to assess MMP inhibition is a fluorogenic substrate assay.[14][16] This assay uses a peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Principle of Competitive Enzyme Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P P Product (P)

Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.

Detailed Protocol: Fluorogenic MMP Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35.

    • MMP Enzyme: Use purified, active recombinant human MMP-2 or MMP-9. Activate the pro-enzyme according to the manufacturer's protocol (e.g., with APMA) and then dilute to the working concentration in Assay Buffer.

    • Fluorogenic Substrate: Use a commercially available, MMP-specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO and dilute in Assay Buffer.

    • Test Compounds: Prepare a dilution series of synthesized compounds and a standard inhibitor (e.g., Batimastat) in Assay Buffer.

  • Assay Setup (96-well black plate):

    • Add test compounds or vehicle (DMSO) to the wells.

    • Add the diluted active MMP enzyme to all wells except the blank.

    • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths for the specific substrate.

  • Data Analysis: Calculate the reaction rates from the linear phase of the fluorescence signal. Determine the percent inhibition for each compound concentration and calculate IC₅₀ values.

Data Presentation: Comparative Enzyme Inhibition (IC₅₀ / Kᵢ Values)
Compound IDTarget EnzymeIC₅₀ (nM) ± SDStandard InhibitorStd. IC₅₀ (nM) ± SD
Derivative 1CA IX[Value]Acetazolamide[Value]
Derivative 1MMP-2[Value]Batimastat[Value]
Derivative 1MMP-9[Value]Batimastat[Value]
Derivative 2CA IX[Value]Acetazolamide[Value]
...............

Part 3: Secondary Screening: Assessing Selectivity with Receptor Binding Assays

While the primary targets are likely enzymes, comprehensive profiling requires an assessment of a compound's selectivity. Interaction with other receptors can reveal novel mechanisms or predict potential side effects.[17] Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[18]

Assay Principle: These assays measure the ability of a test compound (unlabeled "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor. The amount of radioactivity bound to the receptor is measured, and a lower signal indicates more effective displacement by the test compound. The results are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.[17][18]

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_mix Incubation cluster_sep Separation cluster_count Detection & Analysis M1 Combine Receptor Source (e.g., cell membranes) M2 Add Radioligand (fixed concentration) M1->M2 M3 Add Test Compound (serial dilutions) M2->M3 S1 Incubate to reach equilibrium M3->S1 S2 Rapidly filter mixture through glass fiber filter S1->S2 S3 Wash filter to remove unbound radioligand S2->S3 C1 Measure radioactivity trapped on filter via scintillation counting S3->C1 C2 Plot % inhibition vs. compound concentration C1->C2 C3 Calculate IC50 and Ki values C2->C3

Caption: Workflow for a filtration-based radioligand binding assay.

Detailed Protocol: General Radioligand Binding Assay (Filtration Method)[19][20]
  • Reagent Preparation:

    • Assay Buffer: Buffer composition is specific to the receptor being studied.

    • Receptor Source: Prepare membrane homogenates from cells or tissues expressing the target receptor.

    • Radioligand: Choose a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target. Dilute to a working concentration (typically at or below its Kₔ value) in Assay Buffer.

    • Test Compounds: Prepare a serial dilution of the test compounds.

  • Assay Reaction: In tubes or a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the test compound.

    • Total Binding: Receptor + Radioligand + Vehicle.

    • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known unlabeled ligand.

    • Test Compound Wells: Receptor + Radioligand + Test Compound.

  • Incubation: Incubate the mixture for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percent inhibition of specific binding caused by the test compound at each concentration.

    • Determine the IC₅₀ from the resulting competition curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Comparative Selectivity Profile (Kᵢ Values)
Compound IDTarget Receptor PanelKᵢ (nM)
Derivative 1Dopamine D₂[Value]
Derivative 1Serotonin 5-HT₂ₐ[Value]
Derivative 1Adrenergic α₁[Value]
Derivative 1Histamine H₁[Value]
.........

Conclusion: Synthesizing Data for Lead Candidate Selection

This guide outlines a systematic, three-tiered approach to the in vitro evaluation of novel compounds derived from this compound. By progressing from broad cytotoxicity screening to specific enzyme inhibition and wider selectivity profiling, researchers can build a comprehensive understanding of a compound's biological activity.

The ultimate goal is to integrate these datasets. A promising lead candidate will exhibit:

  • Potent Target Engagement: Low nanomolar IC₅₀ or Kᵢ values against the primary target (e.g., CA IX or MMP-2/9).

  • Favorable Therapeutic Window: A significantly higher IC₅₀ value in cytotoxicity assays compared to its target inhibition Kᵢ. This is often expressed as a Selectivity Index (SI = IC₅₀ / Kᵢ) , where a higher SI is desirable.

  • High Selectivity: Weak or no activity (high Kᵢ values) against a panel of off-target receptors, minimizing the potential for side effects.

By adhering to this structured evaluation, supported by robust and well-validated protocols, drug discovery teams can confidently identify and prioritize the most promising compounds for advancement into in vivo studies and further pre-clinical development.

References

  • Nagase, H., & Woessner, J. F. (1999). Matrix metalloproteinases. Journal of Biological Chemistry, 274, 21491–21494. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]

  • Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs. Available at: [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Available at: [Link]

  • White, P. J., & Cooper, G. H. (1942). The relationship between the in vitro and the in vivo activity of sulfonamide compounds. Journal of Bacteriology, 43(1), 1-10. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7085. Available at: [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4). Available at: [Link]

  • Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14, 33543-33559. Available at: [Link]

  • Qureshi, F. A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e17300. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • BioDuro. (n.d.). In Vitro Assays. Available at: [Link]

  • Khan, I., et al. (2017). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Journal of the Serbian Chemical Society, 82(10), 1125-1135. Available at: [Link]

  • Barbu, A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 109, 129-136. Available at: [Link]

  • Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Khan, I., et al. (2020). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 5(42), 27367-27379. Available at: [Link]

  • Jin, C., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52913. Available at: [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. Available at: [Link]

  • Trepanier, L. A., et al. (1997). An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs. Veterinary Immunology and Immunopathology, 57(1-2), 113-126. Available at: [Link]

  • Lee, J. H., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 15, 12345-12356. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.1.1-2.1.17. Available at: [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ, 9, e11105. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the synthetic compounds. MTT assays of cell viability.... Available at: [Link]

  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(1), 1-18. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5035. Available at: [Link]

  • Fields, G. B. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning. Drug Design, Development and Therapy, 10, 2377-2379. Available at: [Link]

  • Alam, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-158. Available at: [Link]

  • Dufour, A., & Overall, C. M. (2013). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. The Journal of Cell Biology, 202(6), 957-969. Available at: [Link]

  • ResearchGate. (2025). (PDF) Biological activities of sulfonamides. Available at: [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available at: [Link]

  • Anderson, C. J., et al. (2008). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models. Nuclear Medicine and Biology, 35(1), 105-114. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of ethyl 2-chloro-6-(methylsulfonamido)benzoate derivatives. While direct and extensive research on this specific scaffold is emerging, we can infer a great deal from related chemical structures to guide future discovery. This document will serve as a comparative guide, synthesizing data from analogous compounds to provide a predictive framework for designing novel therapeutic agents.

The Core Scaffold: this compound

The foundational molecule, this compound, presents several key features for chemical modification. Understanding how alterations to each part of this scaffold influence biological activity is the essence of SAR studies. The core structure consists of a central benzene ring substituted with an ethyl ester, a chlorine atom, and a methylsulfonamido group. Each of these substituents offers a potential point for modification to modulate pharmacokinetic and pharmacodynamic properties.

Comparative SAR Analysis: Insights from Related Structures

Lacking extensive direct studies on our core molecule, we turn to the well-established SAR of structurally similar compounds. This comparative approach allows us to form educated hypotheses about how modifications to the this compound scaffold might impact its biological effects, such as anti-inflammatory or antimicrobial activities.

The Role of the Benzoate Ring and its Substituents

The substitution pattern on the aromatic ring is a critical determinant of biological activity. In related 2-chlorobenzoic acid derivatives, the presence and position of substituents have been shown to significantly influence their antimicrobial potential. For instance, the introduction of Schiff's bases to 2-chlorobenzoic acid has been found to yield more potent antimicrobial agents compared to their ester counterparts.[1] This suggests that modifications at the ester group of our core scaffold could be a fruitful area of investigation.

Furthermore, studies on other benzothiazine and benzothiophene sulfonamide derivatives have highlighted the importance of the sulfonamide group in conferring biological activity, particularly as inhibitors of enzymes like chymase.[2][3] The nitrogen of the sulfonamide can be a key interaction point with biological targets.

The Influence of the Sulfonamide Moiety

The methylsulfonamido group is a crucial functional group. In many bioactive molecules, the sulfonamide moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Altering the alkyl group (methyl) on the sulfonamide could impact steric hindrance and lipophilicity, thereby affecting cell permeability and target binding. For example, replacing the methyl group with larger or more complex substituents could lead to enhanced selectivity for a particular biological target.

The Ethyl Ester Group: A Handle for Prodrug Strategies

The ethyl ester of our lead compound is a prime candidate for modification to improve pharmacokinetic properties. Esters are often used in prodrug design, where they can be hydrolyzed in vivo to release the active carboxylic acid. The nature of the alcohol used to form the ester can influence the rate of hydrolysis and the overall bioavailability of the compound.

Experimental Protocols for SAR Studies

To systematically investigate the SAR of this compound derivatives, a series of well-defined experimental protocols are necessary.

General Synthesis of Novel Derivatives

The synthesis of new derivatives can be approached through a modular strategy, allowing for the systematic variation of each component of the core scaffold.

Step-by-Step Synthesis Workflow:

  • Starting Material: Begin with 2-chloro-6-nitrobenzoic acid.

  • Esterification: Convert the carboxylic acid to the ethyl ester using ethanol in the presence of a suitable acid catalyst.

  • Reduction: Reduce the nitro group to an amine.

  • Sulfonylation: React the resulting aniline with methanesulfonyl chloride to form the methylsulfonamido group.

  • Diversification: To explore SAR, vary the starting materials. For example, use different alcohols in the esterification step or different sulfonyl chlorides in the sulfonylation step.

Synthesis_Workflow A 2-Chloro-6-nitrobenzoic acid B Ethyl 2-Chloro-6-nitrobenzoate A->B Esterification (Ethanol, H+) C Ethyl 2-Amino-6-chlorobenzoate B->C Reduction (e.g., SnCl2/HCl) D This compound C->D Sulfonylation (Methanesulfonyl chloride) E Diversified Derivatives D->E Further Modifications SAR_Decision_Tree cluster_sulfonamide Sulfonamide Modifications cluster_ester Ester Modifications cluster_ring Ring Modifications Start Start with Core Scaffold This compound Mod_Sulfonamide Modify Sulfonamide (R1) Start->Mod_Sulfonamide Mod_Ester Modify Ester (R2) Start->Mod_Ester Mod_Ring Modify Ring Substituents Start->Mod_Ring Alkyl Vary Alkyl Chain Mod_Sulfonamide->Alkyl Aryl Introduce Aryl Groups Mod_Sulfonamide->Aryl Chain_Length Vary Alkyl Chain Length Mod_Ester->Chain_Length Branching Introduce Branching Mod_Ester->Branching Cl_Position Change Cl Position Mod_Ring->Cl_Position Add_Subst Add Other Substituents Mod_Ring->Add_Subst

Caption: Decision tree for guiding SAR studies on the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By drawing on the established SAR of related compounds, researchers can make informed decisions about which modifications are most likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating new derivatives. Future work should focus on synthesizing a diverse library of compounds and screening them against a panel of biological targets to fully elucidate the therapeutic potential of this chemical class.

References

  • Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

  • Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed. (URL: [Link])

  • Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed. (URL: [Link])

  • Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (URL: [Link])

  • RESEARCH ARTICLE Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (URL: [Link])

  • Top 15 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2018 - SciSpace. (URL: [Link])

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (URL: [Link])

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - NIH. (URL: [Link])

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC - PubMed Central. (URL: [Link])

  • Top 22 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2015 - SciSpace. (URL: [Link])

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. (URL: [Link])

  • Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene] - PubMed Central. (URL: [Link])

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC - NIH. (URL: [Link])

Sources

Illuminating the Fleeting: A Comparative Guide to Confirming Reaction Intermediates of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the synthesis of novel molecular entities is a cornerstone of innovation. The journey from starting materials to a final, purified active pharmaceutical ingredient (API) is often a multi-step process, fraught with the potential for side reactions and the formation of transient, elusive molecules known as reaction intermediates. Understanding the identity and behavior of these intermediates is not merely an academic exercise; it is a critical component of process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of modern analytical techniques for the identification and characterization of reaction intermediates in the synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a key building block in the development of various therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Synthetic Challenge: Unmasking the Intermediates

The synthesis of this compound typically proceeds via the N-sulfonylation of Ethyl 2-amino-6-chlorobenzoate with methanesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction presents several mechanistic questions that necessitate a robust analytical strategy for intermediate identification.

The proposed reaction mechanism, illustrated below, involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. This process can be influenced by the steric hindrance and electronic effects of the ortho-chloro and ethyl ester groups, potentially leading to the formation of transient intermediates or alternative reaction pathways.

Reaction_Mechanism A Ethyl 2-amino-6-chlorobenzoate D [Transition State/Intermediate Complex] A->D B Methanesulfonyl chloride B->D C Base C->D E This compound D->E F Protonated Base D->F G Chloride Ion D->G

Caption: Proposed reaction pathway for the synthesis of this compound.

Key questions that researchers must address include:

  • Does the reaction proceed through a concerted mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate?

  • Is there evidence of a transient N-sulfonylated ammonium salt intermediate?

  • Can side products, such as bis-sulfonated species or products of ester hydrolysis, be formed and, if so, what are their precursor intermediates?

Answering these questions requires a multi-faceted analytical approach, comparing the strengths and limitations of various techniques.

A Comparative Analysis of Analytical Techniques

The identification of fleeting reaction intermediates necessitates rapid and sensitive analytical methods.[1] Below, we compare the most effective techniques, providing insights into their application for the synthesis of this compound.

Technique Principle Strengths for Intermediate Identification Limitations Experimental Causality
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Provides real-time structural information on species in the reaction mixture. Can quantify the concentration of reactants, intermediates, and products over time.[2]Lower sensitivity compared to mass spectrometry. May not detect very low concentration or short-lived intermediates.Chosen for its ability to provide unambiguous structural elucidation of intermediates that accumulate to detectable concentrations.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates components of a mixture based on their affinity for a stationary phase, followed by mass analysis.High sensitivity and selectivity for detecting low-concentration species. Provides molecular weight information, aiding in the identification of proposed intermediates.[2][3]Provides limited structural information on its own. Isomeric intermediates may not be resolved by chromatography alone.Selected for its superior sensitivity in detecting transient species that may not be observable by NMR. The coupling with MS provides crucial mass information for identification.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecules, providing information about functional groups.Allows for real-time monitoring of the disappearance of reactant functional groups (e.g., N-H stretch of the amine) and the appearance of product functional groups (e.g., S=O stretch of the sulfonamide).Can be difficult to interpret in complex reaction mixtures with overlapping vibrational bands. Provides limited structural information.Utilized for its ability to track the overall progress of the reaction by monitoring key functional group changes, offering complementary kinetic data.
Computational Chemistry (Density Functional Theory - DFT) Uses quantum mechanics to model the electronic structure and predict the energies and structures of molecules.Can predict the structures and relative stabilities of potential intermediates and transition states.[4] Helps to rationalize experimentally observed reaction pathways.Predictions are theoretical and require experimental validation. Accuracy depends on the level of theory and basis set used.Employed to build a theoretical framework of the reaction mechanism, guiding the search for specific intermediates with other analytical techniques.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of your findings, it is essential to employ self-validating experimental protocols. This involves using complementary techniques to corroborate results and including appropriate controls.

Protocol 1: In-situ NMR Monitoring

Objective: To obtain real-time structural and quantitative data on the reaction progress.

Methodology:

  • Set up the reaction in an NMR tube equipped with a sealed capillary containing a deuterated solvent for locking and a concentration standard.

  • Dissolve Ethyl 2-amino-6-chlorobenzoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in the NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Initiate the reaction by injecting a stoichiometric amount of methanesulfonyl chloride and the base (e.g., triethylamine or pyridine).

  • Immediately begin acquiring a series of time-resolved ¹H NMR spectra at regular intervals.

  • Process and analyze the spectra to identify new signals corresponding to potential intermediates and the final product. Monitor the integration of key signals to determine the reaction kinetics.

In-situ_NMR_Workflow A Prepare reaction mixture in NMR tube B Acquire baseline ¹H NMR spectrum A->B C Initiate reaction B->C D Acquire time-resolved ¹H NMR spectra C->D E Process and analyze spectra D->E F Identify intermediates and determine kinetics E->F

Caption: Workflow for in-situ NMR monitoring of the reaction.

Protocol 2: HPLC-MS Analysis for Transient Species

Objective: To detect and identify low-concentration and transient intermediates.

Methodology:

  • Set up the reaction on a larger scale in a standard reaction vessel.

  • At various time points (including very early stages), quench a small aliquot of the reaction mixture by adding it to a cold solution of a suitable quenching agent (e.g., a dilute acid to neutralize the base).

  • Immediately dilute the quenched aliquot and inject it into an HPLC-MS system.

  • Use a gradient elution method to achieve good separation of all components.

  • Monitor the eluent using both a UV detector and a mass spectrometer (in both positive and negative ion modes).

  • Analyze the mass spectra of any new peaks to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.

HPLC-MS_Workflow A Set up reaction B Quench aliquots at different time points A->B C Inject into HPLC-MS B->C D Separate components and acquire MS data C->D E Analyze mass spectra of new peaks D->E F Identify potential intermediates E->F

Caption: Workflow for HPLC-MS analysis of reaction intermediates.

Conclusion: A Synergistic Approach for Unambiguous Identification

Confirming the identity of reaction intermediates in the synthesis of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While in-situ NMR provides invaluable real-time structural information for species that accumulate to detectable levels, HPLC-MS offers the sensitivity to capture fleeting, low-concentration intermediates.[2][3] In-situ FTIR can provide complementary kinetic data, and computational modeling with DFT can offer a theoretical framework to guide and rationalize experimental observations.[4]

By employing these methods in a coordinated and self-validating manner, researchers and drug development professionals can gain a deep and authoritative understanding of the reaction mechanism. This knowledge is paramount for optimizing reaction conditions, controlling impurity profiles, and ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • Madarász, Á., Berta, D., & Paton, R. S. (2016). Development of a True Transition State Force Field from Quantum Mechanical Calculations. Journal of Chemical Theory and Computation, 12(4), 1833–1844. Available at: [Link]

  • Roithová, J., & Schröder, D. (2021). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 50(12), 7339-7359. Available at: [Link]

  • Karas, L. I., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Available at: [Link]

  • Osiński, P., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Scientific Reports, 13(1), 17596. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, a compound that, due to its chemical structure, requires careful management as hazardous waste. The procedures outlined below are based on established best practices for halogenated organic compounds and sulfonamides, aligning with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).

Pre-Disposal Safety and Handling: The Foundation of a Safe Laboratory

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety and prevents accidental exposure.

  • Primary Engineering Controls: All handling of the compound, including weighing and solution preparation, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat must be worn at all times.

Waste Characterization and Segregation: A Critical First Step

Proper waste disposal begins with accurate identification and segregation. Due to its chlorinated and sulfonamide moieties, this compound is classified as a halogenated organic waste .[1][2] This classification is crucial as halogenated and non-halogenated waste streams are treated differently for final disposal, with halogenated waste typically requiring incineration at higher costs to prevent environmental pollution.[1]

Key Segregation Practices:

  • Dedicated Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[1][2][3] Cross-contamination can complicate the disposal process and increase costs.

  • Contaminated Materials: Any labware, such as vials, pipette tips, and gloves, that comes into direct contact with the compound must be disposed of as contaminated solid waste in the same designated halogenated waste stream.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top cap.[4][5] The container must be in good condition, free from cracks or residues.

  • Labeling: Proper labeling is a regulatory requirement and essential for safety. The label must include:

    • The words "Hazardous Waste".[4][5]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • An approximate concentration and quantity of the waste.

    • The date when the first drop of waste is added to the container.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[4][5] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Container Management:

    • Keep the container closed at all times, except when adding waste.[6]

    • Ensure the exterior of the container remains clean and free of contamination.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for a specified period (check your institution's guidelines, often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[5][7]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. This documentation is a legal requirement and tracks the waste from generation to final disposal.

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

A Start: Generation of Waste B Characterize Waste: Halogenated Organic Compound? A->B C Segregate Waste: Dedicated Halogenated Waste Stream B->C Yes D Select & Label Container: 'Hazardous Waste' Full Chemical Name C->D E Store in SAA: Keep Closed D->E F Container Full? E->F G Contact EHS for Pickup F->G Yes J Continue Accumulation in SAA F->J No H Complete Disposal Documentation G->H I End: Proper Disposal H->I J->E

Caption: Disposal workflow for this compound.

Summary of Key Information

For quick reference, the table below summarizes the critical aspects of this disposal guide.

Aspect Guideline Rationale
Waste Classification Halogenated Organic WasteContains chlorine, requiring specific disposal methods like incineration.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatTo prevent skin and eye contact, and inhalation.
Segregation Separate from non-halogenated, aqueous, and solid wasteTo prevent dangerous reactions and ensure proper disposal treatment.
Container Leak-proof, compatible, with a secure screw-top capTo prevent spills and leaks during storage and transport.
Labeling "Hazardous Waste," full chemical name, dateRegulatory compliance and safety for waste handlers.
Storage Designated Satellite Accumulation Area (SAA), container closedTo ensure safe and controlled accumulation of hazardous waste.
Disposal Method Through institutional Environmental Health and Safety (EHS)Ensures compliance with local and national regulations.
Spill Cleanup Absorb with inert material, collect as hazardous wasteTo contain the spill and dispose of the cleanup materials properly.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem. 4

  • SAFETY DATA SHEET. TCI Chemicals. 8

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 6

  • Organic Solvent Waste Disposal. Safety & Risk Services. 1

  • 7.2 Organic Solvents. Environment, Health and Safety. 3

  • Hazardous waste segregation. 2

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 5

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 7

Sources

A Researcher's Guide to the Safe Handling of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of drug development, Ethyl 2-Chloro-6-(methylsulfonamido)benzoate presents unique opportunities and, concurrently, demands a rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not yet fully established, an analysis of its structural motifs and available safety data for related compounds allows for a proactive assessment of potential hazards. The presence of a chlorinated aromatic ring and a sulfonamide group suggests that researchers should anticipate potential skin and eye irritation, as well as possible aquatic toxicity.[1][2] Precautionary statements for the compound itself indicate the need for thorough washing after handling and the use of protective gloves, clothing, eye, and face protection.

Key Precautionary Statements:

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated place.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Store locked up.

  • Dispose of contents/container in accordance with local/regional/national/international regulations.

Given the combustible nature of similar ethyl esters, it is prudent to keep the compound away from heat, sparks, open flames, and hot surfaces.[1][3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[4][5] A multi-layered approach is recommended to mitigate the identified risks.

Protection Level Required PPE Rationale and Best Practices
Primary Barrier Gloves: Nitrile or other chemically resistant gloves.Provides the first line of defense against dermal exposure. Double-gloving is recommended for extended operations. Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[4] Powder-free gloves are preferred to prevent aerosolization of contaminants.[4]
Lab Coat: Long-sleeved, properly fitting lab coat.Protects skin and personal clothing from splashes and spills. Cuffs should be tucked into gloves to ensure complete coverage.
Secondary Barrier Eye/Face Protection: Safety goggles with side shields or a full-face shield.Protects against chemical splashes to the eyes and face.[6][7] A face shield should be used when there is a significant risk of splashing.
Respiratory Protection Respirator: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.While working in a well-ventilated area is the primary engineering control, a respirator provides an additional layer of protection against inhalation of vapors or aerosols.[3]
Safe Handling and Disposal Workflow

A systematic workflow is essential to minimize the risk of exposure and environmental contamination. The following diagram outlines the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep Don Appropriate PPE Ventilation Ensure Proper Ventilation (Fume Hood) Prep->Ventilation Verify Handling Handle Chemical Ventilation->Handling Contamination Avoid Skin/Eye Contact and Inhalation Handling->Contamination Decontaminate Decontaminate Work Area Handling->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Waste Segregate Chemical Waste Wash->Waste Disposal Dispose via Approved Waste Stream Waste->Disposal

Caption: Safe Handling and Disposal Workflow for this compound.

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that the fume hood has adequate airflow before beginning work.

  • Eyewash Stations and Safety Showers: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Storage:

  • Store containers in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][9]

  • The storage area should be secured and accessible only to authorized personnel.[8]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Clean: Carefully collect the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[1]

Disposal Plan:

  • Waste Identification: All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Containerization: Waste should be collected in clearly labeled, sealed, and chemically compatible containers.[1][8]

  • Segregation: Do not mix with other waste streams.[1]

  • Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[1][3][9] Do not dispose of down the drain or in the general trash.[1][3]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][9]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][2][9] If irritation persists, seek medical attention.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are paramount.

References

  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2025). [Source 3 - Generic SDS]
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Personal Protective Equipment. (n.d.). American Society of Health-System Pharmacists.
  • Guidance for Personal Protective Equipment Requirements for Commercial Applicators. (2024). Michigan Department of Agriculture and Rural Development.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019).
  • The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing. (n.d.).
  • Ethyl benzo
  • Ethyl 4-[3-(2-ethoxy-2-oxoethyl)
  • List of Final and Proposed Existing Chemical Exposure Limits under TSCA. (n.d.). US Environmental Protection Agency.
  • Occupational exposure limits substance evaluations. (n.d.). European Chemicals Agency.
  • ETHYL 2-CHLORO-6-(METHYLSULFONAMIDO)
  • Ethyl benzo
  • RIFM fragrance ingredient safety assessment, ethyl benzoate, CAS Registry Number 93-89-0. (2019). PubMed.
  • Update to RIFM fragrance ingredient safety assessment, ethyl benzoate, CAS Registry Number 93-89-0. (2024). PubMed.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.